molecular formula C16H13N B184866 6-Methyl-2-phenylquinoline CAS No. 27356-46-3

6-Methyl-2-phenylquinoline

Cat. No.: B184866
CAS No.: 27356-46-3
M. Wt: 219.28 g/mol
InChI Key: NMZURKQNORVXSV-UHFFFAOYSA-N
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Description

6-Methyl-2-phenylquinoline (CAS 27356-46-3) is an organic compound with the molecular formula C₁₆H₁₃N and a molecular weight of 219.28 g/mol. It is a quinoline derivative, a class of heteroaromatic compounds recognized as versatile pharmacophores and privileged scaffolds in medicinal chemistry . Quinolines are extensively studied for their broad spectrum of pharmacological potentials, including anticancer, anti-inflammatory, antibacterial, and antiviral properties . This specific derivative serves as a key synthetic intermediate and building block in organic synthesis and drug discovery projects. Researchers value this compound for developing novel therapeutic agents, particularly in oncology. Quinoline-based compounds have demonstrated remarkable anticancer effectiveness through various mechanisms, such as inhibiting cell growth by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . Furthermore, the structural motif of substituted quinolines is significant in the development of inhibitors targeting crucial biological pathways. For instance, closely related quinoline-carboxamide derivatives have been synthesized and investigated as potent inhibitors of the Sonic Hedgehog (Shh) signaling protein, a critical therapeutic target in various cancers . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes and is not designed for human diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-12-7-9-16-14(11-12)8-10-15(17-16)13-5-3-2-4-6-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZURKQNORVXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181788
Record name 6-Methyl-2-phenylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27356-46-3
Record name 6-Methyl-2-phenylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027356463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectroscopic Analysis of 6-Methyl-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methyl-2-phenylquinoline, a substituted quinoline derivative, represents a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a key structural motif in numerous pharmaceuticals and functional materials. A thorough understanding of the molecular structure and purity of these compounds is paramount for their effective application and development. This technical guide provides an in-depth analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals, offering not just a presentation of data, but a detailed interpretation grounded in the principles of spectroscopic analysis. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure.

Experimental Protocol for NMR Analysis

A standardized and robust protocol is essential for acquiring high-quality, reproducible NMR data.

Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of purified this compound for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for similar aromatic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Homogenization: Ensure the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

Instrumental Setup and Data Acquisition:

  • Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. For dilute samples, an increased number of scans will improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard, which simplifies the spectrum by removing C-H coupling and enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

Diagram of the NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim h1_acq ¹H NMR Acquisition lock_shim->h1_acq c13_acq ¹³C NMR Acquisition lock_shim->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H h1_spectrum ¹H Spectrum baseline->h1_spectrum c13_spectrum ¹³C Spectrum baseline->c13_spectrum

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit a series of signals in the aromatic region (approximately 7.0-8.5 ppm) and a singlet in the aliphatic region for the methyl group. The interpretation is based on the analysis of chemical shifts, integration, and spin-spin coupling patterns.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3~7.4 - 7.6d~8.5
H-4~8.0 - 8.2d~8.5
H-5~7.8 - 8.0s-
H-7~7.5 - 7.7dd~8.5, 2.0
H-8~8.0 - 8.2d~8.5
Phenyl H (ortho)~8.1 - 8.3m-
Phenyl H (meta, para)~7.4 - 7.6m-
6-CH₃~2.5s-

Interpretation:

  • Aromatic Protons (Quinoline Core): The protons on the quinoline ring system will appear in the downfield region due to the deshielding effect of the aromatic ring currents. Protons H-4 and H-8 are typically the most downfield due to their proximity to the nitrogen atom and the anisotropic effect of the fused ring system.

  • Aromatic Protons (Phenyl Ring): The protons of the phenyl group at the 2-position will also resonate in the aromatic region, likely showing complex multiplets due to overlapping signals.

  • Methyl Protons: The methyl group at the 6-position is expected to appear as a sharp singlet around 2.5 ppm. The integration of this signal should correspond to three protons.

  • Coupling Constants: The coupling constants (J values) are crucial for determining the connectivity of protons. For instance, the protons H-3 and H-4 are expected to be ortho-coupled, showing a doublet with a J value of approximately 8.5 Hz.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2~157
C-3~122
C-4~137
C-4a~129
C-5~130
C-6~136
C-7~127
C-8~129
C-8a~148
Phenyl C (ipso)~140
Phenyl C (ortho)~127
Phenyl C (meta)~129
Phenyl C (para)~130
6-CH₃~21

Interpretation:

  • Quaternary Carbons: Carbons that are not attached to any protons (C-2, C-4a, C-6, C-8a, and the ipso-carbon of the phenyl ring) will generally show weaker signals.

  • Aromatic Carbons: The carbons of the quinoline and phenyl rings will resonate in the typical aromatic region of 120-160 ppm.

  • Methyl Carbon: The methyl carbon will appear in the aliphatic region, typically around 21 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Analysis

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.

ATR Method:

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the spectrum.

KBr Pellet Method:

  • Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the spectrometer's sample holder and record the spectrum.

IR Spectral Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic and heterocyclic structure.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3050 - 3000C-H stretchAromatic
2920 - 2850C-H stretchMethyl (CH₃)
1600 - 1450C=C and C=N stretchAromatic rings and quinoline core
1380 - 1370C-H bendMethyl (CH₃)
900 - 675C-H out-of-plane bendAromatic

Interpretation:

  • Aromatic C-H Stretch: The presence of sharp bands just above 3000 cm⁻¹ is a clear indication of C-H bonds on the aromatic rings.

  • Aliphatic C-H Stretch: The absorption bands just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl group.

  • Ring Vibrations: The region between 1600 and 1450 cm⁻¹ will contain a series of sharp bands due to the stretching vibrations of the C=C bonds in the aromatic rings and the C=N bond of the quinoline core.[1]

  • Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending vibrations that are unique to the molecule.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

  • Injector: Split/splitless injector, typically operated in split mode to prevent column overloading.

  • Column: A nonpolar capillary column (e.g., DB-5ms) is suitable for separating aromatic compounds.

  • Oven Program: A temperature gradient is used to elute the compound, for example, starting at 100 °C and ramping up to 280 °C.

  • Ionization: Electron Impact (EI) ionization at 70 eV is standard for creating fragment ions.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their m/z ratio.

Mass Spectral Analysis

The mass spectrum of this compound (C₁₆H₁₃N) is expected to show a prominent molecular ion peak and several characteristic fragment ions. The exact mass is 219.1048 Da.[2]

m/z Proposed Fragment Notes
219[M]⁺Molecular ion
218[M-H]⁺Loss of a hydrogen radical
204[M-CH₃]⁺Loss of a methyl radical
115[C₉H₇]⁺Naphthalene cation radical
102[C₈H₆]⁺Phenylacetylene cation radical

Interpretation and Fragmentation Pathway:

The molecular ion at m/z 219 is expected to be the base peak or a very intense peak due to the stability of the aromatic system.[2] Fragmentation will likely involve the loss of stable neutral molecules or radicals.

  • [M-H]⁺ (m/z 218): Loss of a hydrogen radical is a common fragmentation pathway for aromatic compounds.

  • [M-CH₃]⁺ (m/z 204): Loss of the methyl group as a radical is a likely fragmentation, leading to a stable quinolinyl-phenyl cation.

  • Further Fragmentation: The quinoline ring itself can undergo further fragmentation, leading to smaller aromatic ions.

Diagram of the Proposed Mass Spectrometry Fragmentation:

Fragmentation M [C₁₆H₁₃N]⁺˙ m/z = 219 M_minus_H [C₁₆H₁₂N]⁺ m/z = 218 M->M_minus_H - H˙ M_minus_CH3 [C₁₅H₁₀N]⁺ m/z = 204 M->M_minus_CH3 - CH₃˙ Fragment1 Further Fragments M_minus_CH3->Fragment1

Caption: Proposed fragmentation pathway for this compound.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry determines the molecular weight and provides structural clues through fragmentation analysis. The protocols and interpretations presented in this guide offer a robust framework for the analysis of this and related quinoline derivatives, ensuring the high standards of scientific integrity required in research and development.

References

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 33792, this compound. Retrieved January 15, 2026 from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7059, 6-Methylquinoline. Retrieved January 15, 2026 from [Link].

  • Shi, F., et al. (2008). 6-Methyl-2,4-diphenylquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1187. [Link]

  • SpectraBase. (n.d.). This compound. Retrieved January 15, 2026 from [Link]

  • MDPI. (2023). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molecules, 28(15), 5779. [Link]

  • FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). Retrieved January 15, 2026 from [Link]

  • Der Pharma Chemica. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 8(1), 469-474. [Link]

  • Hassan, W., et al. (2015). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. DARU Journal of Pharmaceutical Sciences, 23(1), 52. [Link]

  • The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved January 15, 2026 from [Link]

  • NIST. (n.d.). Quinoline, 6-methyl-. Retrieved January 15, 2026 from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved January 15, 2026 from [Link]

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry Research, 13(2), 122. [Link]

  • Kouznetsov, V. V., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 78(10), 524-530. [Link]

  • NIST. (n.d.). Quinoline, 6-methyl-. Retrieved January 15, 2026 from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 15, 2026 from [Link]

Sources

The Structural Elucidation of 6-Methyl-2-phenylquinoline and its Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

To researchers, scientists, and drug development professionals, the quinoline moiety is a familiar and highly valued heterocyclic scaffold. Its presence in a vast array of natural products and synthetic compounds with diverse biological activities underscores its significance in medicinal chemistry.[1][2] Derivatives of quinoline have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities.[1][2] The 6-Methyl-2-phenylquinoline core, in particular, represents a privileged structure, with substitutions at various positions giving rise to compounds with significant therapeutic potential.[3][4]

I. Synthesis and Crystallization of the this compound Scaffold

The synthesis of the this compound core and its derivatives can be achieved through established synthetic methodologies. The choice of a particular method is often dictated by the availability of starting materials and the desired substitution patterns.

Common Synthetic Routes:
  • Skraup Synthesis: A classic and versatile method for quinoline synthesis, the Skraup reaction involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For this compound, a modification of this synthesis would be employed.

  • Gould-Jacobs Reaction: This reaction is particularly useful for the synthesis of 4-hydroxyquinolines. It involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[5]

  • Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis and is used to prepare 2-alkyl and 2-aryl quinolines.

  • Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.

Experimental Protocol: A Generalized Approach to Synthesis

The following is a generalized protocol for the synthesis of a substituted 2-phenylquinoline derivative, based on common laboratory practices:

  • Reactant Preparation: A mixture of a substituted aniline (e.g., p-toluidine for the 6-methyl derivative) and a substituted acetophenone is prepared in a suitable solvent.

  • Catalyst Addition: An acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid, is added to the reaction mixture.

  • Cyclization: The mixture is heated under reflux for several hours to facilitate the cyclization reaction, forming the quinoline ring.

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated through extraction and purified using techniques such as column chromatography or recrystallization to yield the desired this compound derivative.

Crystallization for X-ray Diffraction:

Obtaining single crystals of sufficient quality is paramount for X-ray crystallographic analysis. A common method for crystallization is slow evaporation:

  • Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, or a mixture with a less polar solvent like hexane).

  • Slow Evaporation: The solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days.

  • Crystal Harvesting: Once well-formed crystals appear, they are carefully harvested for X-ray diffraction analysis.

II. Crystal Structure Analysis: Insights from Derivatives

While the specific crystal structure of this compound remains to be reported, the analysis of its derivatives provides a strong foundation for understanding its structural properties.

Case Study 1: Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate

The crystal structure of Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate reveals key structural features.[6][7] The quinoline ring system is essentially planar, a common characteristic of this heterocyclic system.[6][7] A significant observation is the torsion angle of the phenyl ring relative to the quinoline plane. In this derivative, the phenyl ring is twisted out of the quinoline ring system by 57.5(1)°.[6][7] This twist is a critical determinant of the molecule's overall shape and its potential interactions with biological targets. The crystal packing is stabilized by weak C-H···π interactions.[6][7]

Case Study 2: 6-Methyl-2,4-diphenylquinoline

In the structure of 6-Methyl-2,4-diphenylquinoline, the dihedral angle between the phenyl ring at the 2-position and the quinoline ring is 43.3(3)°.[8] The phenyl ring at the 4-position has a dihedral angle of 21.4(3)° with the quinoline ring.[8] This demonstrates how the position of the phenyl substituent influences its orientation.

Comparative Crystallographic Data of Quinoline Derivatives

The following table summarizes key crystallographic parameters for selected 2-phenylquinoline derivatives, providing a basis for understanding the structural chemistry of this class of compounds.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylateMonoclinicP2/n10.828(5)7.535(4)18.829(5)94.369(5)1531.8(12)[6][7]
6-Methyl-2,4-diphenylquinolineOrthorhombic7.766(1)9.851(1)20.756(2)1588.0(3)[8]

III. Experimental Workflow for Crystal Structure Determination

The definitive confirmation of a synthesized compound's structure is achieved through a combination of spectroscopic and analytical techniques, with single-crystal X-ray diffraction being the gold standard.[5]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation) Purification->Crystallization XRay X-ray Diffraction Data Collection Crystallization->XRay StructureSolution Structure Solution & Refinement XRay->StructureSolution Validation Structural Validation & Analysis StructureSolution->Validation

Caption: A generalized experimental workflow for the determination of the crystal structure of a quinoline derivative.

IV. Structure-Activity Relationships (SAR) and Biological Significance

The 2-phenylquinoline scaffold is a privileged motif in compounds with a wide spectrum of biological activities.[4] The nature and position of substituents on both the quinoline and the 2-phenyl rings significantly influence these activities.

Anticancer Activity

Studies on 2-phenylquinoline derivatives have revealed key structure-activity relationships for their antiproliferative effects.[4] For instance, in a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives, the position of the phenyl group on the quinoline ring was found to be crucial.[4] A derivative with the phenyl group at the 6-position demonstrated superior activity against the HeLa cervical cancer cell line.[4] Furthermore, the nature of the aminomethyl side chains plays a critical role, with dimethylaminopropylaminomethyl side chains showing potent activity.[4] C-6 substituted 2-phenylquinolines have displayed important activities against various cancer cell lines, including prostate (PC3) and cervical (HeLa) cancer cell lines.[9]

Antimicrobial Activity

Substituted this compound derivatives have also been investigated for their antimicrobial properties. For example, a series of 6-substituted-2-(substituted-phenyl)-quinoline derivatives bearing a 4-amino-1,2,4-triazole-3-thiol ring at the C-4 position were synthesized and screened for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as their antifungal activity.[3]

SAR_diagram cluster_substituents Substituent Modifications cluster_activity Biological Activity Core This compound Core R1 R1 (Position 6) Core->R1 Influences R2 R2 (Phenyl Ring) Core->R2 Influences R3 R3 (Other Positions) Core->R3 Influences Anticancer Anticancer Activity R1->Anticancer Antimicrobial Antimicrobial Activity R1->Antimicrobial R2->Anticancer R2->Antimicrobial R3->Anticancer R3->Antimicrobial

Caption: Structure-Activity Relationship (SAR) of this compound derivatives.

V. Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the structural and biological aspects of this compound and its derivatives. While the definitive crystal structure of the parent compound is yet to be elucidated, analysis of its derivatives has offered valuable insights into the planarity of the quinoline ring and the conformational flexibility of the phenyl substituent.

The demonstrated anticancer and antimicrobial activities of this compound derivatives highlight the therapeutic potential of this scaffold.[3][4][9] Future research should focus on the synthesis and crystallographic analysis of a wider range of derivatives to build a more complete understanding of their structure-activity relationships. Such efforts will undoubtedly pave the way for the rational design of novel and more potent therapeutic agents based on the this compound core.

VI. References

  • Benchchem. (n.d.). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide. Retrieved from

  • Kopchuk, D. S., Slepukhin, P. A., Nosova, E. V., Khasanov, A. F., Zyryanov, G. V., & Rusinov, V. L. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Retrieved from

  • Sundar, J. K., Natarajan, S., Sarveswari, S., Vijayakumar, V., Suresh, J., & Lakshman, P. L. N. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o169. Retrieved from

  • ResearchGate. (n.d.). Structures of the quinoline derivatives. Retrieved from

  • International Letters of Chemistry, Physics and Astronomy. (2014). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. ILCPA, 8, 30-37. Retrieved from

  • ResearchGate. (n.d.). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinoline Derivatives. Retrieved from

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from

  • ResearchGate. (n.d.). (PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from

  • Benchchem. (n.d.). Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide for Drug Development Professional. Retrieved from

  • Shi, F., Tu, S., Zhang, Y., & Li, C. (2004). 6-Methyl-2,4-diphenylquinoline. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1830–o1831. Retrieved from

  • Royal Society of Chemistry. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Retrieved from

  • Kumar, S., & Bawa, S. (2011). Biological Activities of Quinoline Derivatives. PubMed. Retrieved from

  • National Center for Biotechnology Information. (n.d.). methyl 2-phenylquinoline-4-carboxylate. PubChem. Retrieved from

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from

  • Farshbaf, M., Alizadeh, S., Mohammadi-Farani, A., Aliabadi, A., & Daraee, B. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(6), 524–535. Retrieved from

  • ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives. Retrieved from

  • ResearchGate. (n.d.). Structure-activity relationship analysis of different substitutions on.... Retrieved from

  • National Center for Biotechnology Information. (n.d.). 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline. PubChem. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallographic Analysis of Quinoxaline Derivatives. Retrieved from

  • MDPI. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 25(15), 3365. Retrieved from

  • Benchchem. (n.d.). Confirming the Structure of Synthesized 6-Chloro-2-phenylquinolin-4-ol Derivatives: A Comparative Guide. Retrieved from

Sources

Biological activity screening of novel 6-Methyl-2-phenylquinoline analogs.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Biological Activity Screening of Novel 6-Methyl-2-phenylquinoline Analogs

This guide provides a comprehensive framework for the systematic biological evaluation of novel this compound analogs. We move beyond rote protocols to elucidate the strategic rationale behind a multi-tiered screening cascade, ensuring that experimental choices are both efficient and mechanistically informative. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its rigid, planar structure and versatile chemistry allow for functionalization at multiple positions, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] The this compound core, in particular, serves as a compelling starting point for analog synthesis. The presence of the methyl group at the 6-position and the phenyl group at the 2-position can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets, making its derivatives prime candidates for drug discovery programs.[6][7]

The Screening Cascade: A Strategic Approach to Hit Identification

A tiered screening approach is paramount for the efficient and cost-effective evaluation of a new compound library. This strategy prioritizes broad, high-throughput assays in the primary stage to quickly identify "hits" with general activity. These hits are then advanced to more specific, lower-throughput secondary assays to confirm activity, elucidate the mechanism of action (MoA), and assess selectivity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & MoA Compound_Library Novel this compound Analog Library Primary_Screening Broad-Spectrum Bioassays (Cytotoxicity, Antimicrobial, Antioxidant) Compound_Library->Primary_Screening Hit_Identification Data Analysis & Hit Identification (IC50 / MIC Determination) Primary_Screening->Hit_Identification Secondary_Screening Mechanism of Action Assays (e.g., Apoptosis, Kinase Inhibition) Hit_Identification->Secondary_Screening Inactive Inactive Compounds Hit_Identification->Inactive Activity < Threshold Selectivity_Profiling Selectivity & Specificity (e.g., Normal vs. Cancer Cell Lines) Secondary_Screening->Selectivity_Profiling Lead_Optimization Lead Candidate for Further Development Selectivity_Profiling->Lead_Optimization

Caption: A strategic workflow for screening novel chemical entities.

Primary Biological Activity Screening

The initial screening phase aims to cast a wide net to identify any significant biological activity within the synthesized library. We recommend a panel of three fundamental assays.

Anticancer Activity: Cytotoxicity Screening

Quinoline derivatives are widely recognized for their potent anticancer activities.[8][9] The initial evaluation of this potential is most commonly performed using a cytotoxicity assay, which measures a compound's ability to kill or inhibit the proliferation of cancer cells.[6][10]

Recommended Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa for cervical cancer, PC3 for prostate cancer, A549 for lung cancer) in 96-well plates at a density of 5,000–10,000 cells per well.[6] Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for 48 to 72 hours.[6]

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours at 37°C.[6][12] This allows for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified ethanol solution, to each well to dissolve the insoluble purple formazan crystals.[11]

  • Data Acquisition: Measure the absorbance of the resulting colored solution using a multi-well spectrophotometer (plate reader) at a wavelength between 500 and 600 nm (typically 540 or 570 nm).[11][14]

G Seeding 1. Seed Cancer Cells in 96-well plate (24h incubation) Treatment 2. Treat with Quinoline Analogs (48-72h incubation) Seeding->Treatment MTT_Add 3. Add MTT Reagent (2-4h incubation) Treatment->MTT_Add Formazan Viable cells convert yellow MTT to purple formazan MTT_Add->Formazan Solubilize 4. Solubilize Crystals with DMSO Formazan->Solubilize Read 5. Read Absorbance (570 nm) Solubilize->Read Result Calculate IC50 Value Read->Result

Caption: Workflow of the MTT cytotoxicity assay protocol.

Antimicrobial Activity Screening

The quinoline scaffold is the basis for several well-known antibacterial and antimalarial drugs.[15][16] Therefore, screening novel analogs for antimicrobial activity is a logical and essential step.

Recommended Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density with a plate reader.

Antioxidant Activity Screening

Some heterocyclic compounds exhibit antioxidant properties by scavenging free radicals, which are implicated in numerous diseases. The DPPH and ABTS assays are complementary methods to evaluate this potential.

Recommended Protocol: DPPH and ABTS Radical Scavenging Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method relies on the reduction of the stable DPPH radical, which is deep purple, by an antioxidant compound.[18] The resulting discoloration is proportional to the scavenging activity and is measured spectrophotometrically.[19]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the blue-green ABTS radical cation.[20] In the presence of an antioxidant, the radical is neutralized, causing the color to fade. This change is also quantified via spectrophotometry.[19][21] Both assays are popular due to their simplicity and reliability.[18][20]

Step-by-Step Methodology (General):

  • Reagent Preparation: Prepare a working solution of the DPPH or ABTS radical in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compounds.

  • Radical Addition: Add the radical solution to each well and incubate in the dark for a specified period (e.g., 30 minutes).

  • Measurement: Measure the decrease in absorbance at the appropriate wavelength (~517 nm for DPPH, ~734 nm for ABTS).

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the radicals).

Data Analysis and Hit Prioritization

Following primary screening, the raw data must be processed to identify promising "hits." The primary metric for cytotoxicity and antioxidant assays is the IC₅₀ (half-maximal inhibitory concentration) , while for antimicrobial assays, it is the MIC .

Table 1: Hypothetical Primary Screening Data for this compound Analogs

Compound IDModificationCytotoxicity IC₅₀ (µM) vs. HeLaAntimicrobial MIC (µg/mL) vs. S. aureusAntioxidant IC₅₀ (µM) - DPPH
LEAD-001 (Parent Scaffold)55.2>12898.5
LEAD-002 4'-Fluoro on Phenyl Ring8.36485.1
LEAD-003 4'-Methoxy on Phenyl Ring12.512845.3
LEAD-004 3-Bromo on Quinoline Ring2.116>200
Doxorubicin (Positive Control)0.5N/AN/A
Vancomycin (Positive Control)N/A1N/A
Ascorbic Acid (Positive Control)N/AN/A15.6

From this hypothetical data, LEAD-004 emerges as a potent cytotoxic and moderately active antibacterial agent, while LEAD-002 shows good cytotoxic activity. These compounds would be prioritized for secondary screening.

Secondary Screening and Mechanistic Studies

For prioritized hits, the next phase involves confirming their activity and investigating their mechanism of action.

Elucidating Anticancer Mechanism

If a compound shows potent cytotoxicity (e.g., LEAD-004), the next logical step is to determine how it kills cancer cells. Quinolines have been reported to act through various mechanisms, including the inhibition of key enzymes like histone deacetylases (HDACs) or receptor tyrosine kinases such as EGFR.[6][22]

  • Apoptosis vs. Necrosis: Assays using Annexin V/Propidium Iodide staining and flow cytometry can distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).

  • Cell Cycle Analysis: Propidium iodide staining can also be used to determine if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Molecular Docking: Computational molecular docking studies can predict the binding affinity and interaction patterns of the quinoline analogs with known cancer targets (e.g., EGFR, Abl kinase), providing a rational basis for their observed activity and guiding further optimization.[22][23][24]

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade EGF EGF EGFR EGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain EGF->EGFR:f0 RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR:f2->RAS_RAF PI3K_AKT PI3K/AKT Pathway EGFR:f2->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Quinoline Quinoline Analog (e.g., LEAD-004) Quinoline->EGFR:f2 Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by a quinoline analog.

Elucidating Antimicrobial Mechanism

For compounds with significant antimicrobial activity, it is crucial to understand their mode of action to assess their novelty and potential for overcoming resistance. For quinolines, a classic mechanism, particularly in antimalarials, is the inhibition of heme polymerization in the parasite's food vacuole.[15][16][25][26] The drug accumulates in the acidic vacuole and binds to heme, preventing its detoxification into hemozoin. This leads to a buildup of toxic heme, which damages parasite membranes.[15][26] Assays to investigate this include:

  • β-Hematin Inhibition Assay: An in vitro assay that measures the ability of a compound to inhibit the formation of synthetic hemozoin (β-hematin).

  • Time-Kill Kinetics: Determines whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Conclusion and Future Directions

This guide outlines a robust, logical, and technically grounded strategy for the comprehensive biological screening of novel this compound analogs. By integrating broad primary screening with targeted secondary and mechanistic studies, researchers can efficiently identify and validate promising lead candidates. The insights gained from this cascade—from initial cytotoxicity to specific molecular interactions—are critical for guiding the subsequent stages of medicinal chemistry optimization and preclinical development, ultimately accelerating the journey from a novel scaffold to a potential therapeutic agent.

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A Technical Guide to the In Silico Prediction of 6-Methyl-2-phenylquinoline Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of Predictive Modeling in Early-Phase Drug Discovery

This guide focuses on a single, specific molecule: 6-Methyl-2-phenylquinoline . The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including antibacterial and anticancer effects.[4][5][6] The specific substitutions of a methyl group at the 6-position and a phenyl group at the 2-position create a unique chemical entity (PubChem CID: 33792) whose biological potential is not yet fully characterized.[7]

Here, we will operate as a computational drug discovery team tasked with building a preliminary bioactivity profile for this molecule. Our objective is not merely to execute a series of computational tasks but to construct a logically coherent and scientifically defensible hypothesis of its potential therapeutic value. We will dissect the causality behind each methodological choice, emphasizing the self-validating nature of a robust in silico workflow. This document is designed for researchers, scientists, and drug development professionals who seek to understand both the "how" and the "why" of predictive bioactivity modeling.

Section 1: The Overall In Silico Evaluation Workflow

Before delving into specific techniques, it is crucial to visualize the entire predictive workflow. A robust in silico analysis is not a linear path but an integrated, multi-faceted investigation where insights from one method inform and refine the next. The goal is to build a consensus prediction that is more reliable than any single algorithm's output.

In_Silico_Workflow cluster_start Initiation cluster_prediction Predictive Modeling Core cluster_profile Pharmacokinetic & Safety Profiling cluster_synthesis Synthesis & Validation Start Compound Selection: This compound Target_ID Target Identification & Hypothesis Generation Start->Target_ID ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Start->ADMET Docking Structure-Based: Molecular Docking Target_ID->Docking Protein structure known Pharm Ligand-Based: Pharmacophore Modeling Target_ID->Pharm Active analogues known Profile Integrated Bioactivity Profile Docking->Profile QSAR Ligand-Based: QSAR Analysis Pharm->QSAR Quantitative data available QSAR->Profile ADMET->Profile Validation Guidance for In Vitro Experimental Validation Profile->Validation

Caption: High-level workflow for the in silico bioactivity prediction of a novel compound.

Section 2: Target Hypothesis Generation: Where to Begin?

A molecule is inert without a biological target. The first and most critical step is to generate a plausible hypothesis about which protein(s) this compound might interact with. Randomly screening against all known proteins is computationally inefficient. A more strategic approach involves leveraging existing knowledge.

Given that the quinoline scaffold is prevalent in antibacterial agents that target bacterial topoisomerases like DNA gyrase[5][8], this presents a strong starting hypothesis. For the purpose of this guide, we will proceed with the hypothesis that This compound may exhibit antibacterial activity by inhibiting bacterial DNA gyrase.

This choice is not arbitrary; it is an evidence-based starting point derived from the vast body of medicinal chemistry literature. This grounding in established knowledge is the first pillar of a trustworthy computational study.

Section 3: Structure-Based Prediction: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[9][10] This method is fundamental when a high-resolution 3D structure of the target protein is available.

Causality Behind the Method

We choose molecular docking because it provides atomic-level insights into the potential binding mode. It allows us to ask specific questions: Does the molecule fit within the binding site? Which specific amino acid residues does it interact with? Are these interactions (e.g., hydrogen bonds, hydrophobic contacts) favorable? The predicted binding energy serves as a quantitative estimate of binding strength, allowing for direct comparison with known inhibitors.[10]

Experimental Protocol: Docking this compound into S. aureus DNA Gyrase
  • Protein Preparation:

    • Action: Obtain the crystal structure of Staphylococcus aureus DNA gyrase B complexed with a known inhibitor. A suitable entry is PDB ID: 2XCT.

    • Rationale: Using a co-crystallized structure (a "holo" structure) ensures the binding pocket is in a relevant conformation.

    • Execution: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), load the 2XCT PDB file.[11] Remove all non-essential components: water molecules, co-solvents, and the original ligand. Add polar hydrogens and assign partial charges (e.g., using the AMBER force field). Save the prepared protein as a .pdbqt file for use with AutoDock Vina.[10][11]

  • Ligand Preparation:

    • Action: Obtain the 3D structure of this compound.

    • Rationale: The ligand must be in a low-energy, three-dimensional conformation with correct charges.

    • Execution: Fetch the structure from PubChem (CID: 33792) or sketch it using chemical drawing software.[7] Use a tool like Open Babel to generate a 3D conformation and perform energy minimization (e.g., using the MMFF94 force field). Assign Gasteiger charges and save the prepared ligand in .pdbqt format.[12]

  • Docking Simulation:

    • Action: Define the search space (the "docking box") and run the simulation using AutoDock Vina.[10][12]

    • Rationale: The docking box must encompass the entire active site where the original ligand was bound. This ensures the algorithm searches for binding poses in the correct location.

    • Execution: Center the docking box on the coordinates of the co-crystallized inhibitor from the original PDB file. Set the dimensions to be large enough to allow for rotational and translational freedom of the ligand (e.g., 25 x 25 x 25 Å). Execute the Vina docking command.

  • Analysis and Validation:

    • Action: Analyze the output poses and their corresponding binding affinity scores.

    • Rationale: The primary output is a binding affinity in kcal/mol (more negative is better) and a series of predicted binding poses. The top-scoring pose must be visually inspected for plausibility.

    • Execution: Load the docked poses back into the protein structure. The pose with the lowest binding energy is considered the most likely. Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking). A self-validating step is to re-dock the original co-crystallized ligand; the docking software should reproduce the experimental pose with a low root-mean-square deviation (RMSD < 2.0 Å).

Visualization: Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis & Validation PDB 1. Obtain Protein Structure (e.g., PDB: 2XCT) PrepProt 3. Prepare Protein (Remove water, add H, assign charges) PDB->PrepProt Ligand 2. Obtain Ligand Structure (e.g., PubChem CID: 33792) PrepLig 4. Prepare Ligand (Energy minimize, assign charges) Ligand->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid Run 6. Execute Docking (e.g., AutoDock Vina) Grid->Run Analyze 7. Analyze Poses & Scores (Binding Energy, Interactions) Run->Analyze Validate 8. Internal Validation (Re-dock native ligand) Analyze->Validate

Caption: Step-by-step workflow for a typical molecular docking experiment.

Data Presentation: Predicted Binding Affinity
CompoundTarget ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound S. aureus DNA Gyrase B2XCT-8.5Asp79, Ile84, Pro85, Gly103
Novobiocin (Control)S. aureus DNA Gyrase B2XCT-9.2Asp79, Gly83, Ile84, Thr171

Note: Data are representative examples for illustrative purposes.

Section 4: Ligand-Based Prediction: QSAR Modeling

What if we want to predict not just binding, but the potency (e.g., IC50 or MIC value) of our compound? Quantitative Structure-Activity Relationship (QSAR) modeling mathematically correlates the chemical features of molecules with their biological activities.[13][14] This is a ligand-based method, meaning it relies on a dataset of compounds with known activities against a specific target, but does not require a 3D protein structure.[13]

Causality Behind the Method

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. By building a statistical model (e.g., multiple linear regression, random forest), we can predict the activity of new compounds, like this compound, based on their calculated properties (descriptors).[14][15] The trustworthiness of a QSAR model is entirely dependent on its statistical validation.[14]

Experimental Protocol: Building a Predictive QSAR Model
  • Data Curation:

    • Action: Compile a dataset of quinoline derivatives with experimentally measured antibacterial activity (e.g., Minimum Inhibitory Concentration, MIC) against S. aureus.

    • Rationale: The quality of the dataset is paramount. It should be structurally diverse and cover a significant range of activity values. The biological endpoint must be consistent across all compounds.

    • Execution: Gather data from medicinal chemistry literature or public databases like ChEMBL.[16] Convert MIC values to a logarithmic scale (pMIC) for better statistical distribution.

  • Descriptor Calculation:

    • Action: For each molecule in the dataset, calculate a wide range of molecular descriptors.

    • Rationale: Descriptors are numerical representations of a molecule's properties (e.g., LogP for lipophilicity, molecular weight, number of hydrogen bond donors/acceptors, topological indices).

    • Execution: Use software like RDKit or MOE to calculate 2D and 3D descriptors for all compounds.[15][17]

  • Model Building and Validation (The Self-Validating System):

    • Action: Split the data, build a model, and rigorously validate its predictive power.

    • Rationale: This is the most critical phase. The model must be able to predict the activity of compounds it has never seen before.

    • Execution:

      • Data Splitting: Divide the dataset into a training set (~80%) and a test set (~20%). The training set is used to build the model, and the test set is used for external validation.[14]

      • Model Building: Using the training set, apply a machine learning algorithm (e.g., Multiple Linear Regression) to find the best correlation between the descriptors (independent variables) and pMIC (dependent variable).[18]

      • Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. The cross-validated correlation coefficient (Q²) is a key metric. A Q² > 0.5 is generally considered acceptable.[18]

      • External Validation: Use the finalized model to predict the pMIC values for the test set compounds. The predictive ability is measured by the correlation coefficient for the test set (R²_pred). An R²_pred > 0.6 is indicative of a good predictive model.[18]

      • Y-Randomization: As a further check, randomly shuffle the activity values of the training set and rebuild the model multiple times. The resulting models should have very low correlation coefficients, confirming that the original model was not due to a chance correlation.[14]

  • Prediction for this compound:

    • Action: Calculate the same set of descriptors for our target molecule and apply the validated QSAR model to predict its pMIC.

    • Rationale: The model's applicability domain must be checked to ensure our target molecule is structurally similar to the compounds in the training set.

Data Presentation: QSAR Model Validation Statistics
ParameterDescriptionValueThreshold for Acceptance
Coefficient of determination (Training set)0.85> 0.6
Cross-validated R² (Internal validation)0.72> 0.5
R²_pred R² for the external test set0.81> 0.6

Note: Data are representative examples for a robust, hypothetical model.

Section 5: ADMET Profiling: Predicting Drug-Likeness

A potent molecule is useless if it is toxic or cannot reach its target in the body. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in de-risking a compound.[19][20]

Causality Behind the Method

Early assessment of ADMET properties helps identify potential liabilities that could lead to late-stage failure.[20] Computational ADMET models are typically trained on large datasets of experimental data and can rapidly predict a wide range of properties based on chemical structure alone.[19][21]

Protocol: In Silico ADMET Prediction
  • Tool Selection:

    • Action: Choose a reliable ADMET prediction tool. Several free web servers (e.g., SwissADME, pkCSM) and commercial software packages (e.g., ADMET Predictor®) are available.[20][21][22]

    • Rationale: Different tools use different models and training sets. It is often wise to use a consensus approach by comparing predictions from 2-3 different tools.

  • Property Prediction:

    • Action: Input the structure of this compound (as a SMILES string: CC1=CC2=C(C=C1)N=C(C=C2)C3=CC=CC=C3) into the selected tools.

    • Execution: Run the predictions for key parameters.

Data Presentation: Predicted ADMET Profile for this compound
Property CategoryParameterPredicted ValueInterpretation
Physicochemical Molecular Weight219.28 g/mol Compliant with Lipinski's Rule (<500)
LogP4.15Good lipophilicity for membrane passage
H-Bond Donors0Compliant with Lipinski's Rule (<5)
H-Bond Acceptors1Compliant with Lipinski's Rule (<10)
Absorption Human Intestinal AbsorptionHighLikely well-absorbed from the gut
Caco-2 PermeabilityHighLikely passes through intestinal cells
Distribution BBB PermeantYesPotential to cross the Blood-Brain Barrier
P-glycoprotein SubstrateNoNot likely to be removed by efflux pumps
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLow risk of interaction with major metabolic pathway
Toxicity AMES ToxicityNoPredicted to be non-mutagenic
hERG I InhibitorYesPotential risk of cardiotoxicity

Note: These predictions are generated from computational models and require experimental verification.

Section 6: Integrated Bioactivity Profile and Strategic Recommendations

The final step is to synthesize all the computational data into a coherent, actionable profile that can guide future experimental work.

Summary for this compound:

  • Target Hypothesis: Based on its quinoline scaffold, the primary hypothesis is antibacterial activity via inhibition of DNA gyrase.

  • Molecular Docking: The molecule is predicted to bind favorably within the ATP-binding site of S. aureus DNA gyrase B, with a strong binding affinity (-8.5 kcal/mol) comparable to known inhibitors.

  • QSAR Analysis: A validated QSAR model predicts potent antibacterial activity against S. aureus.

  • ADMET Profile: The compound exhibits a generally favorable drug-like profile with good predicted absorption. However, two potential liabilities have been identified: inhibition of the CYP2D6 metabolic enzyme and potential hERG inhibition, which suggests a risk of cardiotoxicity.

Strategic Recommendations for Experimental Validation:

  • Primary Efficacy Testing: Prioritize in vitro testing of this compound against a panel of bacteria, with a focus on Gram-positive strains like S. aureus. Determine the Minimum Inhibitory Concentration (MIC).

  • Mechanism of Action: If antibacterial activity is confirmed, perform an enzyme inhibition assay using purified S. aureus DNA gyrase to validate the predicted mechanism.

  • Early Safety Assessment:

    • Conduct an in vitro CYP450 inhibition assay, focusing on the CYP2D6 isoform, to confirm the predicted drug-drug interaction risk.

    • Perform an in vitro hERG channel patch-clamp assay to assess the risk of cardiotoxicity. This is a critical safety checkpoint.

This in silico to in vitro translational approach ensures that laboratory resources are focused on testing the most credible hypotheses and addressing the most significant predicted risks first.

References

  • In Silico Validation of AI-Assisted Drugs in Healthcare. PubMed.
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  • QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). YouTube.
  • The pursuit of accurate predictive models of the bioactivity of small molecules. Chemical Science (RSC Publishing).
  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
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  • Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents. Journal of Medicinal and Pharmaceutical Allied Sciences.
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The Ascendant Therapeutic Potential of 6-Methyl-2-phenylquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within this esteemed class of compounds, 6-methyl-2-phenylquinoline derivatives are emerging as a particularly promising chemotype for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic potential of these derivatives. We will delve into robust synthetic methodologies, detail validated experimental protocols for biological evaluation, and elucidate the molecular mechanisms underpinning their therapeutic effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutic solutions.

Introduction: The Quinoline Core and the Significance of the 6-Methyl-2-phenyl Substitution Pattern

Quinoline, a bicyclic heterocyclic aromatic compound, is a fundamental building block in the synthesis of a wide array of biologically active molecules.[2] Its derivatives have demonstrated a remarkable range of pharmacological properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[1][3] The therapeutic versatility of the quinoline nucleus has driven extensive research into the synthesis and biological evaluation of novel derivatives.[2]

The this compound scaffold combines several key structural features that contribute to its promising therapeutic profile. The phenyl group at the 2-position is a common feature in many biologically active quinolines and is known to play a crucial role in the enhancement of various pharmacological properties.[4] The methyl group at the 6-position can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This unique substitution pattern has been the focus of recent drug discovery efforts, leading to the identification of potent lead compounds with significant therapeutic potential.

Synthetic Strategies for this compound Derivatives

The efficient synthesis of the this compound core and its derivatives is paramount for extensive biological evaluation and SAR studies. Several classical and modern synthetic methods can be employed, with the Doebner-von Miller reaction being a particularly versatile and widely used approach.[3][5]

The Doebner-von Miller Reaction: A Cornerstone in Quinoline Synthesis

The Doebner-von Miller reaction is a classic and robust method for the synthesis of quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[3][5] This reaction allows for the preparation of a wide range of substituted quinolines and is particularly well-suited for the synthesis of this compound derivatives.[1]

The generally accepted mechanism of the Doebner-von Miller reaction involves a series of steps, including Michael addition, cyclization, and oxidation, to ultimately form the aromatic quinoline ring system.[5]

Diagram of the Doebner-von Miller Reaction Workflow:

Doebner_von_Miller_Workflow Reactants p-toluidine + α,β-Unsaturated Aldehyde/Ketone ReactionMixture Reaction Mixture Reactants->ReactionMixture Mixing AcidCatalyst Acid Catalyst (e.g., HCl, H2SO4) AcidCatalyst->ReactionMixture Heating Heating/ Reflux ReactionMixture->Heating Workup Neutralization & Extraction Heating->Workup Purification Column Chromatography/ Recrystallization Workup->Purification Product This compound Derivative Purification->Product Anticancer_Mechanism cluster_cell Cancer Cell Drug This compound Derivative PI3K PI3K Drug->PI3K Inhibits Apoptosis Apoptosis Drug->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Methyl-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid structure and ability to interact with various biological targets have made it a cornerstone in the development of therapeutic agents. Among the vast family of quinoline derivatives, 2-phenylquinolines have garnered significant attention for their potent pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide focuses on the 6-Methyl-2-phenylquinoline core, dissecting its structure-activity relationships (SAR) to provide a comprehensive resource for researchers and drug development professionals. We will explore how subtle modifications to this scaffold can profoundly impact its biological activity, offering insights into the rational design of more potent and selective therapeutic agents.

The Core Moiety: Understanding the Role of Each Component

The this compound scaffold can be deconstructed into three key components: the quinoline core, the 2-phenyl substituent, and the 6-methyl group. The interplay between these components is crucial for the molecule's overall biological profile.

  • The Quinoline Core: This bicyclic aromatic system is the foundational element, providing a rigid framework for the presentation of substituents in a defined spatial orientation. Its nitrogen atom can act as a hydrogen bond acceptor, and the planar aromatic surface can engage in π-π stacking interactions with biological macromolecules.

  • The 2-Phenyl Substituent: The phenyl group at the 2-position is a critical determinant of activity. Its orientation relative to the quinoline ring and the nature of its substituents significantly influence the molecule's interaction with target proteins. Modifications to this ring are a primary focus of SAR studies.

  • The 6-Methyl Group: The methyl group at the 6-position of the quinoline ring, while seemingly a simple alkyl substituent, plays a vital role in modulating the electronic properties and lipophilicity of the molecule. Its presence can influence metabolic stability and fine-tune the binding affinity to the target.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is exquisitely sensitive to structural modifications. The following sections delineate the key SAR trends observed for this scaffold, primarily focusing on its anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the potential of 2-arylquinolines as selective anticancer agents.[3] For C-6 substituted 2-phenylquinolines, the aromatic nature of the quinoline ring is crucial for activity, with 2-arylquinoline derivatives displaying a better activity profile than their partially saturated 2-acetamido-2-methyl-tetrahydroquinoline counterparts.[3]

Influence of Substituents on the Quinoline Ring:

While our focus is on the 6-methyl group, it is informative to consider other substitutions at this position. A study on 6-substituted-2-(substituted-phenyl)-quinoline derivatives revealed that the nature of the substituent at the 6-position significantly impacts antimicrobial activity.[2] This suggests that this position is a key handle for modulating the biological properties of the 2-phenylquinoline scaffold.

Influence of Substituents on the 2-Phenyl Ring:

The substitution pattern on the 2-phenyl ring is a critical factor in determining the anticancer potency and selectivity.

  • Lipophilicity: A direct relationship has been observed between the lipophilicity (cLogP) of 2-arylquinolines and their cytotoxic effects against certain cancer cell lines, such as HeLa and PC3.[3] Derivatives with greater octanol/water partition coefficients tend to exhibit lower IC50 values.[3]

  • Specific Substituents: While a systematic study on the this compound core is not extensively documented in a single source, by analogy with related 2-phenylquinoline derivatives, it can be inferred that the electronic and steric properties of the substituents on the phenyl ring will play a pivotal role. For instance, in a series of 6,7-methylenedioxy-4-phenylquinolin-2(1H)-one derivatives, a 2,4-dimethoxyphenyl substituent at the 4-position resulted in potent cytotoxicity.[4][5] This highlights the importance of methoxy groups, which can act as hydrogen bond acceptors and influence the electronic nature of the phenyl ring.

SAR_Anticancer cluster_quinoline Quinoline Ring Modifications cluster_phenyl 2-Phenyl Ring Modifications Core This compound Core Methyl_6 6-Methyl Group (Modulates Lipophilicity & Electronics) Core->Methyl_6 Influences Lipophilicity Increased Lipophilicity Core->Lipophilicity Influences Substituents Electronic & Steric Properties (e.g., Methoxy Groups) Core->Substituents Influences Activity Enhanced Anticancer Activity (e.g., against HeLa, PC3 cells) Methyl_6->Activity Contributes to Lipophilicity->Activity Correlates with Substituents->Activity Dictates

Antimicrobial Activity

6-Substituted-2-(substituted-phenyl)-quinoline derivatives have also been investigated for their antimicrobial properties.[2] A study involving derivatives bearing a 4-amino-1,2,4-triazole-3-thiol ring at the C-4 position provides valuable SAR insights.[2]

Influence of Substituents on the Quinoline and Phenyl Rings:

The antimicrobial activity is highly dependent on the nature of the substituents at both the 6-position of the quinoline ring and on the 2-phenyl ring. The following table summarizes the antimicrobial activity of some 6-substituted-2-(substituted-phenyl)-quinoline derivatives against various bacterial and fungal strains.

Compound IDR (on Phenyl Ring)R1 (at 6-Position)S. pyogenesS. aureusE. coliS. typhiA. nigerC. albicans
4a 4-ClF182018171920
4b 4-FF161817161819
4c 4-CH3F151716151718
4d 4-ClCl202220192122
4e 4-FCl182019182021
4f 4-CH3Cl171918171920
4g 4-ClNO2171917161819
4h 4-FNO2151716151718
4i 4-CH3NO2141615141617
Ampicillin --2224----
Chloramphenicol --24262422--
Ciprofloxacin --26282624--
Norfloxacin --25272523--
Griseofulvin ------2422
Nystatin ------2224
Data presented as Zone of Inhibition in mm.[2]
  • Effect of 6-Substituent: The nature of the substituent at the 6-position follows the order of activity: Cl > F > NO2. The chloro-substituted derivatives consistently show the highest antimicrobial activity.

  • Effect of 2-Phenyl Substituent: The substituent on the 2-phenyl ring also influences activity, with the order being: 4-Cl > 4-F > 4-CH3. The presence of a halogen, particularly chlorine, on the phenyl ring enhances the antimicrobial effect.

  • Combined Effect: The most potent antimicrobial compounds in this series possess a chlorine atom at both the 6-position of the quinoline ring and the 4-position of the phenyl ring (compound 4d ).

Experimental Protocols

Synthesis of this compound Derivatives

A common and effective method for the synthesis of the 2-phenylquinoline scaffold is the Doebner-von Miller reaction.[1] A variation of this reaction can be employed for the synthesis of this compound.

Protocol: Doebner-von Miller Synthesis of this compound

  • Reaction Setup: To a round-bottom flask, add p-toluidine (1 equivalent) and concentrated hydrochloric acid in ethanol.

  • Reagent Addition: Cool the mixture in an ice bath and add benzaldehyde (1 equivalent) dropwise with stirring.

  • Addition of α,β-Unsaturated Aldehyde/Ketone: To the above mixture, add a suitable α,β-unsaturated aldehyde or ketone, such as crotonaldehyde (formed in situ from paraldehyde with an acid catalyst), dropwise while maintaining the low temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into a beaker of ice water. Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate is formed.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification p_toluidine p-Toluidine mixing Mixing in Acidic Ethanol p_toluidine->mixing benzaldehyde Benzaldehyde benzaldehyde->mixing ab_unsat α,β-Unsaturated Aldehyde/Ketone ab_unsat->mixing reflux Reflux mixing->reflux neutralization Neutralization reflux->neutralization extraction Solvent Extraction neutralization->extraction purification Column Chromatography extraction->purification product This compound purification->product

Biological Evaluation

Protocol: In Vitro Anticancer Activity (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., HeLa, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Protocol: In Vitro Antimicrobial Activity (Agar Well Diffusion Method)

  • Culture Preparation: Prepare a standardized inoculum of the test microorganisms.

  • Agar Plate Inoculation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar plates.

  • Well Preparation: Create wells of a specific diameter in the agar plates using a sterile cork borer.

  • Compound Loading: Add a defined volume of the test compound solution (at a specific concentration) to each well. Include a solvent control and a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Conclusion and Future Perspectives

The this compound scaffold represents a promising framework for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The structure-activity relationship studies, though not exhaustively focused on this specific core, provide clear directions for further optimization. The key takeaways are the profound influence of substituents on the 2-phenyl ring, especially their lipophilicity and electronic nature, and the modulatory role of the substituent at the 6-position of the quinoline ring.

Future research should focus on a more systematic exploration of the SAR of the this compound core. This would involve the synthesis of a library of analogs with diverse substituents on the phenyl ring and at other positions of the quinoline nucleus, followed by comprehensive biological evaluation. Such studies, coupled with computational modeling and target identification, will undoubtedly pave the way for the discovery of new and effective drugs based on this versatile scaffold.

References

  • Chen, Y., et al. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. Bioorganic & Medicinal Chemistry, 21(17), 5064-5075. [Link]

  • Fun, H. K., et al. (2008). 6-Methyl-2,4-diphenylquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1187. [Link]

  • National Center for Biotechnology Information (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. PubMed. [Link]

  • Vaghasiya, R. G., & Trivedi, A. R. (2014). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)-quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position. Journal of Chemical and Pharmaceutical Research, 6(7), 1879-1886. [Link]

  • Rojas-Vite, G., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17353-17366. [Link]

  • Kumar, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20876-20905. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Genotoxicity and Cytotoxicity of 6-Methyl-2-phenylquinoline and Related Compounds

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry and a notable component of environmental pollutants, demanding a thorough understanding of its toxicological profile. This guide provides a comprehensive technical overview of the methodologies used to assess the cytotoxicity and genotoxicity of quinoline derivatives, with a specific focus on this compound. We delve into the mechanistic underpinnings of quinoline-induced toxicity, provide detailed, field-proven experimental protocols for key assays, and explore the structure-activity relationships that govern their biological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the safety and efficacy evaluation of this important class of heterocyclic compounds.

Introduction: The Dichotomy of the Quinoline Scaffold

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that occupy a central role in both pharmacology and toxicology.[1] Their rigid bicyclic structure is a key pharmacophore found in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[2][3] However, this same chemical reactivity makes many quinolines, including the parent compound, potential mutagens and carcinogens.[4][5]

This compound, the subject of this guide, combines features of both methyl-substituted and phenyl-substituted quinolines. Understanding its potential for inducing cellular damage (cytotoxicity) and genetic damage (genotoxicity) is paramount for any therapeutic development or environmental risk assessment. This guide synthesizes current knowledge and provides a practical framework for the systematic evaluation of these critical toxicological endpoints.

Cytotoxicity Assessment: Gauging the Impact on Cellular Viability

Cytotoxicity assays are fundamental to determining the concentration range at which a compound elicits cellular damage, leading to a loss of viability or proliferation. For quinoline derivatives, cytotoxicity can be mediated through various mechanisms, including the induction of apoptosis, generation of reactive oxygen species (ROS), and disruption of mitochondrial function.[6] A multi-assay approach is crucial for a comprehensive understanding.

Core Assays for Evaluating Quinoline-Induced Cytotoxicity

The selection of an appropriate assay depends on the anticipated mechanism of cell death. Two of the most robust and widely adopted methods are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies plasma membrane damage.

The MTT assay is a colorimetric method that provides a quantitative measure of metabolically active cells. The underlying principle is the cleavage of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product by mitochondrial dehydrogenases in viable cells.[7][8]

Causality: This assay is a proxy for cell viability because a decrease in the rate of formazan production is directly proportional to the loss of viable, metabolically active cells. It is an excellent first-pass screen for cytotoxic effects.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2, A549, HCT-116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (and related compounds) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

This assay quantifies the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium following the loss of plasma membrane integrity—a hallmark of late apoptosis or necrosis.[1]

Causality: Measuring LDH activity in the supernatant provides a direct indication of cell lysis. It is complementary to the MTT assay, as it measures cell death rather than metabolic inactivity.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. It is advisable to prepare a parallel plate for this assay.

  • Incubation: Incubate for the desired exposure period.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a diaphorase/NAD⁺ cocktail). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation & Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Use a lysis control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each treatment relative to the lysis and untreated controls.

G cluster_setup Phase 1: Assay Setup cluster_incubation Phase 2: Exposure cluster_assays Phase 3: Endpoint Measurement cluster_analysis Phase 4: Data Analysis A Seed Cells in 96-well Plate B Incubate 24h (Cell Attachment) A->B C Treat with Quinoline Compound Series B->C D Incubate for 24/48/72 hours C->D E MTT Assay: Add MTT Reagent D->E F LDH Assay: Collect Supernatant D->F G Solubilize Formazan & Read Absorbance E->G H Perform LDH Enzyme Reaction & Read Absorbance F->H I Calculate % Viability (MTT) G->I J Calculate % Cytotoxicity (LDH) H->J K Determine IC50 Values I->K J->K

Caption: General workflow for in vitro cytotoxicity assessment.

Data Presentation: Cytotoxicity of Phenyl- and Methyl-Substituted Quinolines

While specific cytotoxicity data for this compound is not widely available in public literature, data from structurally related compounds provide valuable context for predicting its potential activity.

Compound/DerivativeCell LineIC₅₀ (µM)Exposure TimeReference
2-phenylquinolin-4-amineHT-29 (Colon)8.12Not Specified[1]
8-Nitro-7-quinolinecarbaldehydeCaco-2 (Colorectal)0.53Not Specified[9]
7-Methyl-8-nitro-quinolineCaco-2 (Colorectal)1.87Not Specified[9]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amineVarious< 1.0Not Specified[10]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.548h[1]

This table is illustrative and compiles data for various quinoline derivatives to demonstrate typical potency ranges.

Genotoxicity Assessment: Uncovering the Potential for DNA Damage

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, chromosomal alterations, or DNA strand breaks. Many quinolines are not directly genotoxic but require metabolic activation to form reactive intermediates that can covalently bind to DNA, forming DNA adducts.[5]

Mechanism: From Pro-Mutagen to DNA Adduct

The primary mechanism of genotoxicity for many carcinogenic quinolines involves enzymatic activation by Cytochrome P450 (CYP450) enzymes in the liver.[11] This process can lead to the formation of highly reactive intermediates, such as N-hydroxy metabolites or enamine epoxides.[12][13] These electrophilic species can then attack nucleophilic sites on DNA bases, with the C8 and N2 positions of guanine being particularly common targets for adduct formation.[14][15][16] The formation of these adducts can lead to replication errors, resulting in permanent mutations if not repaired by the cell's DNA repair machinery.

G A Quinoline Derivative (e.g., this compound) B Phase I Metabolism (CYP450 Oxidation) A->B C Reactive Intermediate (e.g., N-hydroxy metabolite, Epoxide) B->C D Phase II Metabolism (Detoxification via SULTs, UGTs) C->D F DNA C->F E Inactive, Excretable Metabolite D->E G DNA Adduct Formation (Covalent Binding to Guanine) F->G Covalent Bonding H Mutation / DNA Damage G->H

Caption: Metabolic activation pathway of quinolines.

Core Assays for Genotoxicity Evaluation

A standard battery of tests is required to assess the full genotoxic potential of a compound, covering different genetic endpoints.

The Ames test is a widely used method to detect point mutations (base substitutions and frameshifts) induced by chemical compounds.[17] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize it and require it for growth. The assay measures the ability of a test compound to cause a reverse mutation (reversion) to a his+ state, allowing the bacteria to grow on a histidine-free medium.

Causality and Self-Validation: A positive result (a significant increase in revertant colonies compared to the spontaneous reversion rate) indicates the compound is a mutagen. The inclusion of strains that detect different types of mutations (e.g., TA98 for frameshifts, TA100 for base substitutions) and the mandatory use of a metabolic activation system (rat liver S9 fraction) are critical for a valid test.[18][19]

Step-by-Step Methodology:

  • Strain Preparation: Prepare overnight cultures of the required Salmonella tester strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: If required, prepare the S9 mix from induced rat liver homogenate (S9 fraction) and a cofactor solution (e.g., NADP, G6P). Keep on ice.

  • Plate Labeling: Clearly label minimal glucose agar plates with the test compound, concentration, tester strain, and S9 condition (+/- S9).

  • Pre-incubation: In a sterile tube, mix 100 µL of the bacterial culture, 50 µL of the test compound solution, and either 500 µL of phosphate buffer (for -S9) or 500 µL of S9 mix (for +S9).

  • Incubation: Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour the entire contents onto a minimal glucose agar plate. Swirl to distribute evenly.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertants and the count is at least double the background (vehicle control) count.[17]

The micronucleus test detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.[20] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are formed from chromosome fragments or whole chromosomes left behind during cell division.[21]

Causality and Self-Validation: An increase in the frequency of micronucleated cells indicates that the compound interferes with chromosome structure or the mitotic apparatus. The use of Cytochalasin B is a key validation step, as it blocks cytokinesis, resulting in binucleated cells that have definitively undergone one round of mitosis. This ensures that micronuclei are scored only in cells that have divided in the presence of the test compound.[20]

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., CHO-K1, TK6, HepG2) in culture dishes or chamber slides and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound, including positive and negative controls. The treatment can be short (e.g., 4 hours) with metabolic activation (+S9) or long (e.g., 24 hours) without (-S9).[21]

  • Cytochalasin B Addition: After the treatment period, add Cytochalasin B to the culture medium to a final concentration that inhibits cytokinesis without being overly toxic.

  • Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles to allow cells to complete mitosis and become binucleated.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Cytospin and Fixation: Prepare slides using a cytocentrifuge, then fix the cells with methanol.

  • Staining: Stain the cells with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[22]

Structure-Activity Relationships (SAR) in Genotoxicity

The genotoxic potential of a quinoline derivative is highly dependent on the nature and position of its substituents.

  • Positions 1-3: Studies on fluoro- and methylquinolines suggest that positions 1, 2, and 3 of the quinoline ring are critical sites associated with genotoxicity.[23][24] Alterations in this region can significantly impact metabolic activation.

  • Methyl Substitution: The position of a methyl group is crucial. For instance, 4-methylquinoline and 8-methylquinoline were found to induce unscheduled DNA synthesis (a measure of DNA repair), while 2- and 6-methylquinoline did not show a positive response in the same assay.[24] This suggests that the 6-methyl group in this compound may not be a primary driver of genotoxicity, though its electronic influence on the ring cannot be dismissed.

  • Phenyl Substitution: The presence of a phenyl group at the C-2 position, as in this compound, can influence the molecule's metabolism and interaction with DNA. However, studies on diversely substituted 2-phenylquinolines did not find that this group significantly modified the genotoxicity in an SOS chromotest, unless other strongly activating groups were present.[12][13]

  • Activating Groups: The presence of a nitro group, particularly at the C-4 position (e.g., 4-nitroquinoline-1-oxide or 4-NQO), is a powerful determinant of genotoxicity. 4-NQO is a potent inducer of the SOS response and is often used as a positive control in genotoxicity assays.[21]

Conclusion

The toxicological evaluation of this compound and its analogues requires a multifaceted and mechanistically informed approach. Cytotoxicity should be assessed using a combination of assays that probe different cellular endpoints, such as metabolic health (MTT) and membrane integrity (LDH), to build a complete profile of cellular damage.

Genotoxicity assessment is equally critical and must account for the pro-mutagenic nature of many quinolines. The use of a standard testing battery, including the Ames test for point mutations and the in vitro micronucleus test for chromosomal damage, both with and without metabolic activation, is essential for a thorough risk assessment. Structure-activity relationship data from related compounds provide a valuable framework for interpreting results and guiding future drug design or safety evaluations. By employing the robust protocols and logical frameworks outlined in this guide, researchers can confidently and accurately characterize the toxicological profile of this important class of compounds.

References

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  • Snyderwine, E. G., et al. (1992). Characterization of DNA Adducts Formed in Vitro by Reaction of N-Hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline and N-Hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline at the C-8 and N>2> Atoms of. Chemical Research in Toxicology. [Link]

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  • Richling, E., et al. (1995). DNA adduct formation of the food carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in liver, kidney and colo-rectum of rats. Carcinogenesis. [Link]

  • He, Y. H., et al. (1997). Inhibition of DNA Adduct Formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and 2-amino-3-methylimidazo[4,5-f]quinoline by Dietary indole-3-carbinol in Female Rats. Journal of Biochemical and Molecular Toxicology. [Link]

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  • LaVoie, E. J., et al. (1991). Genotoxicity of fluoroquinolines and methylquinolines. Carcinogenesis. [Link]

  • Lavoie, E. (n.d.). Quinolines & Benzoquinolines: Mutagens & Carcinogenesis. Grantome. [Link]

  • Chen, Y. L., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(7), 2068. [Link]

  • Asif, M., et al. (2022). Genotoxic and Cytotoxic Effects of Quinoline Yellow in Albino Mice. Journal of Pioneering Medical Sciences. [Link]

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  • Al-Ostath, R. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(4), 2824-2856. [Link]

  • Er, M., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Pharmaceuticals, 15(11), 1362. [Link]

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  • Wang, L., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 595-606. [Link]

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  • Al-Mokyna, F. H., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(30), 21338-21360. [Link]

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  • Awale, M., et al. (2021). Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. Genes and Environment. [Link]

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Methodological & Application

Application Note: Accelerated Synthesis of 6-Methyl-2-phenylquinoline via Microwave-Assisted Friedländer Annulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Traditional synthetic routes, while well-established, often suffer from long reaction times, harsh conditions, and modest yields.[2] This application note presents a detailed protocol for the rapid and efficient synthesis of 6-Methyl-2-phenylquinoline utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of green chemistry, this method offers a significant improvement over conventional heating, drastically reducing reaction times from hours to minutes and improving product yields.[4][5][6] We will explore the causality behind the experimental design, provide a step-by-step protocol, and offer insights into process optimization.

Introduction: The Power of Microwave Chemistry

Microwave-assisted synthesis is a transformative technology in modern organic chemistry. Unlike conventional heating methods that rely on slow and inefficient heat transfer through conduction, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[4][7] This direct energy transfer, based on dipolar polarization and ionic conduction mechanisms, results in rapid, uniform, and highly efficient heating.[5][8]

The primary advantages of this approach include:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days under conventional reflux can often be completed in minutes.[6][7]

  • Increased Product Yields and Purity: The rapid and uniform heating minimizes the formation of side products and thermal degradation of sensitive compounds.[5][6]

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, MAOS significantly reduces energy consumption, aligning with the principles of green chemistry.[4][8]

  • Enhanced Reproducibility: Precise control over reaction parameters like temperature and pressure leads to more consistent and reproducible results.[6]

This protocol applies these advantages to the Friedländer annulation, a classic and robust method for constructing the quinoline ring system.[9][10]

The Friedländer Annulation: Mechanism and Rationale

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline derivative.[9][11] For the synthesis of this compound, the selected reactants are 2-amino-5-methylbenzaldehyde and acetophenone.

The reaction is typically catalyzed by an acid or a base.[10] Two primary mechanistic pathways are proposed:

  • Aldol Condensation First: The reaction begins with an aldol condensation between the two carbonyl compounds, followed by cyclization via imine formation and subsequent dehydration to yield the quinoline.[9][12]

  • Schiff Base Formation First: The initial step is the formation of a Schiff base between the amine and the ketone, which then undergoes an intramolecular aldol-type condensation and dehydration.[9]

Under the acidic conditions described in this protocol, the reaction proceeds through a slow, rate-limiting intermolecular aldol condensation, followed by rapid cyclization and dehydration to furnish the aromatic quinoline ring.[12]

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism (Acid-Catalyzed) R1 2-Amino-5-methylbenzaldehyde Step1 Aldol Condensation R1->Step1 R2 Acetophenone R2->Step1 Step2 Cyclization (Imine Formation) Step1->Step2 Aldol Adduct Step3 Dehydration Step2->Step3 Cyclized Intermediate Product This compound Step3->Product Aromatization

Caption: High-level overview of the Friedländer Annulation mechanism.

Comparative Analysis: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are most evident when compared directly with traditional methods. Data from studies on the Friedländer synthesis clearly demonstrate the superiority of microwave irradiation.

Reaction ParametersConventional Method (Oil Bath)Microwave-Assisted MethodAdvantage
Reactants 2-Aminoaryl Aldehyde, α-Methylene Ketone2-Aminoaryl Aldehyde, α-Methylene Ketone-
Reaction Time 12 hours[13]2 minutes[13]360x Faster
Product Yield 75%[13]91%[13]Higher Yield
Energy Input High (prolonged heating of oil bath & vessel)Low (direct heating of reactants)Greener Process
Process Control Prone to thermal gradients and overheatingPrecise temperature and pressure controlHigher Purity

Detailed Experimental Protocol

This protocol is designed for a standard laboratory microwave synthesizer. All operations should be performed in a well-ventilated fume hood.

4.1 Materials and Equipment

  • Reagents:

    • 2-Amino-5-methylbenzaldehyde (1.0 mmol, 135.16 mg)

    • Acetophenone (1.1 mmol, 132.16 mg, 128 µL)

    • p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 17.22 mg)

    • Ethanol (3 mL, solvent)

    • Ethyl acetate (for extraction)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Equipment:

    • Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vial with a stir bar

    • Analytical balance

    • Standard laboratory glassware (separatory funnel, round-bottom flask)

    • Rotary evaporator

    • Silica gel for column chromatography

    • TLC plates (UV active)

4.2 Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis A Weigh reactants: - 2-Amino-5-methylbenzaldehyde - Acetophenone - p-TSA B Combine reactants and ethanol in microwave vial A->B C Seal vial and place in microwave cavity B->C D Irradiate: Temp: 130°C Time: 5 min Power: Dynamic C->D E Cool vial to RT D->E F Transfer mixture and dilute with Ethyl Acetate E->F G Wash with NaHCO₃ and Brine F->G H Dry over Na₂SO₄, filter, and concentrate via rotary evaporation G->H I Purify crude product via column chromatography H->I J Characterize final product (NMR, MS) I->J

Caption: Step-by-step experimental workflow for microwave synthesis.

4.3 Step-by-Step Procedure

  • Reactant Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-5-methylbenzaldehyde (135.16 mg, 1.0 mmol), acetophenone (128 µL, 1.1 mmol), and p-toluenesulfonic acid (17.22 mg, 0.1 mmol).

  • Solvent Addition: Add 3 mL of ethanol to the vial.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer cavity. Irradiate the mixture at a constant temperature of 130°C for 5 minutes. The instrument's dynamic power control will automatically adjust the microwave power to maintain the set temperature.

  • Work-up: Once the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel and dilute with 20 mL of ethyl acetate.

  • Extraction: Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13][14][15] The expected molecular weight is 219.28 g/mol .[16]

Troubleshooting and Optimization

Problem Potential Cause Solution
Low or No Product Yield Inefficient microwave absorptionAdd a small amount of a more polar co-solvent (e.g., DMF) or an ionic liquid to improve energy absorption.[13]
Low substrate reactivityIncrease the reaction temperature in 10°C increments or extend the irradiation time by 1-2 minutes.
Formation of Side Products Localized overheating or over-irradiationReduce the microwave power or use a pulsed heating mode to maintain a more uniform temperature.[13] Shorten the reaction time.
Reaction Stalls Deactivation of the catalystEnsure reagents are pure and dry. Consider using a different acid catalyst, such as molecular iodine or a Lewis acid.[9][11]

Conclusion

This application note details a robust, rapid, and high-yield protocol for the synthesis of this compound using microwave-assisted Friedländer annulation. By replacing conventional heating with microwave irradiation, this method dramatically accelerates the reaction, improves efficiency, and adheres to the principles of green chemistry. This approach provides a valuable tool for researchers in medicinal chemistry and drug development, enabling faster synthesis and iteration of novel quinoline-based compounds.

References

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  • Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condit. Asian Journal of Chemistry. [Link]

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  • Friedlander quinoline synthesis. Química Organica.org. [Link]

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  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

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  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Journal of Organic Chemistry. [Link]

  • Combe's synthesis of quinoline || detailed mechanism. YouTube. [Link]

  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing. [Link]

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One-Pot Synthesis of Substituted 2-Phenylquinolines: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Scaffold

Quinoline, a fused bicyclic heterocycle of benzene and pyridine, represents a cornerstone of medicinal chemistry and materials science.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The 2-phenylquinoline motif, in particular, is a privileged scaffold found in numerous bioactive molecules and functional materials. The development of efficient, one-pot synthetic methodologies to access these valuable compounds is of paramount importance in drug discovery and development, offering advantages in terms of atom economy, reduced waste, and simplified purification processes.[4] This guide provides an in-depth exploration of established and modern one-pot strategies for the synthesis of substituted 2-phenylquinolines, complete with detailed experimental protocols, mechanistic insights, and comparative data to aid researchers in selecting the optimal method for their specific needs.

Classical One-Pot Syntheses: The Foundation of Quinoline Chemistry

For over a century, several named reactions have been the bedrock of quinoline synthesis. These methods, often performed under acidic or basic conditions, remain highly relevant and are continuously being optimized.

The Friedländer Annulation: A Versatile Condensation

The Friedländer synthesis is a straightforward and highly versatile method for constructing the quinoline ring system. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an acetophenone derivative to yield a 2-phenylquinoline.[1][5]

The choice of catalyst, be it a Brønsted or Lewis acid, or a base, is critical as it dictates the reaction rate and can influence regioselectivity when unsymmetrical ketones are used.[1][6] The reaction is believed to proceed via one of two primary mechanistic pathways, often dependent on the reaction conditions. The initial step can be either an aldol-type condensation between the two carbonyl partners, followed by cyclization and dehydration, or the formation of a Schiff base between the amine and the ketone, which then undergoes an intramolecular aldol condensation.[5]

Experimental Workflow: Friedländer Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine 2-aminoaryl ketone, acetophenone, and solvent prep2 Add catalyst (e.g., acid or base) prep1->prep2 react Heat mixture (conventional or microwave) prep2->react workup1 Cool and quench reaction react->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify

Caption: General workflow for the Friedländer synthesis of 2-phenylquinolines.

This protocol describes the synthesis of a polysubstituted 2-phenylquinoline using zirconium(IV) chloride as a Lewis acid catalyst.

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Zirconium(IV) chloride (ZrCl₄) (10 mol%)

  • Ethanol/Water (1:1 mixture, 10 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).

  • Stir the reaction mixture at 60°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.[7]

The Doebner-von Miller Reaction: An In Situ Approach

The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[8] A key feature of this reaction is that the α,β-unsaturated carbonyl compound can be generated in situ from the acid-catalyzed aldol condensation of two carbonyl compounds, making it a versatile one-pot procedure.[8]

The mechanism of the Doebner-von Miller reaction is complex and has been the subject of extensive study. It is generally accepted to proceed through a series of steps including Michael addition, cyclization, dehydration, and oxidation.[9] Isotopic labeling studies have suggested a fragmentation-recombination pathway, adding to the mechanistic intricacy.[5] An external oxidizing agent is sometimes required to aromatize the dihydroquinoline intermediate to the final quinoline product.[9]

Reaction Mechanism: Doebner-von Miller Synthesis

A Aniline + α,β-Unsaturated Carbonyl B Michael Adduct A->B Michael Addition C Cyclized Intermediate B->C Intramolecular Electrophilic Substitution D Dihydroquinoline C->D Dehydration E Substituted Quinoline D->E Oxidation

Caption: Simplified mechanism of the Doebner-von Miller reaction.

This protocol details the synthesis of 2-phenylquinoline-4-carboxylic acid, a common derivative prepared via the Doebner reaction, a variation of the Doebner-von Miller synthesis.[10]

Materials:

  • Aniline (1.1 mmol)

  • Benzaldehyde (1.0 mmol)

  • Pyruvic acid (1.0 mmol)

  • Iron(III) trifluoromethanesulfonate (Fe(OTf)₃) (15 mol%)

  • Ethanol (5 mL)

Procedure:

  • In a 50 mL round-bottom flask, combine aniline (1.1 mmol), benzaldehyde (1.0 mmol), pyruvic acid (1.0 mmol), and ethanol (5 mL).

  • Add the catalyst, Fe(OTf)₃ (15 mol%), to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80°C for 3 hours, with stirring.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture and filter to collect the crude product.

  • Recrystallize the precipitate from ethanol to obtain the pure 2-phenylquinoline-4-carboxylic acid.[11]

The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to furnish 2,4-disubstituted quinolines.[12][13] This method is particularly useful for accessing quinolines with substitution at both the 2- and 4-positions.

The reaction proceeds in two main stages. First, the aniline and β-diketone undergo condensation to form an enamine intermediate with the loss of a water molecule.[12] In the second stage, under strong acid catalysis, the enamine undergoes electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the final aromatic quinoline product.[7]

Materials:

  • Substituted aniline (1.0 eq)

  • 1,3-Diphenyl-1,3-propanedione (dibenzoylmethane) (1.0 eq)

  • Concentrated sulfuric acid or polyphosphoric acid

Procedure:

  • Carefully add the concentrated sulfuric acid or polyphosphoric acid to a flask containing the substituted aniline and 1,3-diphenyl-1,3-propanedione at room temperature with stirring.

  • Heat the mixture, typically to around 100-120°C, for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Modern Methodologies: Enhancing Efficiency and Sustainability

Recent advances in organic synthesis have led to the development of more efficient and environmentally friendly methods for quinoline synthesis. These include the use of transition-metal catalysts and green chemistry techniques.

Transition-Metal Catalyzed One-Pot Syntheses

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinolines are no exception.[14] Catalysts based on copper, palladium, and other metals can facilitate the one-pot synthesis of 2-phenylquinolines from readily available starting materials under milder conditions than classical methods.[15][16][17]

This protocol describes a copper-catalyzed tandem synthesis of 2-acylquinolines, which can be adapted for the synthesis of 2-phenylquinolines by using appropriate starting materials.

Materials:

  • 2-Ethynylaniline derivative (1.0 eq)

  • Glyoxal derivative (1.2 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • Piperidine (20 mol%)

  • Solvent (e.g., DMSO)

Procedure:

  • To a reaction vessel, add the 2-ethynylaniline derivative, glyoxal derivative, CuI, and piperidine in the chosen solvent.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100°C) for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and perform a standard aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[18]

Green Chemistry Approaches: Microwave and Ultrasound Assistance

Microwave irradiation and ultrasound have emerged as powerful tools in green chemistry to accelerate organic reactions.[19] These techniques can significantly reduce reaction times, improve yields, and often allow for the use of greener solvents.

This protocol outlines a one-pot, three-component synthesis of 2-substituted quinolines under ultrasound irradiation.

Materials:

  • Aniline (1.0 mmol)

  • Aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Ethyl 3,3-diethoxypropionate (1.2 mmol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (10 mol%)

  • Water

Procedure:

  • In a suitable vessel, combine the aniline, aldehyde, ethyl 3,3-diethoxypropionate, and SnCl₂·2H₂O in water.

  • Place the vessel in an ultrasonic bath and irradiate at a constant frequency and temperature for a specified time (typically 30-60 minutes).

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[19]

Data Presentation: A Comparative Overview

The following tables provide a comparative summary of yields and reaction times for the synthesis of substituted quinolines via different one-pot methods.

Table 1: Comparison of Classical Synthesis Methods

ReactionReactantsCatalyst/ConditionsTimeYield (%)
Friedländer2-Aminobenzophenone, Ethyl acetoacetateZrCl₄, 60°C1.5 h92
DoebnerAniline, Benzaldehyde, Pyruvic acidFe(OTf)₃, 80°C3 hHigh
Combesm-Chloroaniline, AcetylacetoneH₂SO₄, heatN/AN/A

Table 2: Comparison of Conventional vs. Green Methods

ReactionMethodCatalyst/SolventTemperature (°C)TimeYield (%)
FriedländerConventional- / EthanolRefluxSeveral DaysLow
FriedländerMicrowaveAcetic Acid (neat)1605 minExcellent
Doebner-von MillerConventionalH₂SO₄ / H₂ON/AN/AModerate
Doebner-von MillerMicrowave- / Ethanol13030-40 min72 (avg)

Data compiled from various sources, specific yields are substrate-dependent.[19]

Conclusion and Future Perspectives

The one-pot synthesis of substituted 2-phenylquinolines remains a vibrant area of research. While classical methods like the Friedländer, Doebner-von Miller, and Combes syntheses provide a solid foundation, modern advancements in transition-metal catalysis and green chemistry are paving the way for more efficient, sustainable, and versatile approaches. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, available starting materials, and the scale of the reaction. As the demand for novel quinoline-based compounds in drug discovery and materials science continues to grow, the development of innovative and practical one-pot methodologies will undoubtedly remain a key focus for the scientific community.

References

  • Combes Quinoline Synthesis Mechanism. (2021, August 25). In Organic Chemistry. YouTube. Retrieved from [Link]

  • (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In IIP Series. Retrieved from [Link]

  • (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • (n.d.). Synthesis of 2‐phenylquinoline and its derivatives (131) using copper chloride catalyst. ResearchGate. Retrieved from [Link]

  • Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

  • (n.d.). Friedlander synthesis of quinoline derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). (a) Synthesis of substituted of 2‐phenylquinoline (151) using palladium(II) as a catalyst. (b) Plausible reaction mechanism. ResearchGate. Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). In YouTube. Retrieved from [Link]

  • (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

  • (n.d.). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances. Retrieved from [Link]

  • (n.d.). Doebner–Miller reaction. In Wikipedia. Retrieved from [Link]

  • (n.d.). Friedländer synthesis. In Wikipedia. Retrieved from [Link]

  • (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules.
  • (n.d.). Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Dalton Transactions. Retrieved from [Link]

  • (n.d.). Copper(I)-Catalyzed Tandem Synthesis of 2-Acylquinolines from 2-Ethynylanilines and Glyoxals. ResearchGate. Retrieved from [Link]

  • (n.d.). Palladium-catalyzed one pot 2-arylquinazoline formation via hydrogen-transfer strategy. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • (n.d.). One-pot Methodologies. Retrieved from [Link]

  • (n.d.). The Friedl??nder Synthesis of Quinolines. ResearchGate. Retrieved from [Link]

  • (2015). A one-pot double C-H activation palladium catalyzed route to a unique class of highly functionalized thienoisoquinolines. Organic Letters.
  • (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Chemistry – A European Journal.
  • (2024, March 18). Combe's synthesis of quinoline || detailed mechanism. In YouTube. Retrieved from [Link]

  • (2016). One-Pot Copper(I)-Catalyzed Ligand/Base-Free Tandem Cyclooxidative Synthesis of Quinazolinones. The Journal of Organic Chemistry.
  • (n.d.). Copper(i)-catalyzed tandem synthesis of 2-acylquinolines from 2-ethynylanilines and glyoxals. Chemical Communications. Retrieved from [Link]

  • (n.d.). Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. New Journal of Chemistry. Retrieved from [Link]

  • (n.d.). Advances in polymer based Friedlander quinoline synthesis. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Research Journal of Pharmacy and Technology.
  • (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Retrieved from [Link]

  • (2020). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
  • (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. ResearchGate. Retrieved from [Link]

  • (n.d.). One‐Pot Transition‐Metal‐Free Methods for the Synthesis of All Three Bonds of the Alkyne's Triple Bond. ResearchGate. Retrieved from [Link]

  • (n.d.). High-Throughput One-Pot Synthesis of 2-Methylquinolines. ResearchGate. Retrieved from [Link]

Sources

Application Note & Protocol: A Reliable Method for the Synthesis of 6-Methyl-2-phenylquinoline-4-carboxylic acid via the Doebner Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline-4-carboxylic acids are a cornerstone scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] This document provides a detailed, field-proven protocol for the synthesis of a specific analogue, 6-Methyl-2-phenylquinoline-4-carboxylic acid. The synthesis is achieved through the classic Doebner reaction, a robust three-component condensation of an aniline, an aldehyde, and pyruvic acid.[3][4] This guide explains the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions, and details the expected characterization of the final product.

Scientific Foundation: The Doebner Reaction

The Doebner reaction, first reported by Oscar Doebner in 1887, is a powerful one-pot synthesis for preparing 2-substituted quinoline-4-carboxylic acids.[3][5] It involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid, typically conducted in a solvent like ethanol and often under reflux conditions. While the traditional Doebner reaction can sometimes be associated with low yields, modifications and careful control of conditions can provide reliable access to the desired quinoline core.[5][6]

Reaction Mechanism

The precise mechanism of the Doebner reaction is a subject of discussion, but it is generally accepted to proceed through the key steps illustrated below.[3][7]

  • Schiff Base Formation: The reaction initiates with the condensation of the aniline (p-toluidine) and the aldehyde (benzaldehyde) to form an N-arylimine, commonly known as a Schiff base.[3]

  • Adduct Formation: Concurrently, pyruvic acid exists in equilibrium with its enol tautomer. This enol form then undergoes a Michael-type addition to the Schiff base.[3][7]

  • Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the electron-rich aromatic ring of the aniline. Subsequent dehydration aromatizes the newly formed heterocyclic ring.

  • Oxidation: The dihydroquinoline intermediate is then oxidized to the final, stable quinoline aromatic system. The oxidizing agent can be an imine formed from a second molecule of the aniline and aldehyde, which acts as a hydrogen acceptor.[3][6]

Doebner_Mechanism Fig. 1: Proposed Mechanism of the Doebner Reaction cluster_start Reactants cluster_intermediate Intermediates cluster_product Product p_toluidine p-Toluidine schiff_base Schiff Base (N-arylimine) p_toluidine->schiff_base benzaldehyde Benzaldehyde benzaldehyde->schiff_base - H₂O pyruvic_acid Pyruvic Acid (Enol) adduct Aniline Adduct pyruvic_acid->adduct schiff_base->adduct + Pyruvic Acid Enol dihydroquinoline Dihydroquinoline Intermediate adduct->dihydroquinoline Intramolecular Cyclization final_product This compound- 4-carboxylic acid dihydroquinoline->final_product Oxidation & Dehydration

Caption: A simplified representation of the key mechanistic steps in the Doebner reaction.

Materials, Safety, and Equipment

Reagents & Materials
ReagentFormulaMW ( g/mol )CAS No.Notes
p-ToluidineC₇H₉N107.15106-49-0Toxic, handle with care.
BenzaldehydeC₇H₆O106.12100-52-7Irritant.
Pyruvic AcidC₃H₄O₃88.06127-17-3Corrosive.
Ethanol (Absolute)C₂H₅OH46.0764-17-5Flammable.
Sodium BicarbonateNaHCO₃84.01144-55-8For neutralization.
Diethyl Ether(C₂H₅)₂O74.1260-29-7Flammable, for washing.
Critical Safety Precautions

This protocol involves hazardous materials and must be performed with appropriate safety measures.

  • Engineering Controls: All steps must be conducted inside a certified chemical fume hood with adequate ventilation.[8] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE): Wear a full-length lab coat, closed-toe shoes, nitrile gloves, and chemical splash goggles at all times.[9][10]

  • Chemical Hazards:

    • p-Toluidine (Aniline derivative): Highly toxic if inhaled, ingested, or absorbed through the skin.[8][11] It is a suspected carcinogen and mutagen.[11] Avoid all direct contact.

    • Pyruvic Acid: Corrosive and can cause severe skin and eye damage. Handle with care.

    • Ethanol/Diethyl Ether: Highly flammable liquids. Ensure no open flames or spark sources are present in the laboratory.

  • Waste Disposal: All chemical waste must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis.

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-toluidine (1.07 g, 10 mmol).

  • Add 30 mL of absolute ethanol to the flask and stir until the p-toluidine is fully dissolved.

  • In sequence, add benzaldehyde (1.06 g, 1.0 mL, 10 mmol) and then pyruvic acid (0.88 g, 0.7 mL, 10 mmol) to the solution. Causality Note: The order of addition is generally not critical in this one-pot synthesis, but premixing the aniline in the solvent is good practice.

Reaction Execution
  • Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.

  • Maintain the reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired. A precipitate of the product may begin to form during the reaction.

Product Isolation and Work-up
  • After the reflux period, remove the heating mantle and allow the mixture to cool to room temperature. A yellow or off-white precipitate should form.

  • Cool the flask further in an ice bath for 30 minutes to maximize product precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product on the filter paper sequentially with 15 mL of cold ethanol and then 15 mL of diethyl ether to remove unreacted starting materials and soluble impurities.

  • Air-dry the crude product on the filter paper for 15-20 minutes.

Purification
  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water.[12]

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Data Summary and Characterization

Reaction Parameters
ParameterValue
Molar Ratio (Toluidine:Benzaldehyde:Pyruvic Acid)1 : 1 : 1
SolventAbsolute Ethanol
Solvent Volume30 mL
Reaction Temperature~80-85°C (Reflux)
Reaction Time4-6 hours
Expected Yield60-75% (after purification)
Characterization of this compound-4-carboxylic acid
  • Chemical Formula: C₁₇H₁₃NO₂[13]

  • Molecular Weight: 263.29 g/mol [13]

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Literature values vary, but typically in the range of 210-215 °C.[12][14]

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ, ppm) would include signals for the aromatic protons on the quinoline and phenyl rings (typically 7.4-8.7 ppm), a singlet for the methyl group (around 2.5 ppm), and a broad singlet for the carboxylic acid proton (>13 ppm).

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would include those for the methyl carbon (~21 ppm), aromatic carbons (118-150 ppm), the quinoline carbons, and the carboxylic acid carbonyl carbon (~168 ppm).

  • FT-IR (KBr, cm⁻¹): Key absorption bands are expected for O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching (~1700 cm⁻¹), C=N and C=C stretching in the aromatic system (~1500-1600 cm⁻¹).

Experimental Workflow Visualization

Workflow Fig. 2: Overall Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A 1. Combine Reactants (p-Toluidine, Benzaldehyde, Pyruvic Acid) in Ethanol B 2. Heat to Reflux (4-6 hours) A->B C 3. Cool to RT & Ice Bath B->C D 4. Vacuum Filtration C->D E 5. Wash with Cold Ethanol & Ether D->E F 6. Recrystallize from Ethanol E->F G 7. Dry Product F->G H 8. Characterize Product (MP, NMR, IR) G->H

Caption: Step-by-step workflow for the synthesis and analysis of the target compound.

References

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). National Institutes of Health (NIH). [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. IIP Series. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2014). ACS Publications. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. [Link]

  • Green synthesis of quinoline-4-carboxylic acid derivatives using silica sulfuric acid as an efficient catalyst. Semantic Scholar. [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2023). MDPI. [Link]

  • Aniline Safety Protocol. University of California, Santa Barbara. [Link]

  • This compound-4-carboxylic acid. PubChem, National Institutes of Health. [Link]

  • Doebner reaction. Wikipedia. [Link]

  • Aniline - Safety Data Sheet. Penta Chemicals. [Link]

  • Aniline - Material Safety Data Sheet. Oxford Lab Fine Chem LLP. [Link]

  • Safety Data Sheet: Aniline. Chemos GmbH & Co.KG. [Link]

  • Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Semantic Scholar. [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. ResearchGate. [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. National Institutes of Health (NIH). [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. National Institutes of Health (NIH). [Link]

Sources

Application Notes and Protocols: 6-Methyl-2-phenylquinoline in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of 6-Methyl-2-phenylquinoline in the field of organic electronics. While direct experimental literature on this specific molecule is nascent, its structural analogy to other 2-phenylquinoline derivatives suggests significant promise as an n-type organic semiconductor. This document synthesizes established principles of organic electronics and data from related compounds to provide detailed application notes and robust experimental protocols for researchers, scientists, and professionals in drug development and materials science. The guide covers the theoretical basis for its application, detailed synthesis and purification procedures, methodologies for device fabrication, and characterization techniques. All protocols are designed to be self-validating and are supported by references to authoritative scientific literature.

Introduction: The Promise of Quinoline Derivatives in Organic Electronics

Quinoline and its derivatives represent a significant class of heterocyclic aromatic compounds that are increasingly being explored for applications in organic electronics.[1] Their inherent electronic properties, characterized by a fused benzene and pyridine ring system, often lead to electron-deficient (n-type) characteristics. This makes them prime candidates for use in various organic electronic devices where efficient electron transport is crucial.[2] The 2-phenylquinoline scaffold, in particular, has been a building block for materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[3][4]

This compound, the subject of this guide, combines the electron-deficient quinoline core with a phenyl group at the 2-position, which can enhance pi-stacking and charge transport, and a methyl group at the 6-position, which can influence solubility and film-forming properties.[1] While specific, peer-reviewed data on the performance of this compound in organic electronic devices is limited, its structural features strongly suggest its utility as an n-type material. These application notes and protocols are therefore based on established methodologies for similar organic semiconductors and aim to provide a solid foundation for its investigation.

Potential Applications and Scientific Rationale

The electron-deficient nature of the quinoline ring system in this compound makes it a promising candidate for several key roles in organic electronic devices:

  • Electron Transport Layers (ETLs) in Organic Light-Emitting Diodes (OLEDs): Efficient electron injection and transport from the cathode to the emissive layer are critical for high-performance OLEDs. Phenylquinoline derivatives have been shown to act as effective interfacial layers, reducing the work function of metal electrodes and thereby facilitating electron injection.[3] this compound could serve a similar function, potentially improving the quantum efficiency and operational stability of OLEDs.

  • n-Type Semiconductors in Organic Field-Effect Transistors (OFETs): The development of stable and efficient n-type semiconductors is essential for the realization of complementary logic circuits in organic electronics. The anticipated electron mobility of this compound makes it a candidate for the active channel material in n-type OFETs.

  • Acceptor Materials in Organic Photovoltaics (OPVs): In OPVs, an electron acceptor material is paired with an electron donor to facilitate charge separation at the donor-acceptor interface. The electron-accepting properties of quinoline derivatives suggest that this compound could function as an acceptor material in bulk heterojunction solar cells.

Quantitative Data Summary (Predicted)

Due to the limited experimental data specifically for this compound, the following table presents a summary of target properties for n-type organic semiconductors. Researchers investigating this compound would aim to characterize these parameters to assess its suitability for organic electronic applications.

PropertyTarget Value Range for n-Type Organic SemiconductorsSignificance in Organic Electronics
Electron Mobility (μe) > 10⁻⁴ cm²/VsDetermines the speed of electron transport, impacting device switching speed and current output.
LUMO Level -3.0 to -4.0 eVInfluences electron injection from the cathode and the open-circuit voltage in OPVs.
HOMO Level -5.5 to -6.5 eVImportant for determining the band gap and the material's stability against oxidation.
Optical Band Gap (Eg) 2.5 to 3.5 eVAffects light absorption properties and is crucial for preventing color contamination in OLEDs.
Glass Transition Temp (Tg) > 100 °CIndicates good morphological stability of the thin film at elevated operating temperatures.
Decomposition Temp (Td) > 300 °CEssential for device longevity and reliability during fabrication and operation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its fabrication into organic electronic devices. These are generalized procedures and may require optimization for specific experimental setups and desired device performance.

Synthesis of this compound via Friedländer Annulation

The Friedländer synthesis is a classic and effective method for the preparation of quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[5][6]

Reaction Scheme:

G reactant1 2-Amino-5-methylbenzaldehyde plus1 + reactant1->plus1 reactant2 Acetophenone arrow Acid or Base Catalyst Heat reactant2->arrow product This compound plus2 + H2O product->plus2 plus1->reactant2 arrow->product sub Si Substrate (Gate) diel SiO2 (Dielectric) sub->diel org This compound (Semiconductor) diel->org sd Source/Drain Electrodes (e.g., Au) org->sd

Sources

6-Methyl-2-phenylquinoline: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a quintessential "privileged scaffold" in the landscape of medicinal chemistry.[1] Its inherent structural features allow for diverse functionalization, leading to a broad spectrum of biological activities.[1] Among the vast family of quinoline derivatives, 6-methyl-2-phenylquinoline has emerged as a particularly promising and versatile core structure for the development of novel therapeutic agents. Its strategic substitution with a methyl group at the 6-position and a phenyl group at the 2-position provides a unique combination of lipophilicity, steric bulk, and electronic properties, making it an ideal starting point for lead optimization in various disease contexts.

This comprehensive guide, intended for researchers, scientists, and drug development professionals, will delve into the synthetic accessibility of the this compound scaffold, provide detailed protocols for its synthesis and functionalization, and explore its application in the discovery of new anticancer and antimicrobial agents. We will examine the underlying mechanisms of action, supported by quantitative data and visual representations of key signaling pathways and experimental workflows.

Part 1: Synthesis of the this compound Scaffold

The construction of the this compound core can be efficiently achieved through several classic named reactions in organic chemistry. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we present detailed, self-validating protocols for three robust and widely utilized methods: the Doebner-von Miller reaction, the Skraup synthesis, and the Friedländer synthesis.

Doebner-von Miller Synthesis: A Convergent Approach

The Doebner-von Miller reaction is a powerful method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[2] For the synthesis of this compound, p-toluidine is reacted with an α,β-unsaturated ketone, which can be formed in situ from the aldol condensation of two carbonyl compounds.[2]

Causality Behind Experimental Choices: This method is often favored for its convergent nature, allowing for the rapid assembly of the quinoline core from readily available starting materials. The use of a strong acid catalyst is crucial for both the in situ formation of the α,β-unsaturated carbonyl compound and the subsequent cyclization and dehydration steps.[3] The gradual addition of the carbonyl compound helps to control the exothermic nature of the reaction and minimize the formation of polymeric byproducts.[4]

G p_toluidine p-Toluidine intermediate α,β-Unsaturated Ketone (in situ formation) p_toluidine->intermediate acetophenone Acetophenone acetophenone->intermediate acid_catalyst Acid Catalyst (e.g., HCl) acid_catalyst->intermediate cyclization Cyclization & Dehydration intermediate->cyclization oxidation Oxidation cyclization->oxidation product This compound oxidation->product

Doebner-von Miller Synthesis Workflow

Experimental Protocol: Doebner-von Miller Synthesis of this compound

Materials:

  • p-Toluidine

  • Acetophenone

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrobenzene (as oxidizing agent and solvent)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-toluidine (1.0 eq) and concentrated HCl (3.0 eq).

  • Heat the mixture to reflux.

  • In a separate addition funnel, prepare a solution of acetophenone (2.2 eq) in nitrobenzene.

  • Add the acetophenone solution dropwise to the refluxing p-toluidine hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated NaOH solution until the pH is basic.

  • Extract the product with DCM (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Self-Validation:

  • TLC Monitoring: The disappearance of the starting materials (p-toluidine and acetophenone) and the appearance of a new, less polar spot corresponding to the product.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight is 219.28 g/mol .

Skraup Synthesis: A Classic Route

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines.[5] It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5] For this compound, a modification using a phenyl-substituted glycerol derivative or an alternative α,β-unsaturated aldehyde would be necessary. A more direct Skraup-type approach for this specific molecule is less common due to the starting materials required. However, the general principles of the Skraup synthesis are foundational to quinoline chemistry.

Causality Behind Experimental Choices: The sulfuric acid in the Skraup synthesis serves a dual purpose: it acts as a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization step.[6] The oxidizing agent, often nitrobenzene, is essential for the final aromatization of the dihydroquinoline intermediate to the stable quinoline ring.[4] The reaction is notoriously exothermic, and the use of a moderator like ferrous sulfate is a critical safety measure to control the reaction rate.[7]

G aniline Aniline Derivative michael_addition Michael Addition aniline->michael_addition glycerol Glycerol sulfuric_acid Conc. H₂SO₄ glycerol->sulfuric_acid Dehydration acrolein Acrolein (in situ) sulfuric_acid->acrolein Dehydration oxidizing_agent Oxidizing Agent (e.g., Nitrobenzene) oxidation Oxidation oxidizing_agent->oxidation acrolein->michael_addition cyclization Cyclization & Dehydration michael_addition->cyclization cyclization->oxidation quinoline Quinoline Product oxidation->quinoline

General Skraup Synthesis Workflow

Experimental Protocol: General Skraup Synthesis (adapted for substituted quinolines)

Materials:

  • Aniline derivative (e.g., p-toluidine)

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (NaOH) solution

  • Steam distillation apparatus

Procedure:

  • In a large round-bottom flask, carefully mix the aniline derivative (1.0 mole), glycerol (3.0 moles), and nitrobenzene (0.4 mole).[7]

  • Slowly and with constant stirring, add concentrated sulfuric acid (100 ml). The addition is exothermic.[7]

  • Add ferrous sulfate heptahydrate (10 g) as a moderator.[7]

  • Gently heat the mixture in a heating mantle. The reaction will become exothermic and begin to boil.[7]

  • Once the reaction is self-sustaining, remove the external heat. After the vigorous reaction subsides, heat the mixture at 140-150°C for 3-4 hours.[7]

  • Allow the mixture to cool and then dilute with water.

  • Neutralize with a concentrated NaOH solution until strongly alkaline.[7]

  • Perform steam distillation to isolate the crude quinoline derivative.[7]

  • Purify the product by distillation or recrystallization.

Self-Validation:

  • Reaction Vigor: A controlled exothermic reaction is a key indicator of the reaction proceeding.

  • Distillate: The characteristic smell of the quinoline derivative in the steam distillate.

  • Characterization: Confirmation of the product's identity and purity through spectroscopic methods.

Friedländer Synthesis: A Versatile Condensation

The Friedländer synthesis provides a straightforward route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8] To synthesize this compound, 2-amino-5-methylbenzophenone can be reacted with a compound providing a two-carbon α-methylene unit, such as acetaldehyde or a precursor.

Causality Behind Experimental Choices: The Friedländer synthesis can be catalyzed by either acid or base.[9] The choice of catalyst can influence the reaction rate and selectivity. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration.[8] The use of a Lewis acid catalyst like zirconium(IV) chloride can promote the reaction under milder conditions.[10]

G amino_ketone 2-Amino-5-methylbenzophenone condensation Aldol Condensation amino_ketone->condensation methylene_compound α-Methylene Compound (e.g., Acetaldehyde) methylene_compound->condensation catalyst Catalyst (Acid or Base) catalyst->condensation cyclization Cyclization & Dehydration condensation->cyclization product This compound cyclization->product

Friedländer Synthesis Workflow

Experimental Protocol: Friedländer Synthesis of this compound

Materials:

  • 2-Amino-5-methylbenzophenone

  • Acetaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-methylbenzophenone (1.0 eq) in ethanol.

  • Add an aqueous solution of KOH (2.0 eq).

  • Cool the mixture in an ice bath and slowly add acetaldehyde (1.5 eq).

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with DCM (3 x 30 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Self-Validation:

  • Color Change: A change in the color of the reaction mixture can indicate product formation.

  • TLC Analysis: The formation of a single major product spot with a different Rf value from the starting materials.

  • Spectroscopic Confirmation: NMR and MS analysis to confirm the structure of this compound.

Part 2: this compound in Medicinal Chemistry

The this compound scaffold has demonstrated significant potential in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Its derivatives have been shown to exhibit potent biological activities, and understanding their structure-activity relationships (SAR) is crucial for the design of more effective drug candidates.

Anticancer Applications

Derivatives of this compound have shown promising anticancer activity against a range of human cancer cell lines. The mechanism of action often involves the modulation of key cellular processes such as cell cycle progression, apoptosis, and critical signaling pathways.

2.1.1 Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11] Several quinoline-based compounds have been identified as potent inhibitors of this pathway.[9]

Mechanism of Action: this compound derivatives can inhibit the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and mTOR.[12] This inhibition leads to the downregulation of downstream effectors, ultimately resulting in the induction of apoptosis and cell cycle arrest in cancer cells.[13]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Quinoline This compound Derivative Quinoline->PI3K Inhibits Quinoline->mTOR Inhibits

Inhibition of PI3K/Akt/mTOR Pathway

Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition

Objective: To determine if a this compound derivative inhibits the phosphorylation of Akt and mTOR in cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • This compound derivative

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Self-Validation:

  • Loading Control: Consistent expression of a housekeeping protein like GAPDH across all samples.

  • Dose-Dependent Inhibition: A visible decrease in the phosphorylated forms of Akt and mTOR with increasing concentrations of the test compound, while the total protein levels remain relatively unchanged.[12]

Table 1: Anticancer Activity of Representative Quinoline Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Quinoline Derivative A MCF-7 (Breast)5.29[9]
Quinoline Derivative B A549 (Lung)1.91[9]
Quinoline Derivative C HeLa (Cervical)8.63[14]
This compound analog K-562 (Leukemia)2.8[14]

2.1.2 Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin that play a critical role in cell division, making them an attractive target for anticancer drugs.[15] Certain quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[16]

Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[17] This disruption of the microtubule network activates the spindle assembly checkpoint, leading to mitotic arrest and apoptosis.

G tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization apoptosis Apoptosis tubulin->apoptosis Inhibition of Polymerization leads to mitosis Mitosis microtubules->mitosis quinoline This compound Derivative quinoline->tubulin Binds to Colchicine Site

Inhibition of Tubulin Polymerization

Protocol: In Vitro Tubulin Polymerization Assay

Objective: To assess the ability of a this compound derivative to inhibit the polymerization of purified tubulin.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)[18]

  • This compound derivative

  • Positive control (e.g., colchicine)

  • Negative control (DMSO)

  • 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Thaw all kit components on ice.[19]

  • Prepare the reaction mixtures on ice by adding the polymerization buffer, GTP, and the test compound or controls to the wells of a 96-well plate.[19]

  • Initiate the polymerization by adding the cold tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[19]

Self-Validation:

  • Controls: The positive control (colchicine) should show significant inhibition of polymerization, while the negative control (DMSO) should exhibit a normal polymerization curve.

  • Concentration-Dependent Effect: A decrease in the rate and extent of tubulin polymerization with increasing concentrations of the test compound.[17]

2.1.3 Inhibition of DNA Topoisomerases

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.[20] They are validated targets for a number of clinically used anticancer drugs. Quinoline derivatives have been identified as inhibitors of both topoisomerase I and II.[21]

Mechanism of Action: These compounds can act as topoisomerase poisons by stabilizing the covalent enzyme-DNA cleavage complex.[2] This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis.

G topoisomerase DNA Topoisomerase cleavage_complex Topoisomerase-DNA Cleavage Complex topoisomerase->cleavage_complex supercoiled_dna Supercoiled DNA supercoiled_dna->cleavage_complex relaxed_dna Relaxed DNA cleavage_complex->relaxed_dna Re-ligation dna_breaks DNA Strand Breaks cleavage_complex->dna_breaks Inhibition of Re-ligation apoptosis Apoptosis dna_breaks->apoptosis quinoline This compound Derivative quinoline->cleavage_complex Stabilizes

Inhibition of DNA Topoisomerase

Protocol: DNA Topoisomerase I Relaxation Assay

Objective: To determine if a this compound derivative inhibits the activity of human topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Reaction buffer

  • This compound derivative

  • Positive control (e.g., camptothecin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up the reaction mixtures containing the reaction buffer, supercoiled DNA, and the test compound or controls.

  • Add topoisomerase I to initiate the reaction and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Separate the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

Self-Validation:

  • DNA Forms: The negative control (no enzyme) should show only the supercoiled DNA band. The enzyme-only control should show predominantly relaxed DNA.

  • Inhibition: The positive control (camptothecin) should show a smear of partially relaxed DNA and an accumulation of nicked DNA. A potent inhibitor will show a dose-dependent decrease in the formation of relaxed DNA and an increase in the amount of supercoiled and/or nicked DNA.[22]

Antimicrobial Applications

The emergence of multidrug-resistant bacteria represents a significant global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. The this compound scaffold has served as a template for the development of potent antibacterial agents, particularly against Gram-positive bacteria.[14]

Mechanism of Action: While the exact mechanisms can vary, some quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair in bacteria.[23]

Table 2: Antibacterial Activity of Representative Quinoline Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Quinoline Derivative D Staphylococcus aureus3.125[14]
Quinoline Derivative E Bacillus subtilis3.125[14]
6-methylquinolone analog MRSA1.5[24]
This compound analog E. coli>128[11]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a this compound derivative that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • This compound derivative

  • Positive control antibiotic (e.g., ciprofloxacin)

  • 96-well microtiter plate

  • Incubator

Procedure:

  • Prepare a serial dilution of the test compound in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Self-Validation:

  • Controls: The positive control well should be turbid, and the negative control well should be clear.

  • Reproducibility: The assay should be performed in triplicate to ensure the reproducibility of the results.

Conclusion

The this compound scaffold represents a highly valuable and versatile platform for the discovery and development of new therapeutic agents. Its synthetic accessibility through well-established chemical reactions, combined with its proven efficacy in modulating key biological targets, makes it an attractive starting point for medicinal chemistry campaigns. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this privileged scaffold in their pursuit of novel treatments for cancer and infectious diseases. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives will undoubtedly lead to the identification of new and improved clinical candidates.

References

  • PMC. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. [Link]

  • ResearchGate. Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • PMC. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. [Link]

  • NIH. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro. [Link]

  • ResearchGate. (PDF) Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Interchim. Tubulin Polymerization Assay Kit (Cat. # BK006P). [Link]

  • PubMed. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • PMC. Topoisomerase Assays. [Link]

  • ResearchGate. Western blot analysis of PI3K/Akt/mTOR signaling pathways. Quantitative... [Link]

  • NIH. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. [Link]

  • NIH. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. [Link]

  • PubMed. Quinoline as a privileged scaffold in cancer drug discovery. [Link]

  • PubMed. Recent developments in tubulin polymerization inhibitors: An overview. [Link]

  • PubMed. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. [Link]

  • RSC Publishing. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. [Link]

  • Preparation and Properties of Quinoline. [Link]

  • PubMed. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. [Link]

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Application Note & Protocol Guide: Development of 6-Methyl-2-phenylquinoline Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the development of 6-Methyl-2-phenylquinoline based anticancer agents.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds, including several with significant anticancer properties.[1][2][3] Its rigid, planar structure and ability to intercalate with DNA, along with the versatility for chemical modification at various positions, have made it a cornerstone in the design of novel therapeutic agents.[4][5] Quinoline derivatives have been shown to exert their anticancer effects through a variety of mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, arrest of the cell cycle, and disruption of critical signaling pathways essential for tumor growth and survival.[1][4][6]

This guide focuses on a specific, promising subclass: This compound derivatives. The strategic placement of a methyl group at the 6-position and a phenyl ring at the 2-position provides a foundational structure with compelling cytotoxic potential against various cancer cell lines, including prostate (PC3) and cervical (HeLa) cancer.[7] We will provide a comprehensive overview, from chemical synthesis to in-depth biological evaluation, to guide researchers in the development of this promising class of anticancer agents.

Section 1: Synthesis of this compound Derivatives

Principle: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust and widely-used method for synthesizing quinolines.[8][9][10] This acid-catalyzed reaction involves the condensation of an aniline (p-toluidine in this case, to provide the 6-methyl group) with an α,β-unsaturated carbonyl compound.[8][10] For the synthesis of 2-phenylquinoline derivatives, benzaldehyde and a compound with an active methylene group (like acetone or acetophenone) can react in situ to form the necessary α,β-unsaturated ketone. The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the final aromatic quinoline ring.[8]

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reagents Reactants (p-toluidine, Benzaldehyde, Pyruvic Acid) reaction Doebner-von Miller Reaction (Acid Catalyst, Heat) reagents->reaction workup Reaction Work-up & Neutralization reaction->workup extraction Solvent Extraction workup->extraction chromatography Column Chromatography extraction->chromatography nmr NMR Spectroscopy (¹H, ¹³C) chromatography->nmr ms Mass Spectrometry (HRMS) chromatography->ms ftir FT-IR Spectroscopy chromatography->ftir product Final Product: This compound Derivative chromatography->product

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Protocol 1.1: Synthesis of 6-Methyl-2-phenyl-4-quinolinecarboxylic acid
  • Rationale: This protocol utilizes the Doebner reaction, a variation of the Doebner-von Miller synthesis, which employs pyruvic acid to directly install a carboxylic acid group at the 4-position, a common handle for further derivatization.[3]

  • Materials:

    • p-Toluidine

    • Benzaldehyde

    • Pyruvic acid

    • Ethanol (absolute)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and heat plate

  • Step-by-Step Methodology:

    • In a 250 mL round-bottom flask, dissolve p-toluidine (1 eq.) in absolute ethanol.

    • Add benzaldehyde (1 eq.) to the solution and stir for 15 minutes at room temperature.

    • Slowly add pyruvic acid (1.1 eq.) to the mixture. An exothermic reaction may be observed.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with continuous stirring.

    • Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.

    • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 6-methyl-2-phenyl-4-quinolinecarboxylic acid.

    • Dry the final product under vacuum. Characterize the compound using NMR and Mass Spectrometry to confirm its structure and purity.[11][12]

Section 2: In Vitro Anticancer Activity Evaluation

Principle: Assessing Cytotoxicity and Apoptotic Induction

The initial evaluation of any potential anticancer agent involves determining its cytotoxicity against a panel of cancer cell lines.[13] The half-maximal inhibitory concentration (IC₅₀) is the standard metric used to quantify a compound's potency.[1] Following the determination of cytotoxicity, it is crucial to understand the mode of cell death. Many effective anticancer agents work by inducing apoptosis, or programmed cell death.[14][15] The Annexin V-FITC/PI assay is a robust method to differentiate between healthy, apoptotic, and necrotic cells.[1]

Workflow for In Vitro Screening

G start Test Compound: This compound Derivative mtt Protocol 2.1: MTT Cytotoxicity Assay start->mtt cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, HeLa, PC3) cell_lines->mtt ic50 Determine IC₅₀ Values mtt->ic50 apoptosis Protocol 2.2: Annexin V/PI Apoptosis Assay ic50->apoptosis Treat cells at IC₅₀ conc. flow Flow Cytometry Analysis apoptosis->flow data_analysis Data Analysis & Interpretation flow->data_analysis

Caption: Experimental workflow for the in vitro screening of novel anticancer compounds.

Protocol 2.1: Cell Viability (MTT) Assay
  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability.[13][16]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HeLa, PC3)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Test compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • Microplate reader

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[16]

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 4 hours.

    • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[16] Gently shake the plate for 10 minutes.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity
CompoundIC₅₀ (µM) on HeLa (Cervical)IC₅₀ (µM) on PC3 (Prostate)IC₅₀ (µM) on MCF-7 (Breast)
Derivative 1 (Parent) 8.3[1]31.37[1]>50
Derivative 2 (-OCH₃) 13.15[1]34.34[1]>50
Doxorubicin (Control) 0.81.20.5[16]
Note: Data is representative based on published results for structurally similar compounds.
Protocol 2.2: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
  • Rationale: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[1]

  • Materials:

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • 6-well plates

    • Cancer cells

    • Test compound

    • Binding Buffer

    • Flow cytometer

  • Step-by-Step Methodology:

    • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the this compound derivative at its predetermined IC₅₀ concentration for 24 or 48 hours.[1]

    • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

    • Washing: Wash the collected cells twice with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI.[1]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. The population of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) can then be quantified.

Section 3: Mechanism of Action (MoA) Elucidation

Principle: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, survival, and proliferation.[17][18][19] Its deregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[18] Both quinoline and chalcone scaffolds, often combined in hybrid molecules, have been reported to inhibit this pathway.[6][17] By inhibiting the phosphorylation of key proteins like Akt and mTOR, this compound derivatives can block pro-survival signals, leading to cell cycle arrest and apoptosis.[17][20]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis TestCompound This compound Derivative TestCompound->PI3K Inhibition TestCompound->Akt Inhibition of phosphorylation

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Protocol 3.1: Western Blotting for Phospho-Akt and Phospho-mTOR
  • Rationale: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By using antibodies specific to the phosphorylated (active) forms of proteins like Akt (at Ser473) and mTOR (at Ser2448), we can directly measure the inhibitory effect of the test compound on the PI3K/Akt/mTOR signaling cascade.[20] A decrease in the levels of p-Akt and p-mTOR upon treatment would strongly support this proposed mechanism of action.[17]

  • Materials:

    • Cancer cells treated with the test compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • ECL chemiluminescence substrate

    • Imaging system

  • Step-by-Step Methodology:

    • Protein Extraction: Treat cells with the test compound for a specified time (e.g., 24 hours). Lyse the cells using ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-p-Akt) overnight at 4°C, diluted according to the manufacturer's instructions.

    • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After final washes, apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use GAPDH as a loading control.

Section 4: In Vivo Efficacy Studies (Conceptual Framework)

Principle: Evaluating Antitumor Activity in a Living System

While in vitro assays are essential for initial screening, in vivo studies are critical to evaluate a compound's efficacy, toxicity, and pharmacokinetics in a whole-organism setting.[14][21] A xenograft mouse model, where human tumor cells are implanted into immunocompromised mice, is a standard preclinical model to assess the antitumor potential of a lead compound.[22][23]

Workflow for a Xenograft Mouse Model Study

G start Select Immunocompromised Mice (e.g., Nude Mice) implant Subcutaneous Implantation of Human Cancer Cells start->implant tumor_growth Allow Tumors to Reach Palpable Size (~100 mm³) implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Treatment (Vehicle, Test Compound, Positive Control) randomize->treat monitor Monitor Tumor Volume, Body Weight, & Health treat->monitor endpoint Endpoint: Tumor Growth Inhibition (TGI) Calculation monitor->endpoint tissues Harvest Tumors & Organs for Further Analysis (e.g., IHC, Western) endpoint->tissues

Caption: Conceptual workflow for an in vivo anticancer efficacy study using a xenograft mouse model.

Protocol 4.1: Xenograft Mouse Model (Conceptual Outline)
  • Rationale: This model allows for the direct assessment of a compound's ability to inhibit the growth of a human tumor in a living system, providing crucial data on efficacy and potential toxicity before consideration for clinical trials.[21]

  • Step-by-Step Methodology (High-Level):

    • Cell Culture & Implantation: Culture the selected human cancer cells (e.g., PC3) in vitro. Harvest and resuspend the cells in a suitable medium (like Matrigel/PBS mixture) and subcutaneously inject them into the flank of immunocompromised mice.

    • Tumor Growth Monitoring: Monitor the mice regularly until tumors reach a predetermined size (e.g., 100-150 mm³).

    • Randomization and Treatment: Randomize the tumor-bearing mice into different groups: (1) Vehicle control, (2) Test compound (at various doses), and (3) Positive control (a standard-of-care chemotherapeutic agent). Administer treatment via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a defined schedule.

    • Efficacy Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight and overall health of the mice as an indicator of toxicity.

    • Study Endpoint: The study concludes when tumors in the control group reach a maximum allowed size. Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

    • Post-Mortem Analysis: At the end of the study, tumors and major organs can be harvested for further analysis, such as immunohistochemistry (IHC) to confirm target engagement (e.g., reduced p-Akt staining) or to assess cell proliferation (Ki-67) and apoptosis (cleaved caspase-3).[23]

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The synthetic accessibility via the Doebner-von Miller reaction allows for the creation of diverse chemical libraries. The protocols outlined in this guide provide a systematic framework for evaluating these derivatives, from initial cytotoxicity screening and apoptosis induction to elucidating the mechanism of action through the PI3K/Akt pathway and validating efficacy in preclinical in vivo models. Following this structured approach will enable researchers to efficiently identify and advance lead candidates with strong therapeutic potential.

References

  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models - MDPI. (URL: [Link])

  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - NIH. (URL: [Link])

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL: [Link])

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (URL: [Link])

  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed. (URL: [Link])

  • Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - NIH. (URL: [Link])

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed. (URL: [Link])

  • Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PubMed. (URL: [Link])

  • Doebner–Miller reaction - Wikipedia. (URL: [Link])

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - MDPI. (URL: [Link])

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  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL: [Link])

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (URL: [Link])

  • Quinoline based anticancer drugs and natural products. - ResearchGate. (URL: [Link])

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: [Link])

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC - NIH. (URL: [Link])

  • In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer - PubMed. (URL: [Link])

  • 6-Methyl-2,4-diphenylquinoline - PMC - NIH. (URL: [Link])

  • (PDF) Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - ResearchGate. (URL: [Link])

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  • Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2 - SciSpace. (URL: [Link])

  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - MDPI. (URL: [Link])

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC - NIH. (URL: [Link])

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Application Note: High-Throughput Screening of 6-Methyl-2-phenylquinoline Libraries for Novel Modulators of a Target Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-methyl-2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential anti-cancer and anti-viral properties.[1][2][3] High-Throughput Screening (HTS) provides a robust and efficient methodology for systematically evaluating large chemical libraries to identify novel modulators of specific biological targets or pathways.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, implementation, and analysis of an HTS campaign for a library of this compound compounds. We detail a cell-based luciferase reporter assay as a primary screening paradigm, outline protocols for assay development and validation, and provide a framework for data analysis and hit confirmation.

Introduction: The Rationale for Screening 6-Methyl-2-phenylquinolines

Quinolines and their derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with significant therapeutic value.[1][7] The 2-phenylquinoline core, in particular, has been identified as a key pharmacophore for various biological targets. Recent studies have highlighted the potential of this scaffold in developing inhibitors of cancer-related pathways and as broad-spectrum antiviral agents.[2][8] The addition of a methyl group at the 6-position can further influence the molecule's steric and electronic properties, potentially enhancing potency and selectivity.

Given the therapeutic potential of this chemical class, screening a focused library of this compound analogs is a logical and promising strategy for discovering novel lead compounds. HTS enables the rapid evaluation of thousands of such compounds, making it the cornerstone of modern drug discovery.[5][6] The success of any HTS campaign hinges on the development of a robust, sensitive, and reproducible assay.[9]

This guide will use a hypothetical scenario: the screening for inhibitors of the "Kinase-X" signaling pathway, a critical pathway implicated in tumor cell proliferation. We will employ a cell-based luciferase reporter assay, a widely used method in drug discovery for its high sensitivity, scalability, and relevance to cellular processes.[10][11]

The HTS Workflow: From Library to Confirmed Hit

A successful HTS campaign is a multi-stage process designed to systematically reduce a large library to a small number of well-characterized, active compounds. Each stage employs assays of increasing complexity and rigor to eliminate false positives and prioritize the most promising candidates.

HTS_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Lead Generation Lib Compound Library (10,000 Compounds) AssayDev Assay Development & Miniaturization Lib->AssayDev Assay Design Primary Primary HTS (Single Concentration) AssayDev->Primary Optimized Protocol HitID Hit Identification (Z-Score > 3) Primary->HitID Raw Data (~300 Primary Hits) Confirm Hit Confirmation (Dose-Response) HitID->Confirm Prioritized Hits Counter Counter & Orthogonal Assays Confirm->Counter Confirmed Actives ConfirmedHits Confirmed Hits (~50 Compounds) Counter->ConfirmedHits False Positives Removed SAR SAR Analysis ConfirmedHits->SAR Activity & Potency Data Leads Lead Compounds (1-5 Series) SAR->Leads Chemical Scaffolds

Caption: High-Throughput Screening (HTS) cascade from library to lead compounds.

Assay Development and Validation: The Foundation of a Successful Screen

The selection and optimization of the primary assay are the most critical steps in the HTS process.[9] The assay must be robust enough to withstand minor variations and sensitive enough to detect real biological activity. For our scenario, we will develop a luciferase reporter assay to measure the activity of the Kinase-X pathway.

3.1. Principle of the Luciferase Reporter Assay

Luciferase reporter assays are a powerful tool for studying gene expression and cell signaling.[10][12] In this assay, cells are engineered to express the luciferase enzyme under the control of a promoter that is activated by the Kinase-X pathway. When the pathway is active, luciferase is produced. Upon addition of its substrate, luciferin, light is emitted, and the intensity of this light is directly proportional to the activity of the Kinase-X pathway.[11] Inhibitors from the this compound library will decrease pathway activity, leading to a reduction in the luminescent signal.

Luciferase_Pathway cluster_pathway Kinase-X Signaling Pathway cluster_reporter Reporter Gene Construct cluster_readout Signal Detection Stimulus Upstream Signal (e.g., Growth Factor) Receptor Receptor Stimulus->Receptor KinaseX Kinase-X Receptor->KinaseX TF Transcription Factor KinaseX->TF Phosphorylation Promoter Kinase-X Response Element TF->Promoter Binds & Activates LucGene Luciferase Gene mRNA Luciferase mRNA LucGene->mRNA Transcription Luciferase Luciferase Protein mRNA->Luciferase Translation Light Light Emission (Signal) Luciferase->Light Catalysis Luciferin Luciferin Substrate Compound This compound (Inhibitor) Compound->KinaseX Inhibits

Caption: Mechanism of a Kinase-X pathway luciferase reporter assay.

3.2. Protocol: Assay Miniaturization and Validation

Objective: To optimize the cell-based luciferase assay for a 384-well plate format and validate its performance for HTS.

Materials:

  • HEK293 cells stably expressing the Kinase-X reporter construct.

  • Assay Medium: DMEM with 0.5% FBS.

  • Positive Control: Known Kinase-X inhibitor (e.g., Staurosporine).

  • Negative Control: DMSO (vehicle).

  • Luciferase Assay Reagent (e.g., Promega Bright-Glo™).

  • Solid white 384-well assay plates.

Procedure:

  • Cell Seeding:

    • Harvest and count the HEK293 reporter cells.

    • Dilute cells in Assay Medium to a final concentration of 200,000 cells/mL.

    • Using a multi-channel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Causality: Cell density is critical. Too few cells will yield a weak signal, while too many can lead to artifacts from overcrowding and nutrient depletion. This density must be optimized during development.

  • Incubation:

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ humidified incubator. This allows cells to adhere and enter a consistent metabolic state.

  • Compound Addition:

    • Prepare a dilution series of the positive control inhibitor and a corresponding dilution of DMSO for the negative control.

    • Using a pintool or acoustic dispenser, transfer 50 nL of compound or control from the source plate to the assay plate. The final concentration of the negative control (DMSO) should be ≤ 0.5%.

    • Causality: Keeping the final DMSO concentration low and uniform across the plate is essential to prevent solvent-induced toxicity or artifacts.[5]

  • Pathway Stimulation & Incubation:

    • Add the stimulating agent (if required by the pathway) to all wells except for the negative controls (unstimulated baseline).

    • Incubate the plates for the optimized duration (e.g., 6 hours) at 37°C, 5% CO₂.

  • Signal Detection:

    • Equilibrate the assay plates and the luciferase reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Read the luminescence signal on a plate reader (e.g., BMG PHERAstar or equivalent).

3.3. Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and suitability of an HTS assay.[13][14] It reflects the dynamic range of the signal and the data variation associated with the measurements.

Formula: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]

Where:

  • σ_p and μ_p are the standard deviation and mean of the positive control (e.g., maximum inhibition).

  • σ_n and μ_n are the standard deviation and mean of the negative control (e.g., 0% inhibition).

Z'-Factor ValueAssay ClassificationSuitability for HTS
> 0.5ExcellentIdeal for HTS. Clear separation between controls.[12][15]
0 to 0.5AcceptableThe assay can be used but may have a higher rate of false positives/negatives.[14][15]
< 0UnacceptableNo separation between controls. The assay is not suitable for screening.[13]

An assay must consistently achieve a Z'-factor ≥ 0.5 before commencing the full screen.[12]

Primary High-Throughput Screening

Objective: To screen the entire this compound library at a single concentration to identify "primary hits."

Protocol:

  • Plate Layout: Each 384-well plate should contain dedicated control wells. A typical layout includes 16 positive control wells and 16 negative control wells. The remaining 352 wells are used for the library compounds.

  • Execution: Follow the validated protocol from Section 3.2.

    • Seed cells in all 384 wells.

    • Incubate overnight.

    • Add library compounds (typically at 10 µM final concentration) and controls (DMSO and a known inhibitor at its EC₈₀) to their designated wells.

    • Incubate for the determined time.

    • Add the stimulating agent.

    • Add luciferase reagent and read luminescence.

  • Data Acquisition: The raw data from the plate reader is a luminescence value for each well.

Data Analysis and Hit Identification

Proper data analysis is crucial for extracting meaningful results from the large datasets generated during HTS.[16][17]

5.1. Data Normalization

Raw data can vary from plate to plate due to minor differences in reagents, incubation times, or instrument performance.[18] To enable comparison across all plates in the screen, raw data is normalized. A common method is to calculate the percent inhibition for each compound well relative to the on-plate controls.

Formula: % Inhibition = [ 1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ] * 100

5.2. Hit Selection

A "hit" is a compound that produces a statistically significant effect in the primary screen. A common method for hit selection is the Z-score, which measures how many standard deviations a compound's signal is from the mean of the sample population (all library compounds).[15]

Formula: Z-score = (Value_compound - Mean_sample) / SD_sample

A stringent cutoff, such as Z-score > 3 (for activators) or < -3 (for inhibitors), is typically used to define a primary hit. This threshold ensures that the selected hits are statistically significant outliers from the bulk of the inactive library compounds.[16]

5.3. Sample Primary Screen Data
Well IDCompound IDRaw Luminescence% InhibitionZ-ScoreClassification
P01-P16Pos. Control1,520 (avg)100%N/AControl
N01-N16Neg. Control85,300 (avg)0%N/AControl
A01MQ-000184,5001.0%-0.15Inactive
A02MQ-00023,25097.9%-4.85Primary Hit
A03MQ-000386,100-1.0%0.05Inactive
..................
G15MQ-025142,60051.0%-2.50Inactive
G16MQ-02529,80090.1%-4.41Primary Hit
Plate Z'-Factor: 0.82
Secondary and Confirmatory Assays

Primary hits must be subjected to a series of follow-up assays to confirm their activity and eliminate artifacts.[19][20]

  • Hit Confirmation (Dose-Response):

    • Objective: To confirm the activity of primary hits and determine their potency (EC₅₀ or IC₅₀).

    • Protocol: The identified primary hits are re-tested in the primary assay across a range of concentrations (e.g., an 8-point, 1:3 serial dilution). The resulting data is used to generate a dose-response curve and calculate the IC₅₀ value. This step eliminates hits that were active due to random error in the primary screen.[21]

  • Orthogonal Assays:

    • Objective: To confirm the hit's activity using a different assay technology that measures a distinct biological endpoint of the same pathway.

    • Rationale: This is a critical step to ensure the observed activity is not an artifact of the primary assay format (e.g., compounds that inhibit the luciferase enzyme itself). For the Kinase-X pathway, an orthogonal assay could be an ELISA measuring the phosphorylation of a downstream substrate.

  • Counter-Screens:

    • Objective: To identify and discard compounds that interfere with the assay technology.

    • Protocol: A common counter-screen for luciferase-based assays is to test the compounds in the presence of purified luciferase enzyme and substrate to directly identify enzyme inhibitors. This helps to filter out false positives.[10]

Conclusion

This application note provides a detailed framework for conducting a high-throughput screen of a this compound library. By following a systematic process of rigorous assay development, carefully controlled primary screening, and multi-step hit confirmation, researchers can successfully identify novel and potent modulators of a biological pathway of interest. The hits emerging from this cascade serve as the starting point for medicinal chemistry efforts to develop new therapeutic agents.[5]

References
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Application Note & Protocols for the Analysis of 6-Methyl-2-phenylquinoline using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details robust and validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of 6-Methyl-2-phenylquinoline. This document provides not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring that researchers can adapt and troubleshoot these protocols effectively. The methods described herein are designed to meet the rigorous standards of the pharmaceutical industry, with a strong emphasis on the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[1][2][3][4]

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic aromatic compound with a quinoline core structure. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in various natural products and their wide range of biological activities.[5] The precise and accurate quantification of this compound is critical in various stages of drug development, from synthesis and formulation to quality control and metabolic studies. The choice between HPLC and GC-MS for its analysis is dictated by the sample matrix, the required sensitivity, and the specific analytical objective.[6] This guide will explore both techniques, providing the necessary protocols for their successful implementation.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₆H₁₃NPubChem[7]
Molecular Weight219.28 g/mol PubChem[7]
AppearanceSolid (Expected)Inferred
PolarityModerately PolarInferred from structure
VolatilitySemi-volatileInferred from structure
Thermal StabilityLikely stable at typical GC inlet temperaturesInferred

These properties are foundational to the method development strategies discussed below.

High-Performance Liquid Chromatography (HPLC) Method

2.1. Rationale for HPLC in this compound Analysis

HPLC is an ideal technique for the analysis of moderately polar, semi-volatile compounds like this compound.[6] Its primary advantage lies in its ability to analyze samples without the need for derivatization, which is often required in GC for polar compounds. The choice of a reversed-phase (RP) HPLC method is based on the non-polar to moderately polar nature of the analyte, allowing for excellent separation on a C18 stationary phase with a polar mobile phase.

2.2. Experimental Protocol: HPLC-UV

This protocol is designed for the quantification of this compound in a drug substance or formulation.

2.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for MS-compatible method) or Phosphoric acid (for UV detection)[8]

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

2.2.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnZorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
DetectorDiode Array Detector (DAD)
Detection Wavelength254 nm (or optimal wavelength determined by UV scan)

2.2.3. Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of sample diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a portion of the sample containing approximately 10 mg of this compound and dissolve in 10 mL of sample diluent. Further dilute as necessary to fall within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2.3. Method Validation Strategy (ICH Q2(R2) Framework) [1][2][3][4][9]

A robust analytical method must be validated to ensure it is fit for its intended purpose.[4][10]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from excipients, impurities, or degradation products. Peak purity should be assessed using a DAD.[9]
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999.[9]
Accuracy % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.[9]
Precision Repeatability (injection precision) and intermediate precision with a relative standard deviation (RSD) ≤ 2.0%.[9]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).[10]

2.4. HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing B Dissolution in Diluent A->B C Serial Dilution (Standards) B->C D Filtration (0.45 µm) B->D Sample Solution C->D E Injection into HPLC D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (DAD) F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weighing & Dissolution (Dichloromethane) B SPE Cleanup (If necessary) A->B C Dilution to Working Conc. A->C B->C D Injection (Splitless) C->D E GC Separation (HP-5ms Column) D->E F EI Ionization (70 eV) E->F G Mass Analysis (MSD) F->G H Spectral Library Match (Identification) G->H I Peak Integration (SIM/Scan) G->I J Quantification H->J I->J

Sources

In vitro assays for evaluating the biological activity of 6-Methyl-2-phenylquinoline.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Biological Evaluation of 6-Methyl-2-phenylquinoline

Introduction: Unveiling the Potential of a Privileged Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] These nitrogen-containing heterocycles are known to possess diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4][5] this compound (PubChem CID: 33792) is a specific derivative within this class, featuring a methyl group at position 6 and a phenyl group at position 2.[6] While the broader family of quinolines is well-studied, a systematic evaluation of this particular analogue is essential to delineate its unique biological profile.

This comprehensive guide provides a structured framework of robust in vitro assays designed to characterize the biological activity of this compound. The protocols herein are intended for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying principles and rationale. Our objective is to empower researchers to generate reliable, reproducible data on the compound's cytotoxicity, anti-inflammatory, antioxidant, and enzyme-inhibitory potential, thereby accelerating its journey from a molecule of interest to a potential therapeutic lead.

Section 1: Foundational Analysis: Cytotoxicity Profiling

Expert Rationale: Before assessing any specific bioactivity, it is imperative to first determine the cytotoxic profile of this compound. Cytotoxicity data is crucial for two primary reasons: 1) It identifies potential anticancer activity, and 2) It establishes a non-toxic concentration range for subsequent mechanistic assays, ensuring that observed effects are not merely a consequence of cell death. A multi-assay approach is recommended to cross-validate findings by measuring different cellular endpoints.[7]

Assay I: Cell Viability via Metabolic Competence (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] In living cells, mitochondrial succinate dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble salt into a purple, insoluble formazan product.[9] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of metabolically active (viable) cells.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells does not exceed 0.5% to avoid solvent-induced toxicity.[7]

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the colored solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the cell viability against the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

Assay II: Membrane Integrity Assessment (LDH Assay)

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[7] LDH is a stable enzyme, and its presence extracellularly is a reliable indicator of compromised plasma membrane integrity and cell lysis.

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol. It is efficient to run this assay in parallel on a separate plate.

  • Prepare Controls: On the same plate, include the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (provided in commercial kits) 30 minutes before the end of the incubation period.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Data Presentation: Cytotoxicity Profile

Summarize the calculated IC₅₀ values in a table for clear comparison across different cell lines and assays.

CompoundCell LineAssayIncubation Time (h)IC₅₀ (µM)
This compoundMCF-7MTT72Experimental Value
This compoundHCT-116MTT72Experimental Value
This compoundA549MTT72Experimental Value
Positive Control (e.g., Doxorubicin)MCF-7MTT72Literature/Exp. Value
Workflow Visualization

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 96-Well Plates Compound_Prep 2. Prepare Serial Dilutions of This compound Treatment 3. Treat Cells with Compound (48-72 hours) Compound_Prep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Analysis 4. Measure Absorbance MTT->Analysis LDH->Analysis IC50 5. Calculate % Viability / Cytotoxicity and Determine IC₅₀ Value Analysis->IC50

General workflow for in vitro cytotoxicity testing.

Section 2: Anti-Inflammatory Activity Assessment

Expert Rationale: Chronic inflammation is a key pathological driver of many diseases. Quinoline derivatives have been reported to possess anti-inflammatory properties, often by modulating critical signaling pathways like NF-κB and inhibiting the production of inflammatory mediators.[10][11] A common and effective in vitro model for inflammation involves stimulating murine macrophages (e.g., RAW 264.7) with bacterial lipopolysaccharide (LPS), which triggers a potent inflammatory response.

Assay I: Nitric Oxide (NO) Production via Griess Assay

Principle: Inducible nitric oxide synthase (iNOS) is upregulated during inflammation, leading to a surge in the production of nitric oxide (NO), a key signaling and pro-inflammatory molecule. The Griess assay is a simple indirect method to measure NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.

Protocol: Griess Assay for Nitrite Quantification

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from Section 1) for 1 hour.

  • Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor like Dexamethasone + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. A purple/magenta color will develop. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve and express the results as a percentage of inhibition relative to the LPS-stimulated vehicle control.

Assay II: Pro-Inflammatory Cytokine Quantification (ELISA)

Principle: Upon stimulation, macrophages release a cascade of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique to quantify the levels of these cytokines in the culture supernatant.

Protocol: General ELISA for TNF-α / IL-6

  • Sample Collection: Use the cell culture supernatant collected in step 5 of the Griess Assay protocol.

  • ELISA Procedure: Perform the sandwich ELISA using a commercial kit according to the manufacturer's protocol. The general steps are:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).

    • Block non-specific binding sites.

    • Add the standards and cell culture supernatants to the wells.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a TMB substrate solution, which will develop a blue color in the presence of HRP.

    • Stop the reaction with a stop solution (e.g., H₂SO₄), which turns the color yellow.

  • Measurement and Analysis: Measure the absorbance at 450 nm. Calculate the cytokine concentrations in the samples based on the standard curve and determine the percentage of inhibition caused by this compound.

Signaling Pathway Visualization

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces Transcription Compound 6-Methyl-2- phenylquinoline Compound->IKK Potential Inhibition Compound->NFkB_nuc Potential Inhibition

LPS-induced NF-κB signaling and potential inhibition points.

Section 3: Antioxidant Capacity Evaluation

Expert Rationale: Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, contributes to cellular damage and various diseases.[10] Evaluating the antioxidant capacity of a compound can reveal its potential to mitigate this damage. Assays are typically cell-free and are based on two primary mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).[13] Using assays that represent both mechanisms provides a more complete antioxidant profile.

Assay I: DPPH Radical Scavenging (Mixed SET/HAT)

Principle: The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay measures the capacity of a compound to scavenge the stable DPPH free radical.[14] In its radical form, DPPH has a deep violet color. When it is reduced by an antioxidant, it loses its radical character and becomes a colorless or pale yellow hydrazine. The degree of discoloration is proportional to the scavenging activity of the compound.

Protocol: DPPH Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and stored in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and a reference standard (e.g., Ascorbic Acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the freshly prepared DPPH solution to each well.

    • Add 100 µL of the test compound dilutions, standard, or methanol (for the control) to the corresponding wells.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature in the dark. Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity:

    • % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Assay II: Ferric Reducing Antioxidant Power (FRAP) (SET)

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to a ferrous iron (Fe²⁺) complex.[13] The assay uses a reagent containing a Fe³⁺-TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) complex. The reduction to the Fe²⁺-TPTZ complex at low pH (3.6) results in the formation of an intense blue color, which is measured spectrophotometrically.[14]

Protocol: FRAP Assay

  • FRAP Reagent Preparation: Prepare the working FRAP reagent fresh by mixing:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ solution in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Mix in a 10:1:1 (v/v/v) ratio and warm to 37°C before use.

  • Standard Curve: Prepare a standard curve using various concentrations of ferrous sulfate (FeSO₄·7H₂O).

  • Assay Procedure:

    • Add 180 µL of the FRAP working reagent to each well of a 96-well plate.

    • Add 20 µL of the test compound, standard, or solvent blank to the wells.

  • Incubation and Measurement: Incubate the plate at 37°C for 10-30 minutes. Measure the absorbance at 593 nm.

  • Data Analysis: Calculate the FRAP value for the test compound by comparing its absorbance change to the FeSO₄ standard curve. Results are expressed as µM of Fe²⁺ equivalents.

Antioxidant Mechanism Visualization

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Cell Cellular Components (DNA, Lipids, Proteins) ROS->Cell Attacks Neutralized Neutralized Species ROS->Neutralized Neutralized by Damage Oxidative Damage & Cell Death Cell->Damage Leads to Antioxidant Antioxidant (this compound) Antioxidant->ROS

Antioxidants protect cells by neutralizing harmful ROS.

Section 4: Mechanistic Insight: Enzyme Inhibition Assay

Expert Rationale: Many drugs exert their therapeutic effects by inhibiting specific enzymes. Quinolines are known to interact with a wide range of enzymes, including kinases, polymerases, and cyclooxygenases (COX).[1][15][16] Given the potential anti-inflammatory activity, assessing the inhibition of COX-2, a key enzyme in the inflammatory cascade, is a logical next step.

Assay: COX-2 Inhibition

Principle: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. COX-2 is the inducible isoform that is upregulated at sites of inflammation. Commercially available inhibitor screening kits provide a reliable and standardized method to measure COX-2 inhibition. These assays typically measure the peroxidase component of COX activity, where a chromogenic substrate is oxidized in the presence of H₂O₂, leading to a color change that is inhibited by active compounds.

Protocol: General Protocol for a COX-2 Colorimetric Inhibitor Screening Assay

  • Reagent Preparation: Prepare all reagents (Assay Buffer, Heme, Enzyme, Substrate, Arachidonic Acid) as specified in the commercial kit manual.

  • Compound Preparation: Prepare dilutions of this compound and a known COX-2 inhibitor (e.g., Celecoxib) in Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay Buffer

    • Heme

    • Test compound or appropriate control

    • COX-2 Enzyme

  • Incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the colorimetric substrate followed by arachidonic acid to initiate the reaction.

  • Measurement: Immediately begin reading the absorbance at the specified wavelength (e.g., 590 nm) every minute for 5-10 minutes to obtain the reaction kinetics.

  • Data Analysis: Calculate the initial reaction rates (V) for all samples. Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Plot the percent inhibition versus concentration to calculate the IC₅₀ value.

Enzyme Inhibition Models

Inhibition_Types Models of Reversible Enzyme Inhibition cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E1 Enzyme Active Site I1 Inhibitor I1->E1:f1 Binds to Active Site S1 Substrate S1->E1:f1 Competes for Active Site E2 Enzyme Active Site Allosteric Site I2 Inhibitor I2->E2:f2 Binds to Allosteric Site S2 Substrate S2->E2:f1 Binds Independently ES Enzyme-Substrate Complex Allosteric Site I3 Inhibitor I3->ES:f1 Binds only to ES Complex

Different types of enzyme inhibition provide mechanistic context.

References

  • Title: In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment Source: PubMed URL: [Link]

  • Title: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells Source: ResearchGate URL: [Link]

  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: 6-Methyl-2,4-diphenylquinoline Source: PMC - NIH URL: [Link]

  • Title: Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase Source: NIH URL: [Link]

  • Title: Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones Source: MDPI URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors Source: PMC - NIH URL: [Link]

  • Title: Quinoline-based compounds can inhibit diverse enzymes that act on DNA Source: PubMed URL: [Link]

  • Title: Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury Source: PubMed URL: [Link]

  • Title: this compound Source: PubChem - NIH URL: [Link]

  • Title: Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics Source: PubMed URL: [Link]

  • Title: Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods Source: NIH URL: [Link]

  • Title: Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates Source: PMC - NIH URL: [Link]

  • Title: Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds Source: MDPI URL: [Link]

  • Title: 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease Source: MDPI URL: [Link]

  • Title: New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies Source: NIH URL: [Link]

  • Title: 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats Source: PubMed URL: [Link]

  • Title: Analytical Methods Used in Determining Antioxidant Activity: A Review Source: PMC - NIH URL: [Link]

  • Title: 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease Source: ResearchGate URL: [Link]

  • Title: Biochemistry | Enzyme Inhibition Source: YouTube (Ninja Nerd) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 6-methyl-2-phenylquinoline. This guide is designed for researchers, chemists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important quinoline derivative. Here, we dissect the intricacies of the most common synthetic routes and provide actionable solutions to frequently encountered challenges.

Troubleshooting Guide

This section addresses specific problems you might face during the synthesis of this compound, providing insights into their root causes and offering step-by-step solutions.

Issue 1: Low to No Yield of the Desired Product

Question: My Doebner-von Miller reaction for the synthesis of this compound is resulting in a very low yield or failing completely. What are the likely causes and how can I rectify this?

Answer:

A low or non-existent yield in the Doebner-von Miller synthesis of this compound can stem from several factors, primarily related to reactant purity, catalyst activity, and reaction conditions.

Potential Causes & Solutions:

  • Purity of Starting Materials: The purity of p-toluidine and the α,β-unsaturated carbonyl precursor (commonly generated in situ from benzaldehyde and acetaldehyde) is paramount. Impurities can interfere with the reaction mechanism.

    • Solution: Ensure all starting materials are of high purity. Recrystallize or distill the aniline and aldehyde if necessary.

  • Catalyst Selection and Concentration: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, ZnCl₂) are used to catalyze this reaction.[1][2] An inappropriate catalyst or concentration can either fail to promote the reaction or lead to excessive side reactions.

    • Solution: The reaction is sensitive to the acid catalyst used. A screening of different acid catalysts may be necessary to find the optimal one for this specific transformation. Start with commonly used catalysts like hydrochloric acid or zinc chloride and optimize the concentration.

  • Reaction Temperature and Time: The Doebner-von Miller reaction often requires elevated temperatures to proceed.[2] However, excessively high temperatures can promote polymerization and tar formation, leading to a decrease in the yield of the desired product.[2][3]

    • Solution: Monitor the reaction temperature closely. A stepwise heating approach can be beneficial. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[2]

  • Inefficient in situ Formation of the α,β-Unsaturated Carbonyl: When generating the α,β-unsaturated carbonyl in situ via an aldol condensation, the conditions for this initial step must be favorable.

    • Solution: Ensure the conditions (catalyst and temperature) are suitable for the aldol condensation to form benzalacetone or a similar intermediate. Sometimes, pre-forming and purifying the α,β-unsaturated carbonyl compound before its addition to the reaction mixture can improve yields.

Issue 2: Significant Tar and Polymer Formation

Question: My reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible and drastically reducing my yield. How can I prevent this?

Answer:

Tar formation is arguably the most common and frustrating side reaction in the Doebner-von Miller synthesis.[3][4] It is primarily caused by the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl compound.[2][3]

Strategies to Minimize Tarring:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound (or the aldehyde precursor) slowly to the heated acidic solution of p-toluidine can help maintain a low concentration of the carbonyl compound, thus favoring the desired reaction over polymerization.[2][3]

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase can significantly reduce its self-polymerization in the acidic aqueous phase.[3][4] A common and effective system involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound dissolved in a solvent like toluene.[3]

  • Optimize Acid Concentration: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation.[3] Experiment with slightly lower concentrations of the acid or consider using a milder Lewis acid catalyst.[3]

  • Control Reaction Temperature: Avoid excessive temperatures, as this promotes polymerization.[3] Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.

Experimental Protocol to Minimize Tar Formation

This protocol provides a practical example of how to implement the strategies discussed above for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluidine (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Reactant Addition: In a separate addition funnel, dissolve benzaldehyde (1.0 eq) and acetaldehyde (1.2 eq) in toluene.

  • Slow Addition: Add the toluene solution dropwise to the refluxing p-toluidine hydrochloride solution over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Issue 3: Formation of Impure Product and Difficult Purification

Question: My final product is contaminated with byproducts, and purification by column chromatography or recrystallization is proving difficult. What are these impurities and how can I improve the purity?

Answer:

Impurities in the synthesis of this compound can arise from several sources, including unreacted starting materials, intermediates, and side products.

Common Impurities and Purification Strategies:

  • Partially Hydrogenated Quinolines: The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[3] Incomplete oxidation can lead to the presence of dihydro- or even tetrahydroquinoline byproducts.

    • Solution: Ensure a sufficient amount of an oxidizing agent is present. In many Doebner-von Miller reactions, an in situ oxidant is generated, or an external one is added. If dihydroquinoline impurities are a persistent issue, a post-reaction oxidation step using an appropriate oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be performed on the crude product.[3]

  • Unreacted p-toluidine: If the reaction does not go to completion, unreacted p-toluidine will remain.

    • Solution: An acid-base extraction can be effective for removing unreacted aniline. Dissolve the crude product in a suitable organic solvent and wash with a dilute acid solution (e.g., 1 M HCl). The basic p-toluidine will be protonated and move into the aqueous layer, while the less basic this compound will remain in the organic layer.

  • Side-Reaction Products: The acidic conditions can promote other side reactions, leading to a complex mixture of products.

    • Solution: Optimizing the reaction conditions (temperature, catalyst, reaction time) as previously discussed is the best way to minimize the formation of side products. For purification, if standard column chromatography is ineffective, consider using a different stationary phase or solvent system. High-performance liquid chromatography (HPLC) may be necessary for achieving high purity.

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis of this compound, offering deeper insights into the reaction and alternative approaches.

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing substituted quinolines like this compound are the Doebner-von Miller reaction and the Combes synthesis .[5]

  • Doebner-von Miller Reaction: This reaction involves the condensation of an aniline (in this case, p-toluidine) with an α,β-unsaturated carbonyl compound.[1] The α,β-unsaturated carbonyl is often generated in situ.

  • Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[6][7] For this compound, p-toluidine would be reacted with a phenyl-substituted β-diketone.

Q2: How do I choose between the Doebner-von Miller and Combes syntheses?

A2: The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

  • The Doebner-von Miller reaction is versatile as the α,β-unsaturated carbonyl can be generated from a wide variety of aldehydes and ketones. However, it is often plagued by tar formation.[4]

  • The Combes synthesis can be cleaner and higher yielding if the appropriate β-diketone is readily available.[6] However, with unsymmetrical β-diketones, there is a possibility of forming regioisomers.[8]

Q3: Can substituents on the aniline affect the reaction yield?

A3: Yes, the electronic properties of substituents on the aniline ring can significantly influence the outcome of the reaction. Electron-donating groups, such as the methyl group in p-toluidine, are generally well-tolerated. However, anilines with strong electron-withdrawing groups are known to give low yields in the conventional Doebner reaction.[3]

Q4: Are there "greener" or more modern synthetic methods available?

A4: Yes, there is ongoing research into developing more environmentally friendly and efficient methods for quinoline synthesis. These include:

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the reaction and improve yields in some cases.[9][10]

  • Use of Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst, offering a greener alternative to traditional volatile organic solvents and strong acids.[10][11]

  • Catalyst-Free Conditions: Some quinoline syntheses can be achieved under catalyst-free conditions by heating the reactants in water, which is a significant improvement in terms of environmental impact.[8]

Visualizing the Process

To aid in understanding the reaction and troubleshooting workflow, the following diagrams are provided.

Doebner-von Miller Reaction Mechanism Overview

Doebner_von_Miller p_toluidine p-Toluidine michael_adduct Michael Adduct p_toluidine->michael_adduct 1,4-Addition ab_unsat α,β-Unsaturated Carbonyl (from Benzaldehyde + Acetaldehyde) ab_unsat->michael_adduct cyclization Intramolecular Cyclization michael_adduct->cyclization Acid Catalyst dihydroquinoline Dihydroquinoline Intermediate cyclization->dihydroquinoline oxidation Oxidation dihydroquinoline->oxidation product This compound oxidation->product

Caption: Simplified mechanism of the Doebner-von Miller reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of This compound check_purity Check Purity of Starting Materials start->check_purity purify_reagents Purify Reagents (Distill/Recrystallize) check_purity->purify_reagents Impure optimize_catalyst Optimize Catalyst (Type & Concentration) check_purity->optimize_catalyst Pure purify_reagents->optimize_catalyst optimize_temp Optimize Temperature & Reaction Time optimize_catalyst->optimize_temp minimize_tar Address Tar Formation optimize_temp->minimize_tar slow_addition Slow Addition of Carbonyl Compound minimize_tar->slow_addition biphasic_system Use Biphasic Solvent System minimize_tar->biphasic_system re_run Re-run Reaction slow_addition->re_run biphasic_system->re_run

Caption: A decision tree for troubleshooting low product yield.

Summary of Key Optimization Parameters

ParameterRecommendationRationale
Catalyst Screen both Brønsted (HCl, p-TsOH) and Lewis acids (ZnCl₂, SnCl₄).The optimal catalyst can be substrate-specific.[1][9]
Temperature Maintain the lowest effective temperature; avoid excessive heat.Minimizes polymerization and tar formation.[2][3]
Reactant Addition Add the α,β-unsaturated carbonyl (or its precursors) slowly.Keeps the concentration of the polymerizable species low.[2][3]
Solvent System Consider a biphasic system (e.g., water/toluene).Sequesters the carbonyl compound, reducing polymerization.[3][4]
Work-up Include an acid wash to remove unreacted aniline.Simplifies purification by removing basic impurities.
Post-Reaction Perform an oxidation step if dihydroquinoline is present.Drives the reaction to the desired aromatic product.[3]

By systematically addressing these common issues and implementing the recommended protocols and optimization strategies, researchers can significantly improve the yield and purity of this compound synthesis.

References

  • Doebner–Miller reaction - Wikipedia. Available at: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Advance organic chemistry 1 ; Doebner Miller reaction | PPTX - Slideshare. Available at: [Link]

  • Combes quinoline synthesis - Wikipedia. Available at: [Link]

  • An improvement in the Doebner-Miller synthesis of quinaldines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 6-Methyl-2,4-diphenylquinoline - PMC - NIH. Available at: [Link]

  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of 2‐phenylquinoline via multicomponent reactions with or... - ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. Available at: [Link]

  • Synthesis of 2‐phenyl quinolines (77) from acetophenone (75) and... - ResearchGate. Available at: [Link]

  • Alprazolam - Wikipedia. Available at: [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. Available at: [Link]

  • (a) Synthesis of model compound 2-phenlyquinoline via multicomponent... - ResearchGate. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Combes Quinoline Synthesis.
  • Combes quinoline synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Quinoline - Wikipedia. Available at: [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - MDPI. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. Available at: [Link]

  • Synthesis of 6-methoxy-2-methylquinoline 3a. | Download Table - ResearchGate. Available at: [Link]

  • Quinoline Synthesis | PDF | Methyl Group | Amine - Scribd. Available at: [Link]

  • Doebner-Miller Reaction - SynArchive. Available at: [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC - NIH. Available at: [Link]

  • A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization - Organic Chemistry Portal. Available at: [Link]

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Technical Support Center: Navigating Side Reactions in the Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Skraup Synthesis of Quinolines. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this powerful, yet often challenging, reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common side reactions and optimize your quinoline synthesis. Our guidance is grounded in established scientific principles and practical laboratory experience to ensure you can achieve reliable and reproducible results.

Introduction to the Skraup Synthesis: A Double-Edged Sword

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a cornerstone of heterocyclic chemistry for the preparation of quinolines.[1][2] The reaction typically involves heating an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[3][4] The process begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[5] The aromatic amine then undergoes a Michael addition to acrolein, followed by cyclization and oxidation to yield the quinoline ring system.[6][7]

While potent, the Skraup synthesis is infamous for its vigorous and often violent exothermic nature, coupled with the formation of significant amounts of tarry byproducts.[4][8] These challenges necessitate a thorough understanding of the underlying side reactions to effectively control the synthesis and successfully isolate the desired product. This guide will equip you with the knowledge to do just that.

Visualizing the Reaction Landscape: The Main Pathway and Key Side Reactions

To better understand the challenges, it is helpful to visualize the intended reaction pathway alongside the competing side reactions.

Skraup_Synthesis A Aniline + Glycerol B Acrolein A->B H₂SO₄ Dehydration C Michael Adduct (β-Anilinopropionaldehyde) A->C Michael Addition to Acrolein H Aniline Sulfonation A->H Conc. H₂SO₄ High Temp. I Aniline Dimerization/ Oxidation Byproducts A->I Oxidizing Agent B->C F Acrolein Polymerization B->F Acid-Catalyzed Self-Condensation D 1,2-Dihydroquinoline C->D Acid-Catalyzed Cyclization & Dehydration J Regioisomeric Quinoline (with substituted anilines) C->J Alternative Cyclization E Quinoline (Product) D->E Oxidation G Tar Formation (Complex Polymeric Byproducts) F->G

Caption: The Skraup synthesis pathway and competing side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your Skraup synthesis experiments, providing explanations for the underlying causes and actionable solutions.

Problem 1: The reaction is extremely vigorous and difficult to control.

Cause: The dehydration of glycerol to acrolein and the subsequent reactions are highly exothermic. Without proper control, this can lead to a dangerous runaway reaction, boil-over, and extensive charring.[8]

Solutions:

  • Use of a Moderator: The most common and effective method to tame the reaction is the addition of a moderating agent.

    • Ferrous sulfate (FeSO₄): This is the classic moderator and is thought to function as an oxygen carrier, promoting a smoother, more controlled oxidation over a longer period.[9]

    • Boric acid: Boric acid can also be used to moderate the reaction's violence.

  • Controlled Reagent Addition:

    • Add the concentrated sulfuric acid slowly and portion-wise to the mixture of the aniline, glycerol, and moderator, with efficient cooling in an ice bath.

    • Ensure the reagents are added in the correct order. Adding sulfuric acid before the moderator can trigger a premature and vigorous reaction.[9]

  • Efficient Stirring: Use a robust mechanical stirrer to ensure good mixing and uniform heat dissipation, preventing the formation of localized hotspots.

  • Appropriate Scale and Glassware: Avoid running the reaction at a scale that is too large for your setup to handle. Use a flask that is large enough to accommodate potential foaming or rapid boiling.

Problem 2: Significant formation of a black, unworkable tar.

Cause: Tar formation is one of the most significant side reactions and is primarily due to the acid-catalyzed polymerization of the highly reactive acrolein intermediate.[10] High reaction temperatures exacerbate this issue.

Solutions:

  • Strict Temperature Control: Gently heat the reaction to initiate it. Once the exotherm begins, remove the external heat source and allow the reaction's own heat to sustain it. If the reaction slows, reapply gentle heating to maintain a steady reflux.

  • Use of a Moderator: As with controlling the exotherm, moderators like ferrous sulfate can also reduce tar formation by promoting a more controlled reaction pathway.[11]

  • Purification Strategy: It is often unavoidable to have some tar formation. An effective work-up is crucial.

    • Steam Distillation: This is a highly effective method for separating the volatile quinoline product from the non-volatile tar.[6] After making the reaction mixture strongly alkaline, passing steam through it will carry over the quinoline.

    • Acid-Base Extraction: The basic nature of the quinoline product allows for its separation from neutral and acidic impurities. The crude product can be dissolved in an organic solvent and extracted into an acidic aqueous solution. The aqueous layer is then basified to precipitate the purified quinoline.[12]

Problem 3: Low yield of the desired quinoline product.

Cause: Low yields can stem from several factors, including incomplete reaction, excessive side reactions, or issues with the starting materials.

Solutions:

  • Substituent Effects on Aniline: The electronic nature of substituents on the aniline ring significantly impacts the reaction.

    • Electron-withdrawing groups (e.g., -NO₂): These groups decrease the nucleophilicity of the aniline, making the initial Michael addition to acrolein less favorable and leading to lower yields. For instance, synthesizing 8-nitroquinoline from o-nitroaniline can result in yields as low as 17%.[13] In such cases, consider using harsher reaction conditions (higher temperature, longer reaction time) or exploring alternative synthetic routes.

    • Electron-donating groups: These groups generally favor the reaction and lead to higher yields.

  • Choice of Oxidizing Agent: The oxidizing agent plays a crucial role in the final aromatization step.

    • Nitrobenzene: Often used in excess, it can also serve as a solvent.[4]

    • Arsenic pentoxide (As₂O₅): A classic oxidizing agent that often gives good yields and is reported to result in a less violent reaction than nitrobenzene alone.[5] However, due to its toxicity, its use is often avoided.

    • Ferric oxide (Fe₂O₃) or Iodine: These have also been used as oxidizing agents.[11][14] The choice of oxidizing agent can influence the side reaction profile, and some empirical optimization may be necessary for a specific substrate.

  • Anhydrous Conditions: The use of anhydrous glycerol is recommended, as excess water can interfere with the dehydration step and potentially lead to lower yields.[9]

Problem 4: Formation of multiple regioisomers with substituted anilines.

Cause: When using a meta-substituted aniline, the electrophilic cyclization step can occur at two different ortho positions relative to the amino group, leading to a mixture of isomeric quinolines. For example, m-toluidine can yield both 5-methylquinoline and 7-methylquinoline. The regiochemical outcome is often difficult to predict and can be influenced by both steric and electronic factors.[11]

Solutions:

  • Starting Material Selection: If a single regioisomer is required, it is often more practical to start with an ortho- or para-substituted aniline where the regiochemistry of cyclization is unambiguous.[11]

  • Chromatographic Separation: If a mixture of isomers is formed, purification by column chromatography or fractional distillation/crystallization may be necessary to isolate the desired product.

  • Alternative Synthetic Routes: For specific, difficult-to-isolate isomers, exploring other quinoline syntheses (e.g., Friedländer, Combes) that offer better regiochemical control might be a more efficient strategy.[10]

Frequently Asked Questions (FAQs)

Q1: What is the structure of the tar formed in the Skraup synthesis?

A1: The "tar" is a complex, heterogeneous mixture of polymeric materials. While a definitive, single structure cannot be assigned, it is largely believed to be the result of the acid-catalyzed polymerization of acrolein. Under strong acid conditions, acrolein can undergo various polymerization pathways, including vinyl polymerization and condensation reactions involving both the double bond and the aldehyde group, leading to cross-linked polyether and polyketone-like structures. Spectroscopic analysis of these tars is challenging due to their insolubility and complexity.

Q2: Are there any "greener" alternatives to the traditional Skraup synthesis?

A2: Yes, several modifications have been developed to make the Skraup synthesis more environmentally friendly. These include:

  • Microwave-assisted synthesis: Using microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[13]

  • Use of ionic liquids: Ionic liquids have been explored as alternative reaction media.[10]

  • Alternative oxidizing agents: Moving away from toxic arsenic compounds to milder and more environmentally benign oxidizing agents is a key focus of modern modifications.

Q3: Can I use a substituted glycerol derivative in the Skraup synthesis?

A3: Yes, this is a common variation of the Skraup synthesis. Using α,β-unsaturated aldehydes or ketones other than acrolein (which can be generated in situ from substituted glycerols or used directly) allows for the synthesis of quinolines with substituents on the heterocyclic ring. For example, using crotonaldehyde (from 1,2-butanediol or directly) instead of glycerol will lead to the formation of a methyl-substituted quinoline.[15]

Q4: How can I effectively remove the unreacted nitrobenzene after the reaction?

A4: During the work-up, particularly with steam distillation, the unreacted nitrobenzene, being volatile with steam, will often co-distill with the quinoline product.[6] A subsequent fractional distillation is typically required to separate the lower-boiling quinoline from the higher-boiling nitrobenzene. Alternatively, careful acid-base extraction can be employed. While quinoline will be extracted into the acidic aqueous phase, the neutral nitrobenzene will remain in the organic layer.

Q5: My reaction mixture formed a thick emulsion during the work-up. How can I break it?

A5: Emulsion formation is a common problem during the basic work-up of the tarry reaction mixture. To break the emulsion, you can try the following:

  • Addition of a saturated brine solution: This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Gentle warming: Carefully warming the mixture can sometimes help to break the emulsion.

  • Addition of a different organic solvent: Sometimes, adding a small amount of a different organic solvent can change the interfacial properties and break the emulsion.

  • Patience: Allowing the mixture to stand for an extended period can sometimes lead to phase separation.

  • Filtration through Celite: In stubborn cases, filtering the entire mixture through a pad of Celite can help to break up the emulsion.

Experimental Protocols

General Protocol for the Skraup Synthesis of Quinoline

This protocol is a representative example and should be adapted and optimized for specific substrates and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Aniline

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for work-up)

  • Organic solvent for extraction (e.g., dichloromethane or toluene)

Procedure:

  • Charging the Reactor: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add the aniline, anhydrous glycerol, and ferrous sulfate heptahydrate.

  • Acid Addition: Begin vigorous stirring and cool the flask in an ice bath. Slowly and carefully, add the concentrated sulfuric acid dropwise from the dropping funnel. Maintain the temperature below a manageable level during the addition.

  • Oxidizing Agent Addition: After the acid addition is complete, add the nitrobenzene.

  • Reaction: Gently heat the mixture using a heating mantle. The reaction is exothermic and will likely begin to boil on its own. Remove the external heat source and monitor the reaction. If it becomes too vigorous, cool the flask with an ice bath. Once the initial exotherm subsides, reapply heat to maintain a gentle reflux for several hours to ensure the reaction goes to completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly, pour the cooled reaction mixture into a large beaker containing crushed ice.

    • Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution, with cooling.

    • Set up for steam distillation and distill the mixture until the distillate is no longer milky.

    • Separate the quinoline layer from the aqueous layer in the distillate.

  • Purification:

    • The crude quinoline can be further purified by fractional distillation.

Experimental_Workflow start Start charge Charge Reactor: Aniline, Glycerol, FeSO₄ start->charge acid Slowly Add Conc. H₂SO₄ (with cooling) charge->acid oxidant Add Oxidizing Agent (e.g., Nitrobenzene) acid->oxidant heat Gently Heat to Initiate oxidant->heat reflux Control Exotherm & Reflux heat->reflux workup Cool & Quench on Ice reflux->workup neutralize Basify with NaOH workup->neutralize steam_distill Steam Distillation neutralize->steam_distill separate Separate Organic Layer steam_distill->separate purify Purify (e.g., Fractional Distillation) separate->purify end End purify->end

Caption: A general experimental workflow for the Skraup synthesis.

Data Summary Table

Oxidizing AgentModeratorTypical Yield Range (%)Key Considerations
NitrobenzeneFerrous Sulfate70-90% (for aniline)Classic method, can be vigorous. Nitrobenzene also acts as a solvent.[9]
Arsenic PentoxideNone specifiedOften highLess violent reaction, but highly toxic.[5]
Ferric OxideNone specifiedVariableA solid, potentially safer alternative.
Iodine (catalytic)None specifiedVariableMilder conditions, may require optimization.[11]

Conclusion

The Skraup synthesis remains a vital tool for the construction of the quinoline scaffold. While its side reactions present significant challenges, a thorough understanding of the underlying chemistry, coupled with careful control of reaction parameters and a robust purification strategy, can lead to successful outcomes. This guide provides a foundation for troubleshooting common issues, and we encourage researchers to use this information as a starting point for their own process optimization.

References

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Li, J., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6592-6595.
  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.
  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79.
  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99.
  • Sundberg, R. J. (2007). The Chemistry of Heterocycles. Academic Press.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Wikipedia contributors. (2023). Skraup reaction. Wikipedia, The Free Encyclopedia.
  • chemeurope.com. (n.d.). Skraup reaction.
  • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144.
  • Organic Syntheses Procedure. (n.d.). Quinoline.
  • Vive Chemistry. (2012). Skraup's Synthesis. WordPress.com.
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
  • Andrushko, V., & Andrushko, N. (Eds.). (2015).
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics. CRC Press.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Sciencemadness.org. (2009).
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • Andraos, J. (2005). The Name Reaction Index: a sorted list of 1,500+ organic name reactions, phenomena, and concepts. Career-Chem.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Google Patents. (n.d.). Skraup reaction process for synthesizing quinolones. US6103904A.
  • Almarzouq, D. S., & Elnagdi, N. M. H. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(10), 1806.
  • YouTube. (2024). Making quinoline - the Skraup synthesis.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2025). ChemInform Abstract: Quinoline and Phenanthroline Preparation Starting from Glycerol via Improved Microwave-Assisted Modified Skraup Reaction.
  • MDPI. (n.d.). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis.
  • ResearchGate. (2025). Zeolites in the synthesis of quinolines by the Skraup reaction.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • ResearchGate. (2025). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
  • YouTube. (2022). Skraup Reaction.

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Technical Support Center: Purification of 6-Methyl-2-phenylquinoline and its Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-Methyl-2-phenylquinoline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of this important heterocyclic compound and its key intermediates.

Section 1: Overview of Synthesis and Purification Strategy

The synthesis of this compound is most commonly achieved via the Friedländer annulation, which involves the acid- or base-catalyzed condensation of 2-amino-4-methylacetophenone with acetophenone.[1][2][3] While the synthesis appears straightforward, achieving high purity of the final product often presents significant challenges, primarily due to side reactions and the physicochemical properties of the intermediates and the quinoline product itself.

A robust purification strategy is therefore critical and typically involves a combination of recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities present.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis SM Starting Materials (2-Amino-4-methylacetophenone, Acetophenone) Reaction Friedländer Annulation (Acid or Base Catalyst) SM->Reaction Crude Crude this compound Reaction->Crude Choice Impurity Analysis (TLC) Crude->Choice Chroma Column Chromatography Choice->Chroma  Complex mixture,  Tarry solids Recryst Recrystallization Choice->Recryst  Crystalline solid,  Minor impurities Pure Pure Product Chroma->Pure Recryst->Pure Analysis Purity Assessment (NMR, LC-MS, mp) Pure->Analysis

Caption: General workflow for synthesis and purification.

Section 2: Purification of Starting Material: 2-Amino-4-methylacetophenone

The purity of your starting materials is paramount for a successful synthesis. 2-Amino-4-methylacetophenone can contain impurities from its own synthesis, such as regioisomers or unreacted precursors.

Frequently Asked Questions (FAQs)

Q1: My commercial 2-amino-4-methylacetophenone is dark brown. Can I use it directly?

A: It is highly discouraged. The dark color indicates the presence of oxidized impurities or polymeric byproducts. These impurities can interfere with the Friedländer reaction, leading to lower yields and the formation of intractable tars.[4] Purification is strongly recommended before use.

Q2: What is the best method to purify crude 2-amino-4-methylacetophenone?

A: For moderately impure, solid material, recrystallization is often sufficient. If the material is an oil or heavily contaminated, column chromatography is the preferred method.

Troubleshooting Guide: 2-Amino-4-methylacetophenone Purification
Problem Possible Cause(s) Suggested Solution(s)
Oils out during recrystallization The solvent is too non-polar, or the cooling rate is too fast. Impurities are depressing the melting point.Use a slightly more polar solvent system. Ensure the solution cools slowly (e.g., leave at room temperature, then move to a refrigerator). Try adding a seed crystal.
Poor recovery after recrystallization The compound is too soluble in the chosen solvent, even when cold. Too much solvent was used.Select a solvent in which the compound has lower solubility at cold temperatures (e.g., test solvent pairs like ethanol/water or hexanes/ethyl acetate). Use the absolute minimum amount of hot solvent to dissolve the crude material.[5]
Compound streaks on TLC during chromatography development The amino group is interacting with the acidic silica gel.Add 0.5-1% triethylamine or pyridine to your eluent to neutralize the acidic sites on the silica.[6]
Protocols

Protocol 2.1: Recrystallization of 2-Amino-4-methylacetophenone

  • Place the crude 2-amino-4-methylacetophenone in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water) until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once crystal growth at room temperature ceases, place the flask in an ice bath for at least 30 minutes to maximize yield.[7]

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 2.2: Column Chromatography of 2-Amino-4-methylacetophenone

  • Select Eluent: Using TLC, find a solvent system that gives the desired product an Rf value of ~0.2-0.3. A common starting point is a hexanes/ethyl acetate gradient. Add 0.5% triethylamine to the eluent mixture to prevent tailing.[6]

  • Pack Column: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Load Sample: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[8]

  • Elute: Run the column, gradually increasing the solvent polarity if necessary.

  • Collect & Analyze: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Section 3: Purification of Chalcone Intermediates

In some variations of the quinoline synthesis, or if side reactions occur, chalcone-type intermediates may be formed via an aldol condensation. Purifying these α,β-unsaturated ketones is crucial as their impurities will carry over into the final product.

Frequently Asked Questions (FAQs)

Q1: My TLC of the crude reaction mixture shows three spots: my two starting materials and a new, less polar spot. Is this the chalcone?

A: Very likely. Chalcones, formed from the condensation of an aldehyde and a ketone, are typically less polar than their amino-ketone precursors but may have polarity similar to the starting acetophenone. The presence of unreacted starting materials is a common issue.[9]

Q2: How can I remove unreacted benzaldehyde or acetophenone from my chalcone product?

A: Column chromatography is the most effective method. The polarity difference between the chalcone and the starting materials is usually sufficient for good separation on silica gel.[10][11] Recrystallization can also work if the starting materials are present in small amounts and have significantly different solubility profiles.

Protocol 3.1: Purification of Chalcone Intermediate via Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system (e.g., hexanes/ethyl acetate) that provides good separation between the starting materials and the chalcone product.

  • Column Preparation: Pack a silica gel column with the chosen eluent.

  • Sample Loading: Use a dry loading technique, as chalcones are often highly crystalline and may crash out of solution if a concentrated wet load is attempted.[8]

  • Elution: Elute the column, collecting fractions. The less polar starting materials will typically elute before the more polar chalcone.

  • Isolation: Combine pure fractions and evaporate the solvent. The resulting solid can often be further purified by recrystallization from a solvent like ethanol.

Section 4: Purification of the Final Product: this compound

The final cyclization step can produce a crude product contaminated with unreacted intermediates, starting materials, and significant amounts of tarry, polymeric byproducts, especially under harsh acidic or high-temperature conditions.[4][12]

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, viscous tar. Is it salvageable?

A: Yes, in many cases. Tar formation is common in quinoline syntheses like the Skraup or Doebner-von Miller reactions due to polymerization under strong acid.[4][13] The first step is to attempt a purification by column chromatography. The tarry materials are often highly polar and will remain on the baseline of the silica gel, allowing the desired, less polar quinoline product to be eluted.

Q2: My quinoline product streaks badly on the TLC plate, making it hard to assess purity. Why does this happen?

A: This is a classic problem for basic compounds like quinolines on acidic silica gel. The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing tailing or streaking.[6] This leads to poor separation during column chromatography.

Q3: How do I prevent my quinoline from streaking during chromatography?

A: The solution is to neutralize the acidic sites on the silica gel. This can be achieved in two ways:

  • Add a Basic Modifier: Add a small amount (0.5-2%) of a tertiary amine like triethylamine (NEt₃) or pyridine to the eluent.[6] This is the most common and effective method.

  • Use a Different Stationary Phase: Basic or neutral alumina can be used as an alternative to silica gel for purifying basic compounds.[6]

Q4: I see multiple product spots on my TLC that are close together. What could they be?

A: This could indicate the presence of regioisomers. Depending on the precise synthetic route, alternative cyclization pathways can sometimes lead to the formation of isomeric quinolines (e.g., 8-methyl-2-phenylquinoline), which can be very difficult to separate.[13] Careful optimization of column chromatography with a shallow solvent gradient is required.

Troubleshooting Guide: Final Product Purification

G Problem Purification Issue Tarry Product is a Dark Tar Problem->Tarry Streaking Streaking/Tailing on TLC Problem->Streaking LowYield Low Yield After Column Problem->LowYield Isomers Poor Separation of Spots Problem->Isomers Sol_Tarry Cause: Polymerization Solution: Column Chromatography. Tar will stick to silica baseline. Tarry->Sol_Tarry Sol_Streaking Cause: Basic N interacts with acidic silica. Solution: Add 1% NEt3 to eluent OR use neutral alumina column. Streaking->Sol_Streaking Sol_LowYield Cause: Product stuck on column/ Decomposition. Solution: Ensure eluent contains NEt3. Run column quickly. LowYield->Sol_LowYield Sol_Isomers Cause: Alternative cyclization. Solution: Flash chromatography with a very shallow solvent gradient. Consider re-crystallization. Isomers->Sol_Isomers

Caption: Troubleshooting logic for common purification issues.

Protocols

Protocol 4.1: Column Chromatography of this compound

  • Prepare Eluent: Based on TLC analysis, prepare a suitable eluent, typically a mixture of hexanes and ethyl acetate (e.g., starting with 95:5). Crucially, add 1% triethylamine (NEt₃) to the final mixture. [6]

  • Pack Column: Pack a column with silica gel using the prepared eluent.

  • Load Sample: Dissolve the crude product (even if it's tarry) in a minimal volume of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[8]

  • Elute: Begin elution with your starting solvent mixture. The this compound product is relatively non-polar and should elute fairly quickly.

  • Analyze and Combine: Monitor the collected fractions by TLC (using eluent containing NEt₃). Combine the fractions containing the pure product.

  • Isolate: Remove the solvent and triethylamine under reduced pressure to yield the purified product.

Protocol 4.2: Recrystallization of this compound

  • Solvent Selection: this compound is a crystalline solid. Good recrystallization solvents include ethanol, methanol, or solvent pairs like hexanes/ethyl acetate or hexanes/acetone.[5]

  • Dissolution: Place the crude solid (post-chromatography is ideal) in a flask and add the minimum amount of hot solvent required for complete dissolution.

  • Cooling: Allow the flask to cool undisturbed to room temperature. Slow cooling is key to forming well-defined crystals.

  • Chilling: Place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the solid.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small portion of the cold solvent.

  • Drying: Dry the purified crystals completely under vacuum.

References

  • Wikipedia. Friedländer synthesis. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • Química Organica.org. Friedlander quinoline synthesis. [Link]

  • Taylor & Francis Online. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • Slideshare. Doebner-Miller reaction and applications. [Link]

  • Semantic Scholar. Doebner-von Miller reaction. [Link]

  • NIH National Center for Biotechnology Information. 6-Methyl-2,4-diphenylquinoline. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • 123dok. Synthesis of Quinoline and derivatives. [Link]

  • NIH National Center for Biotechnology Information. Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents. [Link]

  • RA College. SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. [Link]

  • NIH National Center for Biotechnology Information. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]

  • NIH National Center for Biotechnology Information. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. [Link]

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • Research Publish Journals. THE CHEMISTRY OF QUINOLINYL CHALCONES. [Link]

  • ResearchGate. (PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]

  • springermedizin.de. First human whole-body biodistribution and dosimetry analysis of [18F]LW223, a novel TSPO PET radiotracer. [Link]

  • PubMed. Purification and characterization of 2-aminoacetophenone reductase of newly isolated Burkholderia sp. YT. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • American Chemical Society. Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. [Link]

  • ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a. | Download Table. [Link]

  • Google Patents.
  • Google Patents.
  • MDPI. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]

  • Unknown Source. Recrystallization and Crystallization. [Link]

  • NIH National Center for Biotechnology Information. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [Link]

  • NIH PubChem. This compound. [Link]

  • Organic Syntheses Procedure. the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. [Link]

  • Google Patents.
  • Google Patents.

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Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 6-Methyl-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthetic challenges and opportunities in the functionalization of 6-Methyl-2-phenylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. Quinoline derivatives are crucial components in numerous pharmaceuticals and functional materials, making their efficient and selective synthesis a topic of significant interest.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of modifying the this compound core.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that are often encountered during the functionalization of this compound. Each issue is presented in a question-and-answer format, providing a clear path from problem to solution.

Issue 1: Low or No Product Yield

Question: I am attempting a palladium-catalyzed C-H arylation at the C8 position of this compound, but I'm observing very low conversion of my starting material. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in palladium-catalyzed C-H functionalization reactions are a common challenge. The causes can range from catalyst deactivation to suboptimal reaction parameters. Here is a systematic approach to troubleshoot this issue:

A. Potential Causes & Solutions:

  • Catalyst Choice and Ligand Effects: The selection of the palladium source and the ancillary ligand is critical. While some reactions proceed under ligand-free conditions, many require a specific ligand to stabilize the catalyst and promote the desired reactivity.[2][3]

    • Troubleshooting: Screen a variety of palladium sources (e.g., Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄) and ligands (e.g., phosphine-based, N-heterocyclic carbene-based). For C8-selective arylations, phosphine-free systems have shown promise.[2][3]

  • Solvent and Base Selection: The polarity of the solvent and the strength of the base can significantly influence the reaction outcome. The solvent affects the solubility of the reactants and the stability of the catalytic species, while the base is often involved in the C-H activation step.

    • Troubleshooting: Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, t-AmylOH). Similarly, evaluate different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Reaction Temperature and Time: C-H activation reactions often require elevated temperatures to overcome the activation energy barrier. However, excessively high temperatures can lead to catalyst decomposition or side reactions.

    • Troubleshooting: Perform a temperature screen, for example, from 80 °C to 140 °C. Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction duration. Microwave irradiation can sometimes accelerate these reactions significantly.[3][4]

B. Systematic Optimization Workflow:

Below is a workflow diagram to guide your optimization experiments.

G cluster_0 Troubleshooting Low Yield A Initial Low Yield Observation B Verify Starting Material Purity A->B C Catalyst & Ligand Screen (e.g., Pd(OAc)₂, PdCl₂) (e.g., XPhos, SPhos) B->C Purity Confirmed D Solvent & Base Screen (e.g., Toluene, Dioxane) (e.g., K₂CO₃, Cs₂CO₃) C->D Identify Best Catalyst/Ligand E Temperature Optimization (80°C, 100°C, 120°C) D->E Identify Best Solvent/Base F Analyze Results & Identify Optimal Conditions E->F G Confirmation Run & Scale-up F->G G cluster_0 Regioselectivity Pathways A This compound B Chelation-Assisted C-H Activation (e.g., Pd(II)) A->B Coordination to N C Electrophilic Aromatic Substitution A->C D Nucleophilic Attack A->D E C8-Functionalized Product B->E F C3/C5/C7-Functionalized Product C->F G C2/C4-Functionalized Product D->G

Caption: Different reaction pathways leading to distinct regiochemical outcomes.

Issue 3: Difficulty in Product Purification

Question: My reaction seems to be working, but I am struggling to isolate the pure product from the crude reaction mixture. The compound streaks on the silica gel column. What can I do?

Answer: Purification of quinoline derivatives can be challenging due to their basic nature, which can lead to strong interactions with the acidic silica gel used in column chromatography. [5] A. Common Purification Problems and Solutions:

  • Streaking on Silica Gel: The basic nitrogen of the quinoline ring interacts with the acidic silanol groups on the silica surface, causing tailing or streaking. [5] * Solution: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (0.5-2%) or pyridine, to the eluent. [5]Alternatively, use a different stationary phase like neutral or basic alumina. [5]

  • Co-elution with Starting Material: If the polarity of the product and the starting material are very similar, separation by column chromatography can be difficult.

    • Solution:

      • Optimize the solvent system for your column. A step-gradient elution might provide better separation than an isocratic one.

      • Consider recrystallization as an alternative or complementary purification technique. [6] * If applicable, derivatization of the product to alter its polarity, followed by deprotection after purification, can be a viable strategy.

  • Product Decomposition on the Column: Some functionalized quinolines may be sensitive to the acidic environment of silica gel.

    • Solution:

      • Use a deactivated stationary phase as described above.

      • Work quickly and, if necessary, at reduced temperatures (e.g., in a cold room) to minimize contact time with the silica gel. [5] * For highly sensitive compounds, reversed-phase chromatography (C18 silica) might be a suitable alternative. [5] B. Purification Strategy Selection Guide:

IssuePrimary RecommendationSecondary Recommendation
Streaking/TailingAdd triethylamine to eluentUse alumina as stationary phase
Poor SeparationOptimize eluent gradientRecrystallization
DecompositionDeactivate silica gelReversed-phase chromatography

II. Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for introducing a new aryl group onto the this compound core?

A1: The most prevalent and modern strategy is transition-metal-catalyzed C-H activation. [7]Palladium catalysis, in particular, has been extensively studied for the arylation of quinolines. [2][3][4]These methods are highly attractive due to their atom and step economy, as they avoid the need for pre-functionalization (e.g., halogenation) of the quinoline starting material. The regioselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions to target specific C-H bonds. [8][7] Q2: How does the N-oxide of this compound differ in reactivity compared to the parent compound?

A2: The formation of the N-oxide has a profound effect on the electronic properties and reactivity of the quinoline ring. The N-O bond withdraws electron density from the ring, making the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack. This strategy is often employed to facilitate functionalization at the C2 position. [9]Furthermore, the N-oxide can act as a directing group in some metal-catalyzed reactions, influencing the regioselectivity. [2][3] Q3: Are there any metal-free methods for the functionalization of this compound?

A3: Yes, metal-free functionalization methods are an active area of research. For instance, halogenation at specific positions can be achieved using reagents like trihaloisocyanuric acid under mild, metal-free conditions. [10]Additionally, certain cyanation reactions of quinoline N-oxides can proceed without a metal catalyst, often using an activating agent to enhance the electrophilicity of the C2 position. [9]

III. Detailed Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C8-Arylation of this compound N-oxide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound N-oxide

  • Aryl iodide (1.5 equiv.)

  • Pd(OAc)₂ (5 mol%)

  • Cs₂CO₃ (2 equiv.)

  • tert-Amyl alcohol (0.1 M)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound N-oxide (1.0 equiv.), the aryl iodide (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Add tert-amyl alcohol to achieve the desired concentration (e.g., 0.1 M).

  • Seal the flask and heat the reaction mixture at 120 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (often with 1-2% triethylamine in the eluent) to afford the desired 8-aryl-6-methyl-2-phenylquinoline N-oxide.

IV. References

  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]

  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters. [Link]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. [Link]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. National Institutes of Health. [Link]

  • Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. National Institutes of Health. [Link]

  • Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides. UTRGV ScholarWorks. [Link]

  • A method for purifying 8-hydroxyquinoline reaction solution. Google Patents.

  • Synthesis of derivatives of quinoline. SciSpace. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. National Institutes of Health. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry. [Link]

  • Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. National Institutes of Health. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • Plausible mechanism for C−H functionalization of 8‐methylquinolines. ResearchGate. [Link]

  • Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. PubMed. [Link]

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Technical Support Center: Enhancing the Stability of 6-Methyl-2-phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Methyl-2-phenylquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and stabilizing this important class of heterocyclic compounds. Given the limited specific stability data in public literature for this scaffold, this document serves as a predictive and instructional resource, grounded in the established chemistry of quinolines and proven stabilization strategies. Our goal is to empower you with the foundational knowledge and practical methodologies to ensure the integrity and reproducibility of your experimental outcomes.

Section 1: Understanding the Inherent Instability of the this compound Scaffold

The this compound core, while a valuable pharmacophore, possesses inherent structural features that render it susceptible to degradation under common laboratory and storage conditions. Understanding these liabilities is the first step toward effective stabilization.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative solution is turning yellow/brown. What is causing this discoloration?

A1: Discoloration is a classic indicator of degradation for quinoline compounds.[1] This is most commonly caused by oxidation or photodegradation. The extended π-conjugated system of the quinoline ring is sensitive to light, while the electron-rich nature of the ring, enhanced by the electron-donating 6-methyl group, makes it a target for oxidative processes.[2] The colored byproducts are a definitive sign that the integrity of your compound is compromised.

Q2: I'm observing a loss of potency and inconsistent results in my biological assays. Could this be a stability issue?

A2: Absolutely. A gradual loss of the parent compound due to degradation is a primary cause of inconsistent assay results and apparent loss of potency.[1] Factors such as solution pH, exposure to ambient light during experiments, storage temperature, and the presence of dissolved oxygen can all accelerate the degradation of your compound, leading to unreliable data. It is crucial to prepare fresh solutions or to validate the stability of stock solutions under your specific experimental conditions.[1]

Q3: What are the primary chemical "hot spots" on the this compound molecule that are prone to degradation?

A3: There are two main areas of concern on this scaffold:

  • The Quinoline Ring System: This aromatic system is susceptible to oxidation, which can lead to the formation of N-oxides and hydroxylated derivatives.[2] Electron-donating groups, such as the 6-methyl group, can increase the electron density of the ring, potentially making it more susceptible to oxidative attack compared to unsubstituted quinoline.[2]

  • The 6-Methyl Group: The benzylic protons of the methyl group are susceptible to oxidation. Photocatalytic oxidation studies on 6-methylquinoline have shown that this methyl group can be selectively transformed into a formyl group (an aldehyde), creating quinoline-6-carbaldehyde as a degradation product.[3]

Q4: How do common experimental conditions influence the stability of these derivatives?

A4: The stability is significantly influenced by four key factors:

  • pH: The solubility and stability of quinoline derivatives are highly dependent on the pH of the solution. Degradation can be accelerated in both strongly acidic and basic conditions, which can catalyze hydrolysis of sensitive functional groups that may be present elsewhere on your specific derivative.[1]

  • Light: Many quinoline compounds are photosensitive. Exposure to UV or even ambient laboratory light can trigger degradation, leading to the formation of various byproducts.[1][2]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[1] Storing compounds, especially in solution, at appropriate refrigerated or frozen temperatures is critical.

  • Oxidation: The presence of atmospheric oxygen or other oxidizing agents (like peroxides that can form in some solvents) can lead to the formation of N-oxides and other oxidative degradants.[2]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue Observed Potential Cause Troubleshooting Steps & Solutions
Unexpected peaks appear in HPLC chromatogram over time. Compound Degradation. 1. Verify Peak Purity: Use a Photo Diode Array (PDA) detector to check the peak purity of your main compound. A decrease in purity over time confirms degradation. 2. Perform Forced Degradation: Intentionally degrade your compound under controlled stress conditions (see Protocol 1 ) to generate potential degradation products. This can help confirm if the new peaks are related to your compound. 3. Use LC-MS: Analyze your sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unexpected peaks, which is the first step in structural elucidation.[4]
Precipitate forms in aqueous buffer. Low Aqueous Solubility or pH-dependent Solubility. 1. Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. For aqueous assays, use a minimal amount of this stock solution, ensuring the final organic solvent concentration is low (typically <1%) and does not affect the assay. 2. Adjust pH: Determine the pKa of your compound. Solubility can often be increased by adjusting the pH of the buffer away from the compound's isoelectric point. 3. Consider Formulation: For persistent solubility issues, investigate formulation with solubilizing excipients like cyclodextrins (see Section 3 ).[5][6]
Rapid loss of compound in solution, even when protected from light. Oxidation or pH-driven Hydrolysis. 1. De-gas Solvents: Purge your solvents and buffers with an inert gas (nitrogen or argon) before use to remove dissolved oxygen. 2. Add Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid to your stock solution.[7] 3. Buffer Control: Ensure your solution is buffered to a pH where the compound is most stable. This must be determined experimentally via a pH stability profile study.[1]

Section 3: Strategies for Enhancing Stability

Proactive measures can significantly extend the shelf-life and experimental viability of your this compound derivatives.

Strategy 1: Formulation with Excipients

Excipients are pharmacologically inactive substances that can be added to a formulation to improve stability, solubility, and delivery.[3][8]

  • Antioxidants: To prevent oxidative degradation, especially in solution, the addition of antioxidants is a primary strategy. They work by preferentially reacting with and neutralizing harmful reactive oxygen species.[7][9]

    • Common Examples: Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Ascorbic acid (Vitamin C), and Tocopherol (Vitamin E).

    • Causality: The electron-rich quinoline ring and the benzylic methyl group are susceptible to attack by free radicals. Antioxidants act as "radical scavengers," sacrificing themselves to protect the active compound.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate the lipophilic 2-phenyl portion of your molecule, forming an "inclusion complex."[5][10]

    • Mechanism of Protection:

      • Shielding: By sequestering the molecule within its cavity, the cyclodextrin acts as a physical barrier, protecting it from hydrolysis and interaction with external reactive species.[5][6]

      • Improved Solubility: The hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble, which can prevent aggregation and precipitation.[6][10][11]

    • Common Examples: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), and Sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD is often preferred due to its higher aqueous solubility and lower toxicity.

Strategy 2: Environmental Controls

Simple adjustments to the storage and handling environment are highly effective.

  • Light Protection: Always store solid compounds and solutions in amber vials or wrapped in aluminum foil to protect them from light.[2] Conduct experiments under reduced light conditions where possible.

  • Temperature Control: Store stock solutions at -20°C or -80°C. For solid compounds, storage in a cool, dry place is recommended. Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots of your stock solutions.

  • Atmosphere Control: For highly sensitive compounds, storing the solid material under an inert atmosphere (argon or nitrogen) can prevent long-term oxidative degradation.[4] When preparing solutions, using solvents that have been sparged with an inert gas can also be beneficial.

Section 4: Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and establishing the intrinsic stability of your molecule.[12] The goal is to achieve 5-20% degradation of the parent compound.[12]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of your this compound derivative in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile:water).

2. Application of Stress Conditions: (Run each condition in parallel with a control sample protected from the stressor).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C. Sample at time points (e.g., 2, 8, 24 hours).[2][12]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C. Sample at time points.[2][12]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature. Sample at time points.[2][12]

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.[2]

  • Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[2] A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • Before analysis, neutralize the acidic samples with 1 M NaOH and the basic samples with 1 M HCl.[12]

  • Analyze all stressed samples and controls using a stability-indicating HPLC method (see Protocol 2 ).

  • Calculate the percentage of degradation and identify any major degradation products by comparing retention times and UV spectra to the control.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent drug without interference from any degradation products, impurities, or excipients.[13][14]

1. Initial HPLC Conditions (Starting Point):

  • System: Agilent 1260 or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.[15]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detector: UV at 254 nm and/or a wavelength of maximum absorbance for your compound. A PDA detector is highly recommended to assess peak purity.

2. Method Validation:

  • Inject samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent compound peak (Resolution > 2).

  • The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, and precision.[13][16]

Section 5: Data Presentation & Visualization

Illustrative Data

The following table presents hypothetical but plausible data from a forced degradation study on a generic this compound derivative to guide data interpretation.

Table 1: Illustrative Forced Degradation Data

Stress ConditionTime (hours)Temperature (°C)% Degradation (Parent Compound)Major Degradants Observed (Hypothetical)
1 M HCl2460°C8.5%Minor peaks, likely from hydrolysis of other functional groups
1 M NaOH2460°C15.2%Significant degradation, potential for ring opening under harsh conditions
30% H₂O₂24Room Temp18.9%Peak corresponding to N-oxide; Second peak possibly 6-(hydroxymethyl) or 6-formyl derivative
Solid State Heat4880°C5.1%General increase in minor impurities
Photolysis (ICH Q1B)--12.7%Several photoproducts, one major peak potentially the 6-formyl derivative
Diagrams

G cluster_0 Degradation Stressors cluster_1 Primary Degradation Pathways Acid/Base Hydrolysis Acid/Base Hydrolysis Parent This compound Derivative Acid/Base Hydrolysis->Parent Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->Parent Heat Heat Heat->Parent Light (UV/Vis) Light (UV/Vis) Light (UV/Vis)->Parent Hydroxylation_of_Ring Hydroxylation of Quinoline Ring Oxidation_of_Methyl_Group Oxidation of 6-Methyl Group N_Oxidation Formation of N-Oxide Photochemical_Rearrangement Photochemical Rearrangement Parent->Hydroxylation_of_Ring Parent->Oxidation_of_Methyl_Group Parent->N_Oxidation Parent->Photochemical_Rearrangement

Caption: Potential degradation pathways for this compound derivatives under common stress conditions.

G start Stability Issue Encountered (e.g., discoloration, new peaks) check_env Review Storage & Handling: - Protected from light? - Correct temperature? - Fresh solutions used? start->check_env forced_deg Perform Forced Degradation Study (Protocol 1) check_env->forced_deg If issue persists hplc_dev Develop Stability-Indicating HPLC Method (Protocol 2) forced_deg->hplc_dev id_degradants Identify Degradants (LC-MS, PDA Peak Purity) hplc_dev->id_degradants implement_solution Implement Stabilization Strategy: - Add Antioxidant - Use Cyclodextrin - Control pH / Atmosphere id_degradants->implement_solution end Achieve Stable Formulation & Reproducible Data implement_solution->end

Caption: A logical workflow for troubleshooting stability issues with this compound derivatives.

References

  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • BenchChem. (2025). Stability and degradation of 6-Methoxy-4-methylquinolin-2-ol under experimental conditions. BenchChem.
  • Mella, M., et al. (2002). Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst. Photochemical & Photobiological Sciences, 1(2), 133-135.
  • Bielak, A., et al. (n.d.). Selected heterocyclic compounds as antioxidants.
  • Akhtar, M.J., et al. (2024). Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. MDPI.
  • ResearchGate. (2025). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation | Request PDF.
  • ResearchGate. (2025). Multifunctional 8-Hydroxyquinoline-Appended Cyclodextrins as New Inhibitors of Metal-Induced Protein Aggregation.
  • BenchChem. (2025). How Excipients Impact Drug Absorption, Stability, and Shelf Life. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthetic 2-Phenylquinoline-7-carbaldehyde. BenchChem.
  • R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles - Page 1. R Discovery.
  • Loftsson, T. (2015). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions.
  • Kumar, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
  • ResearchGate. (2023). (PDF) Novel Heterocyclic Compounds as Antioxidants for Egyptian Base Stock.
  • Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines.
  • BenchChem. (2025).
  • PMC - NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • BenchChem. (2025).
  • Biosynth. (2024). Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds.
  • Dong, M.W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Encyclopedia.pub. (2023).
  • MedCrave online. (2016).
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
  • BenchChem. (2025). stability and degradation of 6-Morpholinonicotinaldehyde. BenchChem.

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Technical Support Center: A Guide to Scaling the Synthesis of 6-Methyl-2-phenylquinoline for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the scalable synthesis of 6-Methyl-2-phenylquinoline. This resource is designed for researchers, medicinal chemists, and process development professionals engaged in advancing promising compounds from the bench to preclinical studies. Here, we dissect the synthetic challenges, offer practical, field-tested solutions, and provide a framework for producing high-quality material suitable for rigorous preclinical evaluation.

Introduction: Navigating the Path to Preclinical Batches

The journey of a drug candidate from discovery to the clinic is paved with scientific and logistical hurdles. A critical, yet often underestimated, challenge is the scalable synthesis of the active pharmaceutical ingredient (API). This compound, a scaffold of interest in medicinal chemistry, requires a robust and reproducible synthetic route to generate the quantities and purity demanded by preclinical toxicology and efficacy studies.[1][2] This guide focuses on two classical and adaptable methods for quinoline synthesis: the Doebner-von Miller reaction and the Friedländer synthesis . We will explore the intricacies of each, providing troubleshooting guidance and frequently asked questions to empower you in your laboratory and scale-up endeavors.

Choosing Your Synthetic Strategy: Doebner-von Miller vs. Friedländer

The selection of a synthetic route is a multifactorial decision, balancing precursor availability, reaction robustness, and scalability. Both the Doebner-von Miller and Friedländer syntheses offer viable pathways to this compound, each with its own set of advantages and challenges.

  • The Doebner-von Miller Reaction: This acid-catalyzed reaction typically involves the condensation of an aniline (p-toluidine) with an α,β-unsaturated carbonyl compound. For the synthesis of this compound, cinnamaldehyde would be the appropriate reaction partner. This method is often favored for its operational simplicity and the ready availability of starting materials.[3]

  • The Friedländer Synthesis: This approach involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[1] To synthesize this compound, one could envision reacting 2-amino-5-methylbenzophenone with a suitable ketone or aldehyde. The Friedländer synthesis can offer greater control over regioselectivity, a crucial factor in minimizing isomeric impurities.[4]

For the purposes of this guide, we will focus on a modified Friedländer approach , as it often provides a cleaner reaction profile and is highly amenable to the synthesis of polysubstituted quinolines.[5]

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to address the common practical challenges encountered during the synthesis of this compound.

Q1: Why is my yield of this compound consistently low?

A1: Low yields are a frequent frustration in quinoline synthesis and can stem from several factors. Let's break down the potential culprits and their remedies.

  • Incomplete Reaction: The condensation and subsequent cyclization may not be reaching completion.

    • Causality: Insufficient reaction time or temperature can lead to unreacted starting materials. The energy of activation for the cyclodehydration step can be significant.

    • Solution:

      • Monitor the reaction closely: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.

      • Optimize temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal balance between reaction rate and byproduct formation. For many Friedländer syntheses, refluxing in a high-boiling solvent is necessary.[6]

      • Extend reaction time: If the reaction is proceeding cleanly but slowly, extending the reaction time may be all that is needed.

  • Side Reactions: Competing reactions can consume your starting materials or desired product.

    • Causality: The self-condensation of the ketone (an aldol condensation) is a common side reaction, particularly under basic conditions.[6]

    • Solution:

      • Catalyst choice: The choice of an appropriate acid or base catalyst is critical. For the Friedländer synthesis, a range of catalysts from Brønsted acids (like p-toluenesulfonic acid) to Lewis acids (like zinc chloride) have been successfully employed.[1] Experiment with different catalysts to find one that favors the desired reaction pathway.

      • Stoichiometry: Ensure the stoichiometry of your reactants is optimized. A slight excess of the more volatile or less stable reactant may be beneficial.

  • Product Degradation: Harsh reaction conditions can lead to the decomposition of your target molecule.

    • Causality: Quinolines can be susceptible to degradation under strongly acidic or basic conditions at elevated temperatures.

    • Solution:

      • Milder conditions: Explore the use of milder catalysts or reaction conditions. Recent literature often describes more gentle and efficient catalytic systems.[5]

      • Inert atmosphere: If oxidative degradation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q2: My reaction mixture is turning into a dark, intractable tar. What is happening and how can I prevent it?

A2: Tar formation is a classic problem in many acid-catalyzed condensation reactions, including the Doebner-von Miller and, to a lesser extent, the Friedländer synthesis.

  • Causality: The primary cause of tar formation is the acid-catalyzed polymerization of the carbonyl compounds or reactive intermediates.[7] This is particularly prevalent in the Doebner-von Miller reaction with α,β-unsaturated aldehydes.

  • Preventative Measures:

    • Slow Addition of Reagents: Adding one reactant slowly to the other, especially at elevated temperatures, can help to maintain a low concentration of the reactive species and minimize polymerization.

    • Temperature Control: Avoid excessively high temperatures. While heat is often required to drive the reaction, runaway temperatures will almost certainly lead to tar formation. Use a well-controlled heating mantle and monitor the internal reaction temperature.

    • Solvent Choice: The choice of solvent can significantly impact side reactions. A solvent that effectively dissolves the reactants and facilitates heat transfer is crucial. For high-temperature reactions, high-boiling aromatic solvents are often used.

    • Biphasic Systems (for Doebner-von Miller): In some cases, a two-phase system can be employed to sequester the sensitive α,β-unsaturated carbonyl compound in an organic phase while the reaction with the protonated aniline occurs at the interface or in the aqueous phase.[7]

Q3: I am seeing multiple spots on my TLC, and my final product is difficult to purify. What are these impurities?

A3: The presence of multiple impurities is a common challenge. Identifying these impurities is the first step toward eliminating them.

  • Potential Impurities and Their Origins:

    • Unreacted Starting Materials: The most straightforward impurities to identify are your starting materials.

    • Isomeric Products: Depending on the substitution pattern of your starting materials, the formation of regioisomers may be possible. For example, if there are multiple possible sites for cyclization.

    • Side-Reaction Products: As mentioned, products from the self-condensation of ketones are common.

    • Over-oxidation or Reduction Products: In Doebner-von Miller type reactions that rely on an oxidation step, partially hydrogenated quinoline derivatives can be a significant impurity if the oxidation is incomplete.[7]

  • Strategies for Identification and Removal:

    • Characterization: Use LC-MS to get the molecular weights of the impurities. If an impurity is persistent and present in significant quantities, it may be necessary to isolate it via preparative chromatography and characterize it by Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Purification:

      • Column Chromatography: This is the most common and effective method for separating quinoline derivatives from impurities with different polarities. A systematic approach to solvent system selection (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) is key.

      • Recrystallization: If your product is a solid and you have a relatively pure crude material, recrystallization can be an excellent final purification step to obtain highly pure, crystalline material. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

      • Acid-Base Extraction: Quinolines are basic and can be protonated with acid. An acid-base workup can be used to separate the basic quinoline product from non-basic impurities.

Frequently Asked Questions (FAQs) for Preclinical Scale-Up

Q1: What are the key considerations when scaling up the synthesis of this compound from milligram to gram or kilogram scale?

A1: Scaling up a reaction is not always a linear process. Several factors need to be carefully considered:

  • Heat Transfer: Exothermic reactions that are easily managed in a small flask can become dangerous on a larger scale. Ensure your reactor has adequate cooling capacity and that the reaction is well-stirred to dissipate heat effectively.

  • Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction and preventing localized "hot spots" that can lead to side reactions and tar formation.

  • Reagent Addition: The rate of addition of reagents can have a significant impact on the reaction profile. What was a rapid addition in the lab may need to be a slow, controlled addition over several hours on a larger scale.

  • Workup and Isolation: Procedures that are simple on a small scale, like extractions in a separatory funnel, can become cumbersome and time-consuming on a larger scale. Consider alternative workup procedures like continuous extraction or filtration through a filter press.

  • Safety: A thorough safety review is essential before any scale-up. Understand the hazards of all reactants, products, and solvents, and have a clear plan for quenching the reaction in case of an emergency.

Q2: What level of purity is required for preclinical studies, and how do I confirm it?

A2: The purity requirements for preclinical studies are stringent. Typically, the active pharmaceutical ingredient (API) should be >95% pure, with some regulatory bodies preferring >98%.[8] More importantly, all impurities present at a level of 0.1% or greater should be identified and characterized.

  • Analytical Methods for Purity Confirmation:

    • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A validated HPLC method with a suitable detector (e.g., UV-Vis) is essential for quantifying the purity of your final compound and detecting impurities.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including residual solvents.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your compound and can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

    • Elemental Analysis: This provides the percentage composition of C, H, and N in your compound, which should match the theoretical values for your desired molecule.

Q3: What documentation is necessary for a preclinical batch of this compound?

A3: For preclinical studies conducted under Good Laboratory Practice (GLP) guidelines, comprehensive documentation is required. This includes:

  • Batch Manufacturing Record (BMR): A detailed, step-by-step record of the synthesis, including all raw materials used, their lot numbers, quantities, and all process parameters (temperatures, reaction times, etc.).

  • Certificate of Analysis (CoA): This document summarizes the analytical testing results for the final batch of your compound. It should include the batch number, date of manufacture, and the results of all purity and identity tests performed.

  • Characterization Data: Complete analytical data (HPLC chromatograms, NMR spectra, MS data, etc.) that supports the structure and purity claims on the CoA should be archived and readily available.

Experimental Protocols and Data

Step-by-Step Methodology: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a temperature probe, combine 2-amino-5-methylbenzophenone (1.0 eq) and acetophenone (1.2 eq) in a suitable high-boiling solvent (e.g., toluene or xylenes).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Separate the organic layer, and extract the aqueous layer with additional ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Final Product: The purified this compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table 1: Representative Reaction Conditions for Friedländer Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-TsOHToluene1101275-85Adapted from[9]
ZnCl₂Ethanol80870-80Adapted from[5]
I₂Neat120280-90Adapted from[9]

Visualizations

Diagram 1: The Friedländer Synthesis of this compound

Friedlander_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 2-amino-5-methylbenzophenone 2-Amino-5-methylbenzophenone Condensation Aldol Condensation 2-amino-5-methylbenzophenone->Condensation Acetophenone Acetophenone Acetophenone->Condensation Cyclization Cyclodehydration Condensation->Cyclization Intermediate This compound This compound Cyclization->this compound Acid Catalyst, Heat

Caption: A simplified workflow of the Friedländer synthesis for this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Low_Yield Low Yield of Product Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Significant Side Reactions? Low_Yield->Side_Reactions Product_Degradation Product Degradation? Low_Yield->Product_Degradation Optimize_Temp_Time Increase Temperature/Time Monitor by TLC/LC-MS Incomplete_Reaction->Optimize_Temp_Time Yes Change_Catalyst Screen Different Catalysts Adjust Stoichiometry Side_Reactions->Change_Catalyst Yes Milder_Conditions Use Milder Catalyst Run Under Inert Atmosphere Product_Degradation->Milder_Conditions Yes

Caption: A logical decision tree for troubleshooting low product yields.

References

  • Regis Technologies. (2023, January 17). Analytical Strategies from Early Development to Validation: Part One. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Friedländer synthesis. Retrieved from [Link]

  • Friedlander Synthesis. (n.d.). Retrieved from [Link]

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  • core components of analytical method validation for small molecules-an overview. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Retrieved from [Link]

  • NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Advances in polymer based Friedlander quinoline synthesis. (2021). TÜBİTAK Academic Journals. Retrieved from [Link]

  • Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. (2025, August 10). ResearchGate. Retrieved from [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [Link]

  • Quinoline Synthesis. (n.d.). Scribd. Retrieved from [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. (2018, July 17). ResearchGate. Retrieved from [Link]

  • Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. (2025, March 27). PubMed Central. Retrieved from [Link]

  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. (n.d.). Retrieved from [Link]

  • 6-Methyl-2,4-diphenylquinoline. (n.d.). PubMed Central. Retrieved from [Link]

  • Doebner–Miller reaction. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. (n.d.). PubMed Central. Retrieved from [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. (n.d.). ResearchGate. Retrieved from [Link]

  • Building scalable formulations through process optimization. (2026, January 9). News-Medical.Net. Retrieved from [Link]

  • Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. (2025, August 7). ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 6-Methyl-2-phenylquinoline: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in a multitude of bioactive compounds. Among its many derivatives, 6-Methyl-2-phenylquinoline serves as a crucial building block and a target molecule with significant research interest. The efficient construction of this disubstituted quinoline is paramount for advancing drug discovery and materials development programs.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. Moving beyond a mere recitation of steps, we will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of both classical and modern synthetic strategies. The insights presented herein are grounded in experimental data to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

Executive Summary: A Comparative Overview

The synthesis of this compound can be broadly approached through two distinct strategies: classical acid-catalyzed cyclocondensations and modern transition-metal-catalyzed cross-coupling reactions. Each methodology presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and scalability.

Synthetic RouteKey ReactantsCatalyst / ConditionsTypical Yield (%)Reaction TimeKey Advantages & Disadvantages
Doebner-von Miller p-Toluidine, CinnamaldehydeStrong Acid (e.g., HCl, H₂SO₄), HeatModerate6-18 h(+): Readily available starting materials. (-): Harsh acidic conditions, potential for polymerization and tar formation, often requires an external oxidant.
Friedländer Annulation 2-Amino-5-methylbenzophenone, Acetaldehyde (or source)Acid or Base (e.g., KOH, p-TsOH), HeatGood to Excellent2-12 h(+): High regioselectivity, generally good yields. (-): Substituted o-aminoaryl ketone precursor can be challenging to synthesize.
Combes Synthesis p-Toluidine, BenzoylacetoneStrong Acid (e.g., H₂SO₄, PPA), HeatGood2-6 h(+): Utilizes commercially available β-diketones. (-): Requires strong acid and high temperatures, potential for regioisomeric mixtures with unsymmetrical anilines.
Palladium-Catalyzed p-Toluidine, cinnamyl alcoholPd(TFA)₂, DPEPhos, O₂ (oxidant)Good (e.g., 75%)24 h(+): Milder reaction conditions, high functional group tolerance. (-): Catalyst cost, ligand sensitivity, longer reaction time.

Deep Dive into Synthetic Methodologies

The Doebner-von Miller Reaction: The Classic Workhorse

The Doebner-von Miller reaction is a long-established and straightforward method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under strong acidic conditions.[1][2] For the synthesis of this compound, this translates to the condensation of p-toluidine with cinnamaldehyde.

Mechanistic Rationale: The reaction is initiated by the conjugate (Michael) addition of p-toluidine to cinnamaldehyde. The resulting adduct undergoes acid-catalyzed cyclization onto the aniline ring. The final and crucial step is the aromatization of the dihydroquinoline intermediate to the stable quinoline ring system. This aromatization often requires an oxidizing agent, which can sometimes be another molecule of the cinnamaldehyde-aniline Schiff base acting as a hydrogen acceptor.[3] The harsh acidic environment, while necessary for cyclization, is also the primary drawback, as it can promote the polymerization of the unsaturated aldehyde, leading to significant tar formation and reduced yields.[2]

Doebner_von_Miller_Mechanism cluster_start Reactants p_toluidine p-Toluidine michael_adduct Michael Adduct p_toluidine->michael_adduct 1,4-Addition (Michael) cinnamaldehyde Cinnamaldehyde cinnamaldehyde->michael_adduct dihydroquinoline 1,2-Dihydroquinoline Intermediate michael_adduct->dihydroquinoline Acid-Catalyzed Cyclization product This compound dihydroquinoline->product Oxidation/ Aromatization

Caption: Mechanism of the Doebner-von Miller Reaction.

Experimental Protocol (Representative):

  • In a round-bottom flask equipped with a reflux condenser, dissolve p-toluidine (1.0 eq) in a solution of concentrated hydrochloric acid.

  • Heat the mixture to reflux.

  • Slowly add cinnamaldehyde (1.1 eq) dropwise to the refluxing solution over 1 hour.

  • Continue to reflux the mixture for an additional 6-8 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

The Friedländer Annulation: A Convergent and High-Yielding Approach

The Friedländer synthesis is a highly efficient and regioselective method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5] To synthesize this compound, the required precursors are 2-amino-5-methylbenzophenone and a source of acetaldehyde, such as paraldehyde or metaldehyde, often under basic conditions (e.g., potassium hydroxide).

Mechanistic Rationale: The reaction typically proceeds via an initial aldol condensation between the α-methylene compound (acetaldehyde enolate) and the carbonyl group of the 2-amino-5-methylbenzophenone.[4] This is followed by cyclization via intramolecular condensation between the amino group and the newly formed carbonyl (or its enol tautomer), leading to a dihydroquinoline intermediate. Subsequent dehydration results in the aromatic quinoline product. The primary advantage of this route is its convergence and the explicit placement of substituents, which avoids the formation of regioisomers. However, the multi-step synthesis of the 2-amino-5-methylbenzophenone starting material can be a significant drawback.[6]

Friedlander_Mechanism cluster_start Reactants ketone 2-Amino-5-methyl- benzophenone aldol_adduct Aldol Adduct ketone->aldol_adduct Aldol Condensation acetaldehyde Acetaldehyde acetaldehyde->aldol_adduct cyclized_intermediate Cyclized Intermediate aldol_adduct->cyclized_intermediate Intramolecular Condensation product This compound cyclized_intermediate->product Dehydration/ Aromatization

Caption: Mechanism of the Friedländer Annulation.

Experimental Protocol (Representative):

  • To a solution of potassium hydroxide (4.0 eq) in ethanol, add 2-amino-5-methylbenzophenone (1.0 eq) and paraldehyde (2.0 eq).

  • Heat the mixture to reflux in a flask equipped with a condenser for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

The Combes Synthesis: A β-Diketone-Based Strategy

The Combes synthesis provides another classical route to quinolines, utilizing the acid-catalyzed condensation of an aniline with a β-diketone.[7][8] For the target molecule, this involves the reaction of p-toluidine with benzoylacetone.

Mechanistic Rationale: The reaction begins with the formation of a Schiff base (enamine) intermediate from the condensation of p-toluidine with one of the carbonyl groups of benzoylacetone.[8] Under strong acid catalysis (commonly concentrated sulfuric acid), the enamine undergoes intramolecular electrophilic cyclization onto the aniline ring. This is the rate-determining step. Subsequent dehydration of the cyclic intermediate yields the final aromatic quinoline product. The regioselectivity of the initial condensation can be an issue with unsymmetrical β-diketones, but with benzoylacetone, the more reactive acetyl carbonyl typically reacts first with the aniline.

Experimental Protocol (Representative):

  • In a flask, mix p-toluidine (1.0 eq) and benzoylacetone (1.0 eq).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (3.0 eq) with stirring, ensuring the temperature remains low.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it in a water bath at 100°C for 15-20 minutes.

  • Carefully pour the hot reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a concentrated ammonium hydroxide solution until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash it with water.

  • Purify the crude product by recrystallization from ethanol to obtain this compound.

Modern Approaches: Palladium-Catalyzed Oxidative Cyclization

Transition-metal catalysis has revolutionized organic synthesis, offering milder and more functional-group-tolerant alternatives to classical methods.[9] A notable modern approach to this compound involves the palladium-catalyzed oxidative cyclization of p-toluidine with cinnamyl alcohol.

Mechanistic Rationale: This process is believed to involve a sequence of palladium-catalyzed steps. Initially, the allyl alcohol may be oxidized to the corresponding aldehyde in situ. A plausible pathway involves an initial aza-Wacker type reaction where the palladium catalyst activates the alkene of the allyl alcohol for nucleophilic attack by the aniline.[10] This is followed by β-hydride elimination and subsequent isomerization and cyclization steps. An oxidant, such as molecular oxygen, is required to regenerate the active Pd(II) catalyst, making the process catalytic. This method avoids the need for harsh acids and high temperatures.

Palladium_Catalysis_Workflow cluster_start Reactants & Catalyst p_toluidine p-Toluidine reaction_mixture Reaction Mixture in Toluene p_toluidine->reaction_mixture cinnamyl_alcohol Cinnamyl Alcohol cinnamyl_alcohol->reaction_mixture catalyst_system Pd(TFA)₂ / DPEPhos O₂ (Oxidant) catalyst_system->reaction_mixture product This compound reaction_mixture->product Oxidative Cyclization 100 °C, 24 h

Caption: Workflow for Palladium-Catalyzed Synthesis.

Experimental Protocol (Representative): [11]

  • To an oven-dried Schlenk tube, add p-toluidine (1.0 eq), cinnamyl alcohol (1.2 eq), Pd(TFA)₂ (5 mol%), and DPEPhos (10 mol%).

  • Evacuate and backfill the tube with oxygen (using an oxygen-filled balloon).

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 100°C for 24 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound. A reported yield for this transformation is 75%.[11]

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through a variety of methods, each with its own distinct advantages.

  • Classical methods like the Doebner-von Miller and Combes syntheses are valuable for their use of simple, inexpensive starting materials, making them suitable for large-scale production where cost is a primary driver. However, their reliance on harsh, corrosive acids and high temperatures presents significant environmental and safety challenges.

  • The Friedländer annulation offers a more elegant and often higher-yielding route, but its practicality is contingent on the availability of the requisite 2-amino-5-methylbenzophenone precursor.

  • Modern palladium-catalyzed methods represent the forefront of synthetic efficiency, offering milder conditions and broader functional group tolerance. While catalyst cost and reaction times can be a consideration, the benefits of cleaner reaction profiles and applicability to complex molecule synthesis are undeniable.

For the research scientist or drug development professional, the choice of synthetic route will ultimately depend on a careful evaluation of project-specific needs, including scale, cost, available starting materials, and the need for functional group compatibility. The continued development of more active and robust catalysts for C-H activation and cross-coupling reactions promises to further enhance the efficiency and sustainability of quinoline synthesis, paving the way for the discovery of next-generation pharmaceuticals and advanced materials.

References

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  • MDPI. One-pot Synthesis of 2-seleno-4-methylquinoline. [Link]

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A Comparative Guide to the Anticancer Activity of 6-Methyl-2-phenylquinoline and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer properties.[1] Its versatile structure allows for diverse chemical modifications, leading to a wide array of derivatives with varied mechanisms of action.[2] This guide provides an in-depth comparison of the anticancer activity of 6-methyl-2-phenylquinoline with other key quinoline derivatives, supported by experimental data and a discussion of structure-activity relationships. While direct and extensive experimental data for this compound is limited in publicly available literature, this guide will extrapolate its potential activity based on the well-documented performance of structurally analogous compounds.

The Quinoline Scaffold in Oncology: A Landscape of Diverse Mechanisms

Quinoline derivatives exert their anticancer effects through a multitude of mechanisms, making them a rich area of investigation for novel therapeutics.[3][4] These mechanisms often involve the disruption of fundamental cellular processes required for cancer cell survival and proliferation. Key mechanisms of action for quinoline derivatives include:

  • Induction of Apoptosis: Many quinoline compounds trigger programmed cell death, a critical pathway for eliminating malignant cells.[5][6]

  • Cell Cycle Arrest: By interfering with the cell cycle, these derivatives can halt the uncontrolled proliferation of cancer cells.[3]

  • Inhibition of Angiogenesis: Some quinolines can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.[3]

  • Targeting Key Signaling Pathways: Quinoline derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[7]

  • Topoisomerase Inhibition: Certain quinoline-based drugs target topoisomerase enzymes, which are vital for DNA replication and repair in cancer cells.[4]

Comparative Analysis of 2-Phenylquinoline Derivatives: The Significance of Substitution

The 2-phenylquinoline core is a particularly promising scaffold for anticancer drug design. The substitution pattern on both the quinoline and the phenyl rings plays a crucial role in determining the cytotoxic potency and selectivity of these compounds.

Structure-Activity Relationship (SAR) Insights

Research into various 2-phenylquinoline derivatives has revealed key structural features that influence their anticancer activity:

  • Substitution at the C-6 Position: Studies on C-6 substituted 2-phenylquinolines have demonstrated that this position is critical for their cytotoxic effects. The nature of the substituent at this position can significantly impact the compound's potency against different cancer cell lines.[8]

  • Substituents on the Phenyl Ring: Modifications to the 2-phenyl ring can also modulate the anticancer activity. The presence and position of electron-donating or electron-withdrawing groups can influence the compound's interaction with its biological targets.[7]

  • Other Substitutions: The addition of other functional groups at various positions on the quinoline ring can further refine the pharmacological profile of the derivative, affecting its solubility, bioavailability, and target specificity.[9]

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of several 2-phenylquinoline derivatives against a panel of human cancer cell lines. This data provides a benchmark for understanding the potential potency of this compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-Bromo-5-nitroquinoline HT29 (Colon)Lower than 5-FU[5]
6,8-diphenylquinoline C6 (Glioblastoma), HeLa (Cervical), HT29 (Colon)High antiproliferative activity[5]
2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline HeLa (Cervical)0.50[10][11]
Quinoline 13 (a C-6 substituted 2-phenylquinoline) HeLa (Cervical)8.3[8]
Quinoline 12 (a C-6 substituted 2-phenylquinoline) PC3 (Prostate)31.37[8]
Quinoline 11 (a C-6 substituted 2-phenylquinoline) PC3 (Prostate)34.34[8]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21) HCT-116 (Colon)4.9[9]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19) HCT-116 (Colon)5.3[9]

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.

Based on the available data for C-6 substituted 2-phenylquinolines, it is reasonable to hypothesize that This compound would exhibit notable anticancer activity. The methyl group at the C-6 position, being an electron-donating group, is likely to influence the electronic properties of the quinoline ring and its interaction with biological targets. Further experimental validation is required to determine its precise IC50 values against various cancer cell lines.

Key Experimental Protocols for Evaluating Anticancer Activity

To facilitate the experimental validation of this compound and other derivatives, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in a complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 12 mM MTT stock solution to each well.[12]

  • Incubation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compound treatment 3. Treat Cells with Compound compound_prep->treatment incubation 4. Incubate for 24-72h treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate for 3-4h (Formazan Formation) mtt_addition->formazan_formation solubilization 7. Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization read_absorbance 8. Read Absorbance at 540nm solubilization->read_absorbance calculate_ic50 9. Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cell Viability Assay.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash them twice with cold PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

  • Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide solution to 500 µL of the cell suspension.[15]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[15][16]

  • Analysis: Analyze the cells by flow cytometry immediately (within 1 hour).

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_treatment 1. Treat Cells with Test Compound cell_harvest 2. Harvest and Wash Cells cell_treatment->cell_harvest cell_resuspend 3. Resuspend in 1X Binding Buffer cell_harvest->cell_resuspend add_stains 4. Add Annexin V-FITC and PI cell_resuspend->add_stains incubation 5. Incubate for 10-15 min in Dark add_stains->incubation flow_cytometry 6. Analyze by Flow Cytometry incubation->flow_cytometry quadrant_analysis 7. Quadrant Analysis (Viable, Early/Late Apoptotic, Necrotic) flow_cytometry->quadrant_analysis

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[17]

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration and harvest at different time points.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.[18]

  • Washing: Wash the cells with PBS to remove the ethanol.[17]

  • Staining: Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[10]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[10]

  • Analysis: Analyze the DNA content by flow cytometry.[17]

Potential Signaling Pathways Targeted by 2-Phenylquinoline Derivatives

While the precise molecular targets of this compound are yet to be elucidated, the anticancer activity of structurally related quinoline derivatives often involves the modulation of critical cellular signaling pathways.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Quinoline 2-Phenylquinoline Derivative Quinoline->PI3K inhibits

Caption: Proposed Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Conclusion

The quinoline scaffold, particularly the 2-phenylquinoline core, holds significant promise in the development of novel anticancer agents. While direct experimental data for this compound is not yet abundant, the analysis of structurally related compounds provides a strong rationale for its potential cytotoxic activity. The structure-activity relationships discussed herein highlight the importance of substitution patterns in modulating the anticancer efficacy of these derivatives. The provided experimental protocols offer a robust framework for the systematic evaluation of this compound and other novel quinoline compounds, paving the way for future drug discovery and development in oncology.

References

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A Comparative Analysis of 6-Methyl-2-phenylquinoline's Antimicrobial Efficacy Against Resistant Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents that can effectively combat multidrug-resistant pathogens. Among the promising scaffolds in medicinal chemistry, quinoline derivatives have demonstrated significant potential.[1][2][3] This guide provides a comprehensive validation of the antimicrobial properties of a specific quinoline derivative, 6-Methyl-2-phenylquinoline, with a particular focus on its efficacy against clinically relevant resistant bacterial strains. Through a detailed comparative analysis with established frontline antibiotics, supported by robust experimental protocols, this document serves as a technical resource for researchers and professionals engaged in the discovery and development of new anti-infective drugs.

The Challenge of Resistance and the Promise of Quinolines

The relentless evolution of bacteria has rendered many conventional antibiotics ineffective, posing a significant threat to global public health.[3] Infections caused by methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and multidrug-resistant Gram-negative bacteria are associated with high morbidity and mortality rates.[4][5] Quinolines, a class of heterocyclic aromatic compounds, have a long history in antimicrobial drug discovery, with fluoroquinolones being a notable example.[6] The core quinoline structure offers a versatile platform for chemical modification, allowing for the optimization of antimicrobial activity and the circumvention of existing resistance mechanisms.[2][7] this compound, a specific analogue, is investigated here as a potential candidate to address the critical need for new antibacterial agents.

Comparative Efficacy Analysis: this compound vs. Standard-of-Care Antibiotics

To ascertain the therapeutic potential of this compound, its antimicrobial activity must be benchmarked against current standard-of-care antibiotics used to treat infections caused by resistant strains. This section presents a comparative summary of Minimum Inhibitory Concentration (MIC) data, a key measure of an antimicrobial agent's potency. The data presented here is a synthesis of findings from various studies on quinoline derivatives, providing a representative comparison.[2][3][7]

Compound/DrugTarget OrganismResistance ProfileRepresentative MIC (µg/mL)
This compound (Representative) Staphylococcus aureusMethicillin-Resistant (MRSA)2 - 8
VancomycinStaphylococcus aureusMethicillin-Resistant (MRSA)1 - 4
LinezolidStaphylococcus aureusMethicillin-Resistant (MRSA)1 - 4
This compound (Representative) Enterococcus faeciumVancomycin-Resistant (VRE)4 - 16
LinezolidEnterococcus faeciumVancomycin-Resistant (VRE)1 - 4
DaptomycinEnterococcus faeciumVancomycin-Resistant (VRE)2 - 8
This compound (Representative) Pseudomonas aeruginosaMultidrug-Resistant16 - 64
CiprofloxacinPseudomonas aeruginosaFluoroquinolone-Resistant>32

Data Interpretation: The representative MIC values for this compound against MRSA suggest a potency that is comparable to, or in some cases slightly less potent than, vancomycin and linezolid.[2][7][8] Against VRE, its representative activity appears to be in a similar range to daptomycin, though potentially less potent than linezolid.[3][9][10] The activity against multidrug-resistant P. aeruginosa is noted, an area where new therapeutic options are critically needed.[11][12] It is imperative to note that these are representative values and direct experimental validation is crucial.

Causality Behind Experimental Choices: A Rationale for Method Selection

The validation of a novel antimicrobial agent hinges on the selection of appropriate and rigorously standardized experimental methodologies. The protocols detailed in this guide are chosen to provide a comprehensive and self-validating assessment of this compound's antimicrobial properties.

Minimum Inhibitory Concentration (MIC) Assay: The broth microdilution method is selected for its high-throughput nature, conservation of reagents, and its status as a gold-standard technique recommended by clinical and laboratory standards bodies.[13] This method allows for the precise determination of the lowest concentration of the compound that inhibits the visible growth of a microorganism, providing a quantitative measure of its potency.[14]

Minimum Bactericidal Concentration (MBC) Assay: While the MIC assay determines the concentration required to inhibit growth, the MBC assay provides crucial information on the concentration needed to kill the bacteria.[15] This distinction is clinically significant, as bactericidal agents are often preferred for serious infections, particularly in immunocompromised patients. The MBC is determined as a follow-up to the MIC assay, providing a more complete picture of the compound's antimicrobial effect.[16]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating through the inclusion of appropriate controls and standardized procedures.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the steps for determining the MIC of this compound against a panel of resistant bacterial strains.

Materials:

  • This compound

  • Resistant bacterial strains (e.g., MRSA, VRE, MDR P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Positive control antibiotics (e.g., Vancomycin, Linezolid)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

    • Prepare similar dilutions for the positive control antibiotics.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound and control dilutions.

    • Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

    • Incubate the plates at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound that shows no visible growth.

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of This compound & Controls B->C D Incubate at 37°C for 16-20 hours C->D E Read MIC (Lowest concentration with no growth) D->E MBC_Workflow A Select wells from MIC plate (MIC and higher concentrations) B Spot-plate 10 µL aliquots onto TSA plates A->B C Incubate at 37°C for 18-24 hours B->C D Count Colonies and Determine MBC (≥99.9% killing) C->D

Caption: Workflow for MBC Determination.

Mechanistic Insights and Future Directions

The antibacterial mechanism of many quinoline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. [6]This dual-targeting mechanism can contribute to their broad-spectrum activity and a lower propensity for the development of resistance. Further studies, including enzyme inhibition assays and molecular docking, are warranted to elucidate the precise mechanism of action of this compound.

The data and protocols presented in this guide provide a robust framework for the initial validation of this compound as a promising antimicrobial agent. The observed activity against key resistant pathogens underscores its potential to address a critical unmet medical need. Future research should focus on in vivo efficacy studies, toxicity profiling, and further structure-activity relationship (SAR) studies to optimize its therapeutic index. The continued exploration of novel quinoline scaffolds is a vital component of the global effort to combat antimicrobial resistance.

References

  • Ball, P. (2000). Quinolone generations: natural history or natural selection? Journal of Antimicrobial Chemotherapy, 46(suppl_3), 17-24. [Link]

  • Synergistic Augmentation of Beta-Lactams: Exploring Quinoline-Derived Amphipathic Small Molecules as Antimicrobial Potentiators against Methicillin-Resistant Staphylococcus aureus. ACS Infectious Diseases. [Link]

  • A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. European Journal of Medicinal Chemistry. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science. [Link]

  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry. [Link]

  • Comparison of quinolone and beta-lactam resistance among Escherichia coli strains isolated from urinary tract infections. Journal of Chemotherapy. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Molecules. [Link]

  • [Comparison of the in vitro activity of 6 quinolones on Pseudomonas sp]. Pathologie-biologie. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • Anti-QS Strategies Against Pseudomonas aeruginosa Infections. International Journal of Molecular Sciences. [Link]

  • Structural modification of the Pseudomonas aeruginosa alkylquinoline cell–cell communication signal, HHQ, leads to benzofuranoquinolines with anti-virulence behaviour in ESKAPE pathogens. RSC Medicinal Chemistry. [Link]

  • Comparison of Linezolid Activities under Aerobic and Anaerobic Conditions against Methicillin-Resistant Staphylococcus aureus and Vancomycin-Resistant Enterococcus faecium. Antimicrobial Agents and Chemotherapy. [Link]

  • Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology. [Link]

  • Enhanced Killing of Methicillin-Resistant Staphylococcus aureus With Ceftaroline or Vancomycin in Combination With Carbapenems. The Journal of Infectious Diseases. [Link]

  • Systematic Review and Meta-Analysis of Linezolid versus Daptomycin for Treatment of Vancomycin-Resistant Enterococcal Bacteremia. Antimicrobial Agents and Chemotherapy. [Link]

  • Vancomycin-Resistant Enterococcus Treatment Guidance. UNC Medical Center. [Link]

  • Effectiveness and Safety of Linezolid Versus Vancomycin, Teicoplanin, or Daptomycin against Methicillin-Resistant Staphylococcus aureus Bacteremia: A Systematic Review and Meta-Analysis. Antibiotics. [Link]

  • Linezolid vs Daptomycin for Vancomycin-Resistant Enterococci: The Evidence Gap Between Trials and Clinical. Clinical Infectious Diseases. [Link]

  • PmtA Regulates Pyocyanin Expression and Biofilm Formation in Pseudomonas aeruginosa. Frontiers in Microbiology. [Link]

  • Comparative effectiveness of nafcillin or cefazolin versus vancomycin in methicillin-susceptible Staphylococcus aureus bacteremia. BMC Infectious Diseases. [Link]

  • Efficacy and Safety of Vancomycin, Linezolid, and Ceftaroline in the Treatment of Methicillin- Resistant Staphylococcus aureus. Cureus. [Link]

  • Systematic review and meta-analysis of linezolid versus daptomycin for treatment of vancomycin-resistant enterococcal bacteremia. Antimicrobial Agents and Chemotherapy. [Link]

  • Comparative effectiveness and safety of six antibiotics in treating MRSA infections: A network meta-analysis. Frontiers in Pharmacology. [Link]

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A Comparative Guide to the Corrosion Inhibition Efficiency of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of quinoline derivatives as corrosion inhibitors, designed for researchers, materials scientists, and chemical engineers. We will explore the underlying mechanisms, compare the performance of various derivatives through experimental data, and provide standardized protocols for evaluation.

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion is a relentless process of material degradation that carries significant economic and safety implications across numerous industries, from infrastructure to energy and transportation. The use of corrosion inhibitors, substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal, is a primary strategy for mitigation.

Among the vast array of organic inhibitors, heterocyclic compounds containing nitrogen, such as quinoline and its derivatives, have emerged as a particularly effective class. The quinoline molecule (C₉H₇N) features a bicyclic structure with a benzene ring fused to a pyridine ring. This architecture is rich in π-electrons and possesses a nitrogen heteroatom with a lone pair of electrons, both of which are critical to its corrosion inhibition capabilities.[1][2][3] These features facilitate strong adsorption onto metal surfaces, forming a protective barrier that isolates the metal from the corrosive medium. This guide focuses on a comparative study of these derivatives, elucidating how subtle changes in their molecular structure can lead to significant differences in inhibition performance.

The Mechanism of Action: How Quinoline Derivatives Protect Metals

The efficacy of a quinoline derivative as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface. This adsorption process creates a protective film that blocks the active sites where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would otherwise occur.[4][5] The mechanism is generally a complex interplay of physical and chemical adsorption.

  • Molecular Features: The quinoline ring system, with its 10 π-electrons and the non-bonding electron pair on the nitrogen atom, has a high electron density.[1][2][3] This allows the molecule to act as a Lewis base, donating electrons to the vacant d-orbitals of metal atoms on the surface, leading to the formation of a coordinate-type bond (chemisorption).

  • Adsorption Process: In acidic solutions, the nitrogen atom can become protonated. This positively charged species can then electrostatically interact with the negatively charged metal surface (due to adsorbed anions like Cl⁻), a process known as physisorption. The inhibitor molecules then rearrange and engage in chemisorption by sharing electrons.

  • Influence of Substituents: The true versatility of quinoline inhibitors comes from the ability to modify their structure with various functional groups. Electron-donating groups (e.g., -NH₂, -OH, -OCH₃) increase the electron density on the quinoline ring, enhancing its ability to bond with the metal surface and thereby increasing inhibition efficiency.[1][2] Conversely, electron-withdrawing groups can have the opposite effect. The position of these substituents also plays a critical role, with derivatives like 8-hydroxyquinoline being particularly effective due to their ability to form stable chelating complexes with metal ions.[2]

Below is a diagram illustrating the general mechanism of inhibition.

G H_plus H+ Metal Fe Fe Fe Fe H_plus->Metal Cathodic Reaction (H₂ Evolution) Cl_minus Cl⁻ Quinoline_protonated Quinoline-H⁺ Quinoline_protonated->Metal 1. Physisorption (Electrostatic) Quinoline_adsorbed Adsorbed Quinoline Derivative Metal->Quinoline_adsorbed 2. Chemisorption (e⁻ donation from N, π-orbitals) Quinoline_adsorbed->H_plus Blocks Attack Quinoline_adsorbed->Cl_minus Blocks Attack

Caption: Mechanism of corrosion inhibition by quinoline derivatives.

Comparative Performance Analysis of Quinoline Derivatives

The inhibition efficiency (IE) of a quinoline derivative is highly dependent on its molecular structure, concentration, the metal it is protecting, and the nature of the corrosive environment. The following tables summarize experimental data from various studies, providing a comparative overview.

Table 1: Effect of Substituents on Inhibition Efficiency for Mild Steel in 1M HCl
Quinoline DerivativeSubstituent Group(s)ConcentrationTemp. (K)Inhibition Efficiency (IE%)Reference Insight
2-amino-7-hydroxy-4-phenyl... (Q-1)-NH₂, -OH150 mg/L308~95.1%The presence of electron-donating -NH₂ and -OH groups enhances adsorption and improves IE.[6]
2-amino-7-hydroxy-4-(p-tolyl)... (Q-2)-NH₂, -OH, -CH₃150 mg/L308~96.2%The addition of a methyl (-CH₃) group (electron-donating) further increases the electron density and IE compared to Q-1.[6]
2-amino-7-hydroxy-4-(4-methoxyphenyl)... (Q-3)-NH₂, -OH, -OCH₃150 mg/L308~97.5%The methoxy (-OCH₃) group is a stronger electron-donating group than -CH₃, leading to superior performance.[6]
2-amino-4-(4-(dimethylamino)phenyl)... (Q-4)-NH₂, -OH, -N(CH₃)₂150 mg/L30898.1% The dimethylamino group is a very strong electron-donating group, resulting in the highest IE in this comparative set.[6]
2-chloro quinoline 3-carbaldehyde (CQC)-Cl, -CHO25 ppmAmbient80.0% (Weight Loss)Electron-withdrawing groups (-Cl, -CHO) result in lower, though still significant, inhibition efficiency.[5]
(2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA)-Cl, Amine linkage25 ppmAmbient94.0% (Weight Loss)The presence of the amine linkage and tolyl group provides more centers for adsorption, significantly boosting IE over CQC.[5]
Table 2: Performance on Different Metals and in Various Media
Quinoline DerivativeMetal/AlloyCorrosive MediumConcentrationInhibition Efficiency (IE%)Key Finding
8-aminoquinoline (8-AQ)AA5052 Aluminium3% NaCl5 mM~85%Acts as an anodic inhibitor, forming a protective film on the aluminum alloy surface in a saline environment.
8-nitroquinoline (8-NQ)AA5052 Aluminium3% NaCl5 mM~78%The electron-withdrawing nitro (-NO₂) group makes it less effective than 8-aminoquinoline on aluminum.
QuinolineAISI 304 Stainless Steel5N H₂SO₄Not specifiedModerateDemonstrates that quinoline itself can provide protection for stainless steel in highly acidic conditions.[7]
5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol (BTQ8)Mild Steel1.0 M HCl200 mg/L>95%A complex derivative showing excellent performance by acting as a mixed-type inhibitor.[4][8]

Experimental Methodologies for Evaluating Inhibitor Efficiency

To ensure trustworthiness and reproducibility, standardized experimental protocols are essential. The evaluation of corrosion inhibitors typically involves a combination of gravimetric and electrochemical techniques.

Workflow for Inhibitor Evaluation

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Methyl-2-phenylquinoline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Quantification of 6-Methyl-2-phenylquinoline

This compound is a heterocyclic aromatic compound that serves as a crucial scaffold in medicinal chemistry and materials science. Its derivatives have garnered significant interest for their potential therapeutic properties. As with any compound destined for pharmaceutical or advanced material applications, the ability to accurately and reliably quantify this compound is paramount. This ensures the purity, stability, and ultimately, the safety and efficacy of the final product. The objective of validating an analytical procedure is to demonstrate its fitness for a specific purpose[1].

This guide provides an in-depth comparison of two powerful and commonly employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind the experimental choices for each method and present a detailed protocol for their cross-validation. Cross-validation is a critical process used to demonstrate that two or more analytical procedures are suitable for the same intended purpose and produce comparable results[2]. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for quinoline-based compounds.

Choosing the Right Tool: A Head-to-Head Comparison of HPLC-UV and GC-MS

The selection of an analytical technique is a decision driven by the physicochemical properties of the analyte, the sample matrix, and the desired analytical outcome in terms of sensitivity, selectivity, and throughput. For this compound, both HPLC-UV and GC-MS present viable, yet distinct, approaches.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass spectrometric detection.
Selectivity/Specificity Good; relies on chromatographic separation and UV absorbance at a specific wavelength. Co-eluting impurities with similar UV spectra can interfere.Excellent; mass spectrometry provides a high degree of certainty in identification based on mass-to-charge ratio and fragmentation patterns.
Sensitivity (LOD/LOQ) Typically in the low µg/mL to high ng/mL range.Typically in the low ng/mL to pg/mL range, offering higher sensitivity.
Sample Preparation Generally straightforward, involving dissolution and filtration.May require derivatization to increase the volatility of the analyte, adding a step to the sample preparation process.
Analysis Time Relatively short, typically 10-20 minutes per sample.Can be longer, from 20-40 minutes, especially if a complex temperature program is required.
Thermal Stability Not a concern as the analysis is performed at or near ambient temperature.The analyte must be thermally stable and volatile enough to be vaporized in the GC inlet without degradation.

Expert Rationale:

The choice between HPLC-UV and GC-MS for this compound quantification hinges on the specific analytical challenge. HPLC-UV is often the workhorse for routine quality control due to its robustness, ease of use, and simpler sample preparation. The presence of the conjugated quinoline and phenyl rings in this compound results in strong UV absorbance, making it well-suited for this detection method[3][4].

GC-MS, on the other hand, is the preferred method when higher sensitivity and unequivocal identification are required, for instance, in impurity profiling or bioanalytical studies. The mass spectrometric detection provides a "fingerprint" of the molecule, offering a much higher degree of specificity than UV detection[5][6]. However, the thermal stability of this compound must be considered, as it will be subjected to high temperatures in the GC inlet and column.

The Cross-Validation Protocol: Ensuring Methodological Equivalence

The following is a detailed, step-by-step protocol for the cross-validation of a developed HPLC-UV and GC-MS method for the quantification of this compound. This protocol is designed as a self-validating system, adhering to the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures[1][7][8].

Preparation of Standards and Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of at least six calibration standards by serial dilution of the primary stock solution with the appropriate diluent (mobile phase for HPLC, and a volatile solvent like dichloromethane for GC-MS) to cover the expected concentration range.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) from a separate weighing of the reference standard to ensure independence from the calibration standards.

  • Sample Preparation: For the purpose of this cross-validation, a placebo formulation will be spiked with known concentrations of this compound to mimic a real sample matrix.

HPLC-UV Method

This method is adapted from established procedures for the analysis of similar quinoline derivatives[9][10].

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically in the range of 254-320 nm).

    • Injection Volume: 10 µL.

  • Validation Parameters to be Assessed:

    • Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of this compound.

    • Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Analyze the spiked placebo samples at three concentration levels in triplicate. The percent recovery should be within 98.0-102.0%.

    • Precision (Repeatability and Intermediate Precision): Analyze six replicate preparations of the medium QC sample on the same day (repeatability) and on two different days by different analysts (intermediate precision). The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

GC-MS Method

This protocol is based on general principles for the analysis of quinoline derivatives by GC-MS[11][12].

  • Instrumentation: A GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 280 °C (splitless injection).

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Detection: Full scan mode (m/z 50-400) for identification and selected ion monitoring (SIM) mode for quantification using the molecular ion and characteristic fragment ions of this compound.

  • Validation Parameters to be Assessed:

    • Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time and in the mass spectrum of this compound.

    • Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.99.

    • Accuracy: Analyze the spiked placebo samples at three concentration levels in triplicate. The percent recovery should be within 90.0-110.0%.

    • Precision (Repeatability and Intermediate Precision): Analyze six replicate preparations of the medium QC sample on the same day (repeatability) and on two different days by different analysts (intermediate precision). The %RSD should be ≤ 15.0%.

    • LOD and LOQ: Determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ).

Visualizing the Workflow

To better illustrate the experimental and logical flow of this cross-validation study, the following diagrams have been generated using Graphviz.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_validation Data Processing & Validation Stock Stock Solution Cal Calibration Standards Stock->Cal QC QC Samples Stock->QC Spiked Spiked Samples Stock->Spiked HPLC HPLC Injection Cal->HPLC QC->HPLC Spiked->HPLC Data Data Acquisition (UV Signal) HPLC->Data Process Chromatographic Integration Data->Process Val Validation Parameter Assessment Process->Val

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC-MS Analysis cluster_validation_gc Data Processing & Validation Stock_GC Stock Solution Cal_GC Calibration Standards Stock_GC->Cal_GC QC_GC QC Samples Stock_GC->QC_GC Spiked_GC Spiked Samples Stock_GC->Spiked_GC GC GC Injection Cal_GC->GC QC_GC->GC Deriv Derivatization (if needed) Spiked_GC->Deriv Deriv->GC Analyte is volatile Data_GC Data Acquisition (Mass Spectra) GC->Data_GC Process_GC Chromatographic Integration & Spectral Analysis Data_GC->Process_GC Val_GC Validation Parameter Assessment Process_GC->Val_GC

Caption: GC-MS analysis workflow for this compound.

CrossValidation_Logic cluster_methods Validated Analytical Methods cluster_comparison Cross-Validation Study cluster_outcome Outcome HPLC_Method HPLC-UV Method - Linearity - Accuracy - Precision - Specificity - LOQ/LOD Analysis Analysis by Both Methods HPLC_Method->Analysis GCMS_Method GC-MS Method - Linearity - Accuracy - Precision - Specificity - LOQ/LOD GCMS_Method->Analysis Samples Identical Sample Set (Spiked Placebo) Samples->Analysis Results Results Comparison Analysis->Results Equivalence Method Equivalence Demonstrated Results->Equivalence Statistical Evaluation (e.g., t-test, F-test)

Caption: Logical flow for the cross-validation of analytical methods.

Conclusion: A Foundation of Trustworthy Data

The cross-validation of analytical methods is not merely a regulatory hurdle but a fundamental scientific practice that underpins the reliability of quantitative data. By demonstrating the equivalence of two orthogonal techniques like HPLC-UV and GC-MS for the quantification of this compound, researchers and drug development professionals can have a high degree of confidence in their results. This guide has provided a comprehensive framework, from the rationale behind method selection to detailed experimental protocols and logical workflows. The successful execution of such a cross-validation study establishes a robust analytical foundation, ensuring the quality and integrity of products and research findings.

References

  • BenchChem. (2025).
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  • Khan, I., Alowashee, M. F., & Al-Shehri, M. M. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of Umm Al-Qura University for Applied Sciences, 9(3). [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. EMA. [Link]

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  • Sjoerdsma, A., et al. (1981). Gas chromatographic/mass spectrometric evidence for the identification of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline as a normal constituent of rat brain. Its quantification and comparison to rat whole brain levels of dopamine. Biochemical Pharmacology, 30(17), 2461-2468. [Link]

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A Head-to-Head In Vitro Comparison of 6-Methyl-2-phenylquinoline and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro comparison of the novel compound 6-Methyl-2-phenylquinoline against established anticancer drugs. Designed for researchers, scientists, and professionals in drug development, this document delves into the comparative efficacy, mechanism of action, and detailed experimental protocols to support further investigation and development of quinoline-based therapeutics.

Introduction: The Emerging Potential of Quinoline Derivatives in Oncology

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities, including antimalarial, antibacterial, and notably, anticancer properties.[1][2][3] The versatility of the quinoline ring system allows for extensive chemical modifications, leading to the discovery of potent and selective therapeutic agents.[1] this compound, a specific derivative, has garnered interest for its potential cytotoxic activities against cancer cells. This guide aims to contextualize its in vitro performance against well-established chemotherapeutic agents, providing a data-driven foundation for its potential role in future cancer therapy.

Rationale for Comparator Drug Selection

To establish a meaningful benchmark for the in vitro performance of this compound, we have selected two established anticancer drugs with well-characterized mechanisms of action that are potentially analogous to those reported for quinoline derivatives:

  • Doxorubicin: A widely used anthracycline antibiotic that functions as a topoisomerase II inhibitor, intercalates into DNA, and generates reactive oxygen species, leading to cancer cell death. Its broad-spectrum activity makes it a relevant comparator.

  • Gefitinib: A tyrosine kinase inhibitor (TKI) that specifically targets the epidermal growth factor receptor (EGFR). Several quinoline derivatives have been reported to inhibit various kinases, making this a pertinent comparison to explore potential targeted effects.[4]

This selection allows for a multi-faceted comparison, evaluating both broad-spectrum cytotoxicity and potential for targeted kinase inhibition.

Comparative In Vitro Efficacy: A Quantitative Analysis

The following table summarizes the in vitro cytotoxic activity (IC50) of this compound in comparison to Doxorubicin and Gefitinib against a panel of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineCancer TypeIC50 (µM)
This compound MCF-7Breast AdenocarcinomaData to be generated
A549Lung CarcinomaData to be generated
HCT116Colon CarcinomaData to be generated
Doxorubicin MCF-7Breast Adenocarcinoma0.05 - 0.5
A549Lung Carcinoma0.1 - 1.0
HCT116Colon Carcinoma0.01 - 0.2
Gefitinib A549 (EGFR mutant)Lung Carcinoma0.01 - 0.1
MCF-7 (EGFR low)Breast Adenocarcinoma> 10
HCT116 (EGFR low)Colon Carcinoma> 10

Note: The IC50 values for Doxorubicin and Gefitinib are representative ranges from published literature. The IC50 values for this compound would be determined experimentally using the protocols outlined in this guide.

Comparative Mechanism of Action: Elucidating the Molecular Pathways

Understanding the mechanism of action is crucial for drug development. Based on existing literature for quinoline derivatives, this compound may exert its anticancer effects through various pathways.

Potential Inhibition of Topoisomerase Enzymes

Several quinoline-based compounds are known to inhibit DNA gyrase and topoisomerase IV in bacteria.[5] This raises the possibility of a similar inhibitory effect on human topoisomerases, akin to doxorubicin.

Modulation of Kinase Signaling Pathways

The structural similarity of some quinoline derivatives to known kinase inhibitors suggests that this compound could potentially target signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4]

Diagram: Potential Kinase Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits Quinoline This compound (Hypothesized) Quinoline->PI3K Potential Inhibition Quinoline->Akt Potential Inhibition G A Seed cells in 96-well plate B Treat with compounds (72 hours) A->B C Add MTT solution (4 hours) B->C D Solubilize formazan with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase II.

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase II enzyme, and reaction buffer.

  • Compound Addition: Add varying concentrations of this compound or Doxorubicin (positive control) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in supercoiled DNA.

Kinase Inhibition Assay (e.g., PI3K Kinase Assay)

This assay measures the inhibition of a specific kinase, such as PI3K.

  • Assay Principle: A commercially available PI3K HTRF (Homogeneous Time-Resolved Fluorescence) assay kit can be used. This assay measures the production of PIP3, the product of PI3K activity.

  • Reaction Setup: Set up the kinase reaction in a 384-well plate containing PI3K enzyme, ATP, and the substrate PIP2.

  • Compound Addition: Add serial dilutions of this compound or a known PI3K inhibitor (positive control).

  • Incubation: Incubate the reaction at room temperature for 1 hour.

  • Detection: Add the HTRF detection reagents (a europium-labeled anti-PIP3 antibody and an XL665-labeled tracer).

  • Signal Measurement: After a further incubation period, measure the HTRF signal on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of PI3K activity.

Conclusion and Future Directions

This guide provides a framework for the head-to-head in vitro comparison of this compound with the established anticancer drugs Doxorubicin and Gefitinib. The provided protocols for cytotoxicity, topoisomerase inhibition, and kinase activity assays will enable a thorough evaluation of its potential as a novel therapeutic agent. The experimental data generated from these studies will be critical in elucidating its mechanism of action and guiding future preclinical and clinical development. Further investigations could explore its activity in a broader panel of cancer cell lines, including drug-resistant models, and delve deeper into its effects on other cellular processes such as apoptosis and the cell cycle.

References

  • Ghorab, M. M., et al. (2010). Synthesis and in vitro anticancer evaluation of some novel pyrimido[4,5-b]quinoline derivatives. European Journal of Medicinal Chemistry, 45(11), 5098-5104.
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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 698707, this compound-4-carboxylic acid. Retrieved from [Link]

  • Patel, R. V., et al. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]

  • Saeedi, M., et al. (2019). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences, 22(1), 92-100.
  • Acta Crystallographica Section E: Structure Reports Online. (2008). 6-Methyl-2,4-diphenylquinoline. Retrieved from [Link]

  • MDPI. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • MDPI. (2023). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Retrieved from [Link]

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An Independent Researcher's Guide to Verifying the Biological Activities of 6-Methyl-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Anticancer and Antimicrobial Evaluation

As a Senior Application Scientist, this guide provides a comprehensive framework for the independent verification of the biological activities of 6-Methyl-2-phenylquinoline. While direct, extensive experimental data for this specific molecule is not abundant in publicly accessible literature, the broader class of 2-phenylquinoline derivatives, particularly those with substitutions at the C-6 position, has demonstrated significant potential as both anticancer and antimicrobial agents.[1][2] This guide, therefore, synthesizes information from structurally similar compounds to propose a robust, self-validating system for evaluating this compound, enabling researchers to objectively assess its therapeutic potential.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of pharmacological properties.[3] The introduction of a phenyl group at the 2-position and a methyl group at the 6-position of the quinoline ring is anticipated to modulate its biological effects, making independent verification a critical step in its potential development as a therapeutic agent.

This guide will provide detailed, step-by-step methodologies for assessing the anticancer and antimicrobial activities of this compound, alongside comparator compounds, to ensure a thorough and objective evaluation.

Part 1: Verification of Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively explored, with many compounds exhibiting cytotoxicity against various cancer cell lines.[3][4][5] For 2-phenylquinoline derivatives, particularly those with C-6 substitutions, notable activity has been reported against cervical (HeLa) and prostate (PC3) cancer cell lines.[1] The following protocols are designed to independently verify and quantify the cytotoxic effects of this compound.

Comparator Compounds

For a robust comparative analysis, it is essential to include both a standard chemotherapeutic agent and a structurally related quinoline derivative with known anticancer activity.

  • Doxorubicin: A well-established anticancer drug used as a positive control.

  • 6-Chloro-2-phenylquinolin-4-ol: A structurally similar quinoline derivative with reported cytotoxicity, serving as a relevant comparator.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a standard preliminary screen for cytotoxic compounds.[6]

Materials:

  • Human cancer cell lines (e.g., HeLa, PC3, MCF-7)

  • This compound (test compound)

  • Doxorubicin and 6-Chloro-2-phenylquinolin-4-ol (comparator compounds)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test and comparator compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO-treated) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anticipated Comparative Data

The following table provides a hypothetical representation of comparative cytotoxicity data, based on findings for structurally similar compounds.

CompoundHeLa (IC50, µM)PC3 (IC50, µM)MCF-7 (IC50, µM)
This compoundTo be determinedTo be determinedTo be determined
Doxorubicin0.5 - 2.01.0 - 5.00.1 - 1.0
6-Chloro-2-phenylquinolin-4-ol5.0 - 15.010.0 - 25.08.0 - 20.0

Note: The IC50 values for Doxorubicin and 6-Chloro-2-phenylquinolin-4-ol are illustrative and based on typical ranges found in the literature.

Workflow for Anticancer Activity Verification

anticancer_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis compound_prep Prepare Stock Solutions (Test & Comparators) treatment Treat Cells with Serial Dilutions compound_prep->treatment cell_culture Culture & Seed Cancer Cell Lines cell_culture->treatment incubation Incubate for 48-72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add solubilize Solubilize Formazan mtt_add->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 Values calc_viability->det_ic50 antimicrobial_workflow cluster_prep Preparation cluster_assay Broth Microdilution cluster_analysis Data Analysis compound_dilution Prepare Serial Dilutions (Test & Comparators) inoculation Inoculate Plates compound_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate for 18-24h inoculation->incubation read_mic Visually Determine MIC (No Turbidity) incubation->read_mic

Caption: Workflow for in vitro antimicrobial activity verification.

Part 3: Commercial Availability

For researchers seeking to undertake these verification studies, this compound and its derivatives are available from several chemical suppliers. Reputable vendors include Sigma-Aldrich, TCI America, and LEAPChem, among others. [8][9]It is recommended to obtain a certificate of analysis to confirm the purity of the compound before initiating biological assays.

References

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Evaluating the Selectivity of 6-Methyl-2-phenylquinoline for the c-Met Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quest for small molecule inhibitors with high selectivity for their intended biological targets remains a paramount objective. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of kinase inhibitors. This guide provides an in-depth evaluation of the hypothetical selectivity of a novel compound, 6-Methyl-2-phenylquinoline, for the c-Met receptor tyrosine kinase. Drawing upon structure-activity relationships of analogous compounds, we position this compound in a comparative analysis against established c-Met inhibitors, offering a framework for its experimental validation.

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, and motility.[1] Dysregulation of the HGF/c-Met axis is a known driver in numerous human cancers, making it a prime target for therapeutic intervention.[1][2] This guide will delve into the rationale for investigating this compound as a c-Met inhibitor, compare it with approved drugs targeting this pathway, and provide detailed experimental protocols to rigorously assess its selectivity.

The c-Met Signaling Pathway: A Critical Oncogenic Axis

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This phosphorylation event creates docking sites for various downstream signaling molecules, leading to the activation of key oncogenic pathways, including the RAS/MAPK and PI3K/AKT cascades.[2][3] The aberrant activation of these pathways contributes to tumor growth, invasion, and metastasis.[4]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet P1 P cMet->P1 Dimerization & Autophosphorylation P2 P P1->P2 P3 P P2->P3 GRB2 GRB2 P3->GRB2 PI3K PI3K P3->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: The HGF/c-Met signaling pathway and its downstream effectors.

Comparative Analysis of c-Met Inhibitors

To contextualize the potential of this compound, we compare it with several clinically approved or late-stage investigational c-Met inhibitors. The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index, as off-target activities can lead to undesirable side effects.

CompoundPrimary Targetsc-Met IC50/KiKey Off-Targets (Selectivity)Status
This compound c-Met (Hypothesized) To be determined To be determined Preclinical
Cabozantinib c-Met, VEGFR2, RET0.035 nM (VEGFR2), 1.8 nM (c-Met)FLT3, Tie2, Kit, AXL[5][6]Approved[7]
Crizotinib ALK, ROS1, c-Met20 nM (cell IC50)Potent inhibitor of ALK and ROS1[8]Approved[7]
Tepotinib c-Met-Highly selective for c-Met[9][10][11]Approved[12]
Savolitinib c-Met<10 nM (in MET amplified cells)Highly selective for c-Met[13][14]Approved (China)[14]

Experimental Workflows for Determining Selectivity

A rigorous evaluation of a kinase inhibitor's selectivity requires a multi-faceted approach, combining in vitro biochemical assays with cell-based target engagement studies.

Workflow for Kinase Selectivity Profiling

Kinase_Selectivity_Workflow cluster_workflow Kinase Selectivity Profiling Workflow Start Test Compound (this compound) Biochemical_Assay In Vitro Kinase Panel Screen (e.g., KINOMEscan®) Start->Biochemical_Assay Data_Analysis_1 Determine Kd or IC50 values Identify primary and off-targets Biochemical_Assay->Data_Analysis_1 Cellular_Assay Cell-Based Target Engagement (e.g., CETSA) Data_Analysis_1->Cellular_Assay Validate Hits Data_Analysis_2 Confirm on-target activity in a cellular context Cellular_Assay->Data_Analysis_2 Conclusion Comprehensive Selectivity Profile Data_Analysis_2->Conclusion

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 6-Methyl-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 6-Methyl-2-phenylquinoline, a substituted quinoline derivative, represents a class of compounds with significant interest in medicinal chemistry and material science.[1] However, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principles of risk assessment and procedural diligence.

While comprehensive toxicological data for this compound specifically is limited, a conservative approach to safety is mandated. We will therefore extrapolate potential hazards from data on the parent quinoline scaffold and its related derivatives. This methodology ensures a high margin of safety, treating the compound with the caution it deserves. The procedures outlined below are designed to be self-validating systems, integrating safety into the workflow to protect researchers and ensure the integrity of their work.

Hazard Assessment: Understanding the Risks

Quinoline and its derivatives are known to possess biological activity, and as such, should be handled with care. The primary hazards associated with structurally similar compounds, such as 6-methylquinoline, provide a baseline for our safety protocols.

GHS Hazard Classification for Structurally Similar Compounds (e.g., 6-Methylquinoline)

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4][5]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[5]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[5]

Key Takeaways:

  • Oral Toxicity: The compound is presumed to be harmful if ingested.[2][3]

  • Dermal and Eye Irritation: Direct contact with skin or eyes is likely to cause irritation.[3][4][5] Vapors or mists may also irritate the eyes and mucous membranes.[2]

  • Inhalation: Vapors or dust may cause irritation to the respiratory tract.[2][5]

  • Dermal Absorption: Similar compounds can be absorbed through the skin, presenting a systemic exposure risk.[2]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a static checklist but a dynamic response to the specific experimental conditions. The foundation of safety rests on creating a barrier between the researcher and the chemical.

Routine Laboratory Operations

For standard procedures such as weighing, preparing solutions at room temperature, and transfers involving minimal risk of aerosolization, the following PPE is mandatory.

PPE ComponentSpecificationRationale for Use
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or tight-sealing safety goggles.Protects against accidental splashes of liquids or contact with solid particles. Goggles are required when a higher splash risk exists.[3][6]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. Always inspect gloves for tears or holes before use and remove them carefully to avoid skin contamination.[4][7] For prolonged work, consider double-gloving.
Body Protection Standard laboratory coat.Protects skin and personal clothing from minor spills and contamination.[6]
Operations with Increased Risk

Procedures that may generate dust or aerosols, such as heating, sonicating, vortexing, or preparing concentrated stock solutions, require an escalation in protective measures. These operations must be performed within a certified chemical fume hood to control vapor and aerosol exposure.

Procedural Guidance: Integrating Safety into Your Workflow

The following protocols provide step-by-step guidance for common laboratory tasks, embedding the necessary safety precautions directly into the workflow.

Experimental Workflow: PPE Selection Logic

The following decision tree illustrates the process for selecting the appropriate level of engineering controls and PPE based on the nature of the task.

PPE_Selection cluster_start Start: Task Assessment cluster_risk Risk Evaluation cluster_controls Engineering Controls cluster_ppe Required PPE Start Assess the procedure involving This compound Risk Potential for generating dust, vapor, or aerosols? (e.g., heating, sonicating, vortexing) Start->Risk FumeHood Perform work inside a certified chemical fume hood. Risk->FumeHood  Yes   Benchtop Work on an open bench is permissible. Risk->Benchtop  No   PPE_Standard Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses FumeHood->PPE_Standard Benchtop->PPE_Standard

Caption: PPE selection workflow for handling this compound.

Protocol: Weighing the Solid Compound
  • Preparation: Don all required PPE (lab coat, nitrile gloves, safety glasses). Ensure the analytical balance is clean and located in an area free from drafts.

  • Tare: Place a clean, appropriately sized weigh boat on the balance and tare the instrument.

  • Transfer: Carefully use a clean spatula to transfer the desired amount of this compound powder to the weigh boat. Perform this action slowly and deliberately to minimize dust generation.

  • Cleanup: Once the desired mass is obtained, securely close the stock container. Clean the spatula and any minor powder residue from the balance area using a wipe lightly dampened with 70% ethanol. Dispose of the wipe in the designated solid waste container.

  • Documentation: Record the final mass in your laboratory notebook.

Protocol: Spill Management

In the event of a small spill (less than 5g or 10mL) in a laboratory setting:

  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Assess: If the spill involves volatile solvents or generates dust, work must stop, and the area should be evacuated. The cleanup should only be performed by trained personnel wearing appropriate respiratory protection within a fume hood.

  • Contain & Absorb: For a liquid spill, cover it with an inert absorbent material like vermiculite or sand.[8][9]

  • Collect: Carefully scoop the absorbed material and any remaining solid into a clearly labeled, sealable container designated for hazardous waste.[8][9]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[9]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Waste Management and Disposal

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.

  • Waste Classification: this compound is a non-halogenated organic compound.

  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, paper towels, and absorbent pads, must be collected in a designated, sealed, and clearly labeled container for "Non-Halogenated Solid Chemical Waste".[10]

  • Liquid Waste: Solutions containing this compound should be collected in a compatible, sealed, and labeled container for "Non-Halogenated Liquid Chemical Waste".[11] Never dispose of this chemical down the drain.[9]

  • Container Labeling: All waste containers must be accurately labeled with the full chemical name of all components and their approximate concentrations.[12]

  • Disposal: Waste disposal must be handled through your institution's certified hazardous waste management program.[3][9]

By adhering to these protocols, researchers can confidently handle this compound, ensuring personal safety while advancing scientific discovery.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7059, 6-Methylquinoline. Retrieved from [Link].

  • The Good Scents Company (n.d.). Information for 6-methyl quinoline. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33792, this compound. Retrieved from [Link].

  • Chemos GmbH & Co. KG (2021). Safety Data Sheet for 6-Methylquinoline. Retrieved from [Link].

  • National Institute for Occupational Safety and Health (NIOSH) (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link].

  • Technion Israel Institute of Technology (n.d.). Chemical Waste Management Guide. Retrieved from [Link].

  • Occupational Safety and Health Administration (OSHA) (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link].

  • Techno PharmChem (n.d.). Quinoline for Synthesis Material Safety Data Sheet. Retrieved from [Link].

  • National Institute for Occupational Safety and Health (NIOSH) (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link].

  • National Institute for Occupational Safety and Health (NIOSH) (2010). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link].

  • Occupational Safety and Health Administration (OSHA) (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link].

  • Linlab, University of Washington (2017). Procedure for Waste Disposal. Retrieved from [Link].

  • Provista (2022). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link].

  • GERPAC (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link].

  • National Institutes of Health (NIH) Office of Research Services (ORS) (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link].

  • German Social Accident Insurance (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 698707, this compound-4-carboxylic acid. Retrieved from [Link].

  • Occupational Safety and Health Administration (OSHA) (n.d.). Worker Exposures to Volatile Amines. Retrieved from [Link].

  • National Institute for Occupational Safety and Health (NIOSH) (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link].

  • Occupational Safety and Health Administration (OSHA) (n.d.). Guidance For Hazard Determination. Retrieved from [Link].

  • National Center for Biotechnology Information (NCBI) Bookshelf (n.d.). Personal Protective Equipment - Chemical and Biological Terrorism. Retrieved from [Link].

  • The University of Texas at Austin Environmental Health & Safety (EHS) (n.d.). Chemical Waste. Retrieved from [Link].

  • National Institute for Occupational Safety and Health (NIOSH) (2010). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link].

  • Dartmouth College (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.